molecular formula C5H2BrF2N B1273220 2-Bromo-3,5-difluoropyridine CAS No. 660425-16-1

2-Bromo-3,5-difluoropyridine

カタログ番号: B1273220
CAS番号: 660425-16-1
分子量: 193.98 g/mol
InChIキー: PAYLLTXDCVQGLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-3,5-difluoropyridine is a useful research compound. Its molecular formula is C5H2BrF2N and its molecular weight is 193.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-bromo-3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-5-4(8)1-3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYLLTXDCVQGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382528
Record name 2-Bromo-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660425-16-1
Record name 2-Bromo-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3,5-difluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,5-difluoropyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its specific substitution pattern offers unique reactivity and potential for creating complex molecular architectures. A thorough understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for the prediction of the properties of its derivatives. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its synthesis workflow.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for laboratory use, including reaction setup, purification, and storage.

PropertyValueSource(s)
Molecular Formula C₅H₂BrF₂N[1]
Molecular Weight 193.98 g/mol [1][2]
Appearance Liquid[2]
Boiling Point 36-37 °C at 0.6 mmHg[2]
Density 1.808 ± 0.06 g/cm³ (at 20 °C)[2]
Flash Point 44.0 ± 25.9 °C[2]
Melting Point Below room temperature[2]
pKa (Predicted) -4.05 ± 0.20[2]
Storage Temperature 2-8 °C under inert gas (Nitrogen or Argon)[2]

Note on Melting Point and Solubility:

Quantitative solubility data in common organic solvents is not extensively documented. However, based on its chemical structure—a polar pyridine ring with hydrophobic halogen substituents—it is expected to be soluble in a range of common organic solvents such as chloroform, dichloromethane, ethyl acetate, and hexane, as suggested by its use in synthetic and purification procedures.[2]

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-method)

The boiling point of a small quantity of a liquid can be accurately determined using a micro-boiling point apparatus.

Apparatus:

  • Thiele tube or similar heating bath

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or hot plate with magnetic stirrer)

  • Sample of this compound

Procedure:

  • A small amount (a few drops) of this compound is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then immersed in a heating bath (Thiele tube filled with a high-boiling point liquid like mineral oil).

  • The heating bath is gently and slowly heated.

  • As the temperature rises, air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end of the capillary.

  • Upon further heating, the vapor of the sample will fill the capillary tube, leading to a rapid and continuous stream of bubbles.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer or a calibrated volumetric flask

  • Analytical balance

  • Temperature-controlled water bath

  • Sample of this compound

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

  • The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a temperature-controlled water bath to bring the sample to a specific temperature (e.g., 20 °C).

  • Once the temperature has equilibrated, the volume is adjusted precisely to the calibration mark of the pycnometer. Any excess liquid is carefully removed.

  • The exterior of the pycnometer is dried thoroughly and it is weighed again on the analytical balance.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Qualitative Determination of Solubility

A qualitative assessment of solubility in various solvents provides valuable information for reaction and purification processes.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • A selection of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Sample of this compound

Procedure:

  • A small, measured amount of this compound (e.g., 10 mg or a few drops) is placed into a series of test tubes.

  • A small, measured volume of a solvent (e.g., 1 mL) is added to each test tube.

  • The test tubes are agitated using a vortex mixer or by stirring for a set period.

  • The mixture is then visually inspected to determine if the compound has dissolved completely.

  • Solubility is categorized as soluble, partially soluble, or insoluble based on the visual observation.

Synthesis Workflow

The synthesis of this compound typically involves the diazotization of a corresponding amino-pyridine precursor followed by a Sandmeyer-type reaction. A common synthetic route is outlined in the workflow diagram below.

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification 3_5_difluoro_2_hydrazinylpyridine 3,5-Difluoro-2-hydrazinylpyridine in Chloroform Reaction_Vessel Reaction at 40-60 °C 3_5_difluoro_2_hydrazinylpyridine->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel Quenching Quenching with NaHCO3 solution Reaction_Vessel->Quenching Extraction Extraction with Dichloromethane (DCM) Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Silica Gel Column Chromatography (EtOAc/Hexane) Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

References

An In-depth Technical Guide to 2-Bromo-3,5-difluoropyridine (CAS No. 660425-16-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3,5-difluoropyridine, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 660425-16-1[1][2]
Molecular Formula C₅H₂BrF₂N[1]
Molecular Weight 193.98 g/mol [1]
Appearance Liquid[3]
Boiling Point 36-37 °C at 0.6 mmHg[3]
Density 1.808 ± 0.06 g/cm³ (at 20 °C)[3]
Flash Point 44.0 ± 25.9 °C[3]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[3]

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of a corresponding aminopyridine precursor followed by a Sandmeyer-type reaction. A detailed experimental protocol is provided below.[3]

Experimental Protocol: Synthesis from 3,5-Difluoro-2-hydrazinylpyridine[3]

Materials:

  • 3,5-Difluoro-2-hydrazinylpyridine (16.0 g, 110.26 mmol)

  • Chloroform (CHCl₃, 158 mL)

  • Bromine (Br₂, 14.20 mL, 275.65 mmol)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • A suspension of 3,5-difluoro-2-hydrazinylpyridine (16.0 g, 110.26 mmol) in chloroform (158 mL) is prepared in a 500 mL round-bottomed flask, forming a brown suspension.

  • The reaction mixture is heated to 40 °C.

  • Bromine (14.20 mL, 275.65 mmol) is added dropwise over 15 minutes.

  • After the addition is complete, the reaction mixture is heated to 60 °C and refluxed for 1 hour.

  • The reaction is cooled to room temperature, and then further cooled in an ice bath.

  • The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The mixture is partitioned and extracted with dichloromethane (2 x 80 mL).

  • The combined organic phases are dried over sodium sulfate and concentrated.

  • The crude product is purified by silica gel column chromatography using a gradient elution of 0-20% ethyl acetate in hexane.

  • The fractions containing the desired product are collected and concentrated to yield this compound (12.0 g, 56% yield).

Product Confirmation:

  • ¹H NMR: δ 8.18 (td, 1H), 8.46 (d, 1H)[3]

Synthesis_of_2_Bromo_3_5_difluoropyridine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Product 3,5-Difluoro-2-hydrazinylpyridine 3,5-Difluoro-2-hydrazinylpyridine Heating_Reflux Heat to 60°C, Reflux 1h 3,5-Difluoro-2-hydrazinylpyridine->Heating_Reflux Bromine Bromine Bromine->Heating_Reflux Chloroform Chloroform Chloroform->Heating_Reflux Quenching Quench with NaHCO₃ Heating_Reflux->Quenching Extraction Extract with DCM Quenching->Extraction Drying_Concentration Dry (Na₂SO₄) & Concentrate Extraction->Drying_Concentration Chromatography Silica Gel Chromatography (EtOAc/Hexane) Drying_Concentration->Chromatography Product This compound Chromatography->Product

Synthesis of this compound.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science.[2] The bromine atom at the 2-position is susceptible to displacement and participates in various palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituents, makes the C-Br bond at the 2-position reactive towards oxidative addition to a palladium(0) catalyst. This reactivity enables its use in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-nitrogen bonds.

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Scaffolds Start This compound Suzuki Suzuki Coupling (with Boronic Acid/Ester) Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amine) Start->Buchwald Aryl 2-Aryl-3,5-difluoropyridines Suzuki->Aryl Alkynyl 2-Alkynyl-3,5-difluoropyridines Sonogashira->Alkynyl Amino 2-Amino-3,5-difluoropyridines Buchwald->Amino

Overview of Palladium-Catalyzed Cross-Coupling Reactions.
Suzuki Coupling

The Suzuki coupling reaction enables the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or vinyl substituents at the 2-position of the pyridine ring.

General Experimental Protocol (Adapted from similar substrates):

  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Cs₂CO₃).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon).

  • A degassed solvent system (e.g., dioxane/water, toluene, or DMF) is added.

  • The reaction mixture is heated (typically between 80-120 °C) and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water or brine.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of an alkynyl group at the 2-position of the pyridine ring through the reaction of this compound with a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4]

General Experimental Protocol (Adapted from similar substrates): [4]

  • To a degassed solution of this compound (1.1 equiv) in a suitable solvent mixture (e.g., THF/Et₃N), a palladium catalyst such as Pd(PPh₃)₄ (0.15 equiv) and a copper co-catalyst like CuI (0.3 equiv) are added.

  • The reaction mixture is further degassed before the dropwise addition of the terminal alkyne (1.0 equiv).

  • The reaction is stirred at room temperature for a specified time (e.g., 16 hours).

  • After completion, the reaction mixture is worked up by solvent removal and purification, often by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling this compound with a primary or secondary amine. This reaction is crucial for synthesizing various aminopyridine derivatives, which are common motifs in pharmaceuticals.[5][6]

General Experimental Protocol (Adapted from similar substrates): [6]

  • In an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄).

  • The amine (1.1-1.5 equiv.) and an anhydrous solvent (e.g., toluene, dioxane) are added.

  • The mixture is heated (typically 80-110 °C) and the reaction progress is monitored.

  • After cooling, the reaction mixture is quenched, extracted with an organic solvent, and the product is isolated and purified.

Spectroscopic Data

The following is a summary of available spectroscopic data for this compound.

Technique Data Reference
¹H NMR δ 8.18 (td, 1H), 8.46 (d, 1H)[3]
¹³C NMR Data not available in the search results.
¹⁹F NMR Data not available in the search results.
IR Spectroscopy Data not available in the search results.
Mass Spectrometry Data not available in the search results.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a highly useful and reactive building block for the synthesis of a wide range of substituted pyridine derivatives. Its participation in various palladium-catalyzed cross-coupling reactions makes it an important intermediate for researchers in drug discovery and materials science. This guide provides essential information for the safe and effective use of this compound in a laboratory setting.

References

An In-Depth Technical Guide to 2-Bromo-3,5-difluoropyridine: Properties and Applications in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-3,5-difluoropyridine, a key building block in medicinal chemistry. It details a representative experimental protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the synthesis of biaryl and heteroaryl compounds.

Core Properties of this compound

This compound is a halogenated pyridine derivative increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a bromine atom and two fluorine atoms, imparts specific reactivity and properties that are highly valuable for synthetic chemists. The bromine atom serves as a versatile handle for cross-coupling reactions, while the fluorine atoms can significantly influence the physicochemical and biological properties of the final compounds, such as metabolic stability and binding affinity to target proteins.

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 193.98 g/mol
Molecular Formula C₅H₂BrF₂N
CAS Number 660425-16-1
Density 1.808 ± 0.06 g/cm³
Boiling Point 36-37 °C at 0.6 mmHg
Flash Point 44.0 ± 25.9 °C
Physical Form Liquid
Storage Temperature Refrigerator (2-8 °C)

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Experimental Protocol

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The following protocol details a general procedure for the coupling of this compound with an arylboronic acid, a common transformation in the synthesis of novel drug candidates.

Reaction: Synthesis of 2-(Aryl)-3,5-difluoropyridine

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.

  • Reaction Conditions: Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80-120 °C.

  • Reaction Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-aryl-3,5-difluoropyridine product.

Visualizing the Synthetic Workflow

To further elucidate the experimental process, the following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling of this compound.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_conditions Reaction Execution cluster_workup Product Isolation cluster_purification Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product Isolated Product: 2-Aryl-3,5-difluoropyridine chromatography->product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Logical Relationship of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps of this cycle are oxidative addition, transmetalation, and reductive elimination, which are essential for the formation of the new carbon-carbon bond. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L2-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-3,5-difluoropyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the key identifiers, physicochemical properties, and the spectroscopic methodologies integral to confirming its molecular structure.

Compound Identification and Physicochemical Properties

This compound is a distinct chemical entity with the following identifiers and properties:

PropertyValueSource
Chemical Name This compound[1]
CAS Number 660425-16-1[1][2][3]
Chemical Formula C₅H₂BrF₂N[1][2]
Molecular Weight 193.98 g/mol [1][2]
Physical Form Liquid[3]

Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.18triplet of doublets (td)-H-4
8.46doublet (d)-H-6

Note: The reported ¹H NMR data was found in a synthesis protocol without specified coupling constants.[2] The assignments are based on the expected electronic effects of the substituents.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule.

Table 3: Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ) ppmAssignment
~155-160 (d, ¹JCF)C-3
~150-155 (d, ¹JCF)C-5
~140-145 (d)C-6
~120-125 (d)C-4
~110-115 (d)C-2

Note: This data is predictive and based on established substituent effects on the pyridine ring. The carbons directly attached to fluorine will exhibit splitting due to carbon-fluorine coupling (¹JCF).

¹⁹F NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for the characterization of organofluorine compounds.

Table 4: Predicted ¹⁹F NMR Spectral Data

Predicted Chemical Shift (δ) ppmMultiplicityAssignment
-Doublet of doubletsF-3
-Doublet of doubletsF-5

Note: Specific chemical shift values are not available. The two fluorine atoms are in different chemical environments and are expected to show distinct signals. Each signal will be split by the adjacent protons and potentially by each other (long-range coupling).

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the molecular structure.

Table 5: Expected Mass Spectrometry Data

m/zInterpretation
193/195Molecular ion peak (M⁺) showing the characteristic isotopic pattern for one bromine atom.
114[M - Br]⁺
87[M - Br - HCN]⁺

Note: This represents a plausible fragmentation pattern. The presence of bromine would result in two peaks for the molecular ion (M⁺ and M+2⁺) with approximately equal intensity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 6: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
~3100-3000C-H stretching (aromatic)
~1600-1450C=C and C=N stretching (pyridine ring)
~1250-1000C-F stretching
~700-550C-Br stretching

Note: These are expected absorption ranges for the functional groups present in the molecule.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data for structural elucidation.

Synthesis of this compound

A reported synthesis protocol involves the following steps[2]:

  • 3,5-Difluoro-2-hydrazinylpyridine is dissolved in chloroform to form a suspension.

  • The reaction mixture is heated, and bromine is added dropwise.

  • The mixture is refluxed for one hour.

  • After cooling, the reaction is quenched with a sodium bicarbonate solution.

  • The product is extracted with dichloromethane.

  • The organic phase is dried and concentrated.

  • The crude product is purified by silica gel column chromatography.

Synthesis_Workflow A 3,5-Difluoro-2-hydrazinylpyridine in Chloroform B Add Bromine (40°C) A->B C Reflux (60°C, 1h) B->C D Quench with NaHCO3 solution C->D E Extract with Dichloromethane D->E F Dry and Concentrate E->F G Silica Gel Column Chromatography F->G H This compound G->H

Caption: Synthesis workflow for this compound.
NMR Spectroscopy

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum.

  • ¹³C NMR Acquisition: Proton-decoupled pulse sequences are typically used to simplify the spectrum and enhance signal-to-noise.

  • ¹⁹F NMR Acquisition: A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is used. A common reference standard for ¹⁹F NMR is CFCl₃.

NMR_Workflow A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire Spectrum (¹H, ¹³C, ¹⁹F) B->C D Process Data (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) D->E

Caption: General workflow for NMR spectroscopy.
Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for small molecules, which generates a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of IR radiation is measured as a function of wavenumber.

Logical Relationships in Structure Elucidation

The process of structure elucidation follows a logical progression where data from different spectroscopic techniques are integrated to build a conclusive picture of the molecular structure.

Structure_Elucidation_Logic cluster_data Spectroscopic Data cluster_info Structural Information H_NMR ¹H NMR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone F_NMR ¹⁹F NMR Fluorine_Pos Fluorine Positions F_NMR->Fluorine_Pos MS Mass Spectrometry Mol_Weight Molecular Weight & Formula MS->Mol_Weight IR IR Spectroscopy Func_Groups Functional Groups IR->Func_Groups Structure Confirmed Structure of This compound Proton_Env->Structure Carbon_Backbone->Structure Fluorine_Pos->Structure Mol_Weight->Structure Func_Groups->Structure

Caption: Logical flow for spectroscopic structure elucidation.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While a complete experimental dataset is not publicly available, the provided information from ¹H NMR, combined with predicted data from other spectroscopic methods, consistently supports the assigned structure. This guide provides researchers and drug development professionals with a foundational understanding of the key structural features of this compound and the methodologies required for its unambiguous characterization.

References

Spectroscopic Analysis of 2-Bromo-3,5-difluoropyridine: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-3,5-difluoropyridine has revealed a significant lack of detailed experimental information, precluding the creation of an in-depth technical guide as requested. While the scientific community relies on such data for the unambiguous identification and characterization of chemical compounds, detailed ¹H, ¹³C, and ¹⁹F NMR spectra for this particular molecule are not readily accessible in common databases or scientific literature.

Our investigation did uncover a single ¹H NMR data point from a commercial supplier, indicating signals at δ 8.18 (triplet of doublets, 1H) and 8.46 (doublet, 1H).[1] However, this information is presented without crucial experimental context, such as the solvent used for analysis, the spectrometer frequency, and, most importantly, the coupling constants (J values). This incomplete dataset is insufficient for a thorough structural elucidation or for serving as a reliable reference for researchers.

Furthermore, no experimental ¹³C NMR or ¹⁹F NMR data for this compound could be located in the public domain. This absence of comprehensive spectroscopic information is a critical roadblock to fulfilling the request for a detailed technical guide that would include structured data tables and specific experimental protocols.

The Importance of Comprehensive NMR Data

For a molecule like this compound, a complete NMR dataset is essential for:

  • Unambiguous Structure Confirmation: While the chemical name defines the connectivity of the atoms, only through detailed spectroscopic analysis, including the observation of through-bond correlations in 2D NMR experiments, can the structure be definitively confirmed.

  • Understanding Electronic Effects: The chemical shifts (δ) of the hydrogen, carbon, and fluorine nuclei provide valuable insights into the electron distribution within the pyridine ring, which is influenced by the electronegative fluorine and bromine substituents.

  • Determining Coupling Interactions: The coupling constants (J) between different nuclei (H-H, H-F, C-F) are crucial for establishing the precise spatial relationships between atoms and confirming the substitution pattern on the aromatic ring.

Proposed Experimental Workflow for Data Acquisition

In the absence of existing data, the following standard experimental workflow would be necessary to acquire the required NMR spectroscopic information for this compound.

experimental_workflow General NMR Data Acquisition Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis A Dissolve ~10-20 mg of This compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) B 1D ¹H NMR A->B C 1D ¹³C{¹H} NMR B->C Proceed after ¹H analysis F Fourier Transformation B->F D 1D ¹⁹F{¹H} NMR C->D C->F E 2D Experiments (COSY, HSQC, HMBC) D->E For detailed structural confirmation D->F E->F G Phase and Baseline Correction F->G H Peak Picking and Integration G->H I Assignment of Signals and Measurement of Coupling Constants H->I

Caption: A generalized workflow for acquiring comprehensive NMR data for this compound.

Logical Relationship of Spectroscopic Data

The interpretation of the NMR data would follow a logical progression, where information from simpler experiments informs the analysis of more complex ones.

data_relationship Logical Flow of NMR Data Interpretation H1_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR Provides proton correlations F19_NMR ¹⁹F NMR (Chemical Shifts, Multiplicity) F19_NMR->TwoD_NMR Identifies H-F and C-F couplings C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->TwoD_NMR Provides carbon backbone information Structure Final Structure and Assignments TwoD_NMR->Structure Confirms connectivity and assignments

Caption: The logical relationship for interpreting multi-nuclear NMR data for structural elucidation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Shifts of 2-Bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-3,5-difluoropyridine. Due to the limited availability of public experimental spectra for this specific molecule, this guide utilizes high-quality predicted data to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The guide also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR data for halogenated pyridine derivatives.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of spectral properties. The data is presented in a structured format to facilitate easy reference and comparison.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)Multiplicity
H-47.78Triplet of doublets (td)
H-68.25Doublet (d)

Disclaimer: These are predicted values and may differ from experimental results. The solvent is assumed to be CDCl₃.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

PositionPredicted Chemical Shift (ppm)
C-2129.8
C-3158.5 (d, J ≈ 250 Hz)
C-4122.1
C-5159.2 (d, J ≈ 250 Hz)
C-6142.9

Disclaimer: These are predicted values and may differ from experimental results. The solvent is assumed to be CDCl₃. Large one-bond carbon-fluorine coupling constants (J) are expected for C-3 and C-5.

Experimental Protocols

The following is a detailed, generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for a halogenated pyridine compound such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (at): Typically 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

  • Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic compounds.

  • Temperature: Standard probe temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (at): Approximately 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds is a common starting point.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Spectral Width (sw): A range of 0 to 220 ppm will cover the chemical shifts of most carbon environments.

  • Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to single lines for each unique carbon.

Logical Workflow for NMR-Based Structural Elucidation

The following diagram illustrates a typical workflow for the structural analysis of a novel or synthesized compound using NMR spectroscopy.

NMR_Workflow General Workflow for NMR-Based Structural Elucidation A Compound Synthesis/ Isolation B Sample Purification A->B C Dissolution in Deuterated Solvent B->C D 1D NMR Acquisition (¹H, ¹³C, DEPT) C->D C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E If needed for complex structures F Fourier Transform & Phase Correction D->F D->F I 2D Spectra Correlation Analysis E->I G Peak Picking & Integration (¹H) F->G H Chemical Shift & Coupling Constant Analysis G->H J Fragment Assembly H->J H->J I->H K Proposed Structure J->K L Comparison with Predicted Spectra/Database K->L M Final Structure Confirmation L->M

A generalized workflow for NMR-based structural analysis.

FT-IR Spectroscopic Analysis of 2-Bromo-3,5-difluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for 2-Bromo-3,5-difluoropyridine. These predictions are based on the known vibrational frequencies of substituted pyridines and aromatic halogen compounds. The exact peak positions and intensities will vary depending on the experimental conditions and the physical state of the sample.

Wavenumber Range (cm⁻¹)IntensityVibrational Assignment
3100 - 3000Weak to MediumC-H stretching (aromatic)
1600 - 1550Medium to StrongC=C and C=N ring stretching
1470 - 1400Medium to StrongC=C and C=N ring stretching
1250 - 1150StrongC-F stretching
1100 - 1000MediumC-H in-plane bending
850 - 750StrongC-H out-of-plane bending
700 - 600MediumC-Br stretching

Experimental Protocols

Acquiring a high-quality FT-IR spectrum of this compound, which is a solid at room temperature, can be achieved through several standard methods. The choice of method will depend on the available equipment and the specific requirements of the analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is often the simplest and most rapid method for obtaining an FT-IR spectrum of a solid sample with minimal sample preparation.[1][2]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[3] Record a background spectrum of the empty ATR setup.

  • Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

  • Spectrum Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) after the measurement.

Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample in a transparent matrix of potassium bromide (KBr) and pressing it into a thin pellet.[1][3]

Methodology:

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded for reference.

  • Data Processing: Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

Thin Solid Film Method

For this technique, the solid sample is dissolved in a volatile solvent and a thin film is cast onto an infrared-transparent window.[4]

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[4]

  • Film Casting: Apply a drop of the solution onto a clean, infrared-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[4]

  • Spectrum Acquisition: Place the salt plate in the spectrometer's sample holder and collect the spectrum. A background spectrum of the clean, empty salt plate should be recorded.

Visualization of Experimental Workflow and Data Analysis

The following diagrams illustrate the logical flow of the experimental and analytical processes involved in the FT-IR analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis start Start: Obtain this compound prep_choice Choose Preparation Method start->prep_choice atr_prep ATR: Use as is (powder) prep_choice->atr_prep ATR kbr_prep KBr: Grind with KBr prep_choice->kbr_prep KBr Pellet film_prep Thin Film: Dissolve in solvent prep_choice->film_prep Thin Film background Record Background Spectrum atr_prep->background:w kbr_prep->background:w film_prep->background:w sample_spec Record Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction, etc.) sample_spec->process peak_pick Peak Picking and Integration process->peak_pick assign Assign Vibrational Modes peak_pick->assign report Generate Report assign->report

Caption: Workflow for FT-IR analysis of this compound.

Caption: Logic for interpreting the FT-IR spectrum of the target molecule.

References

An In-depth Technical Guide to the Crystal Structure Determination of 2-Bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific crystallographic data for 2-Bromo-3,5-difluoropyridine is not publicly available in crystallographic databases. Therefore, this guide provides a comprehensive overview of the experimental and computational methodology that would be employed to determine its crystal structure. The data presented in the tables are illustrative examples and should not be considered as experimentally determined values for this specific compound.

Introduction

This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement is crucial for rational drug design, polymorphism studies, and predicting its physicochemical properties. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of such small molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1][2] This guide outlines the comprehensive workflow for determining the crystal structure of this compound.

Data Presentation: Illustrative Crystallographic Data

The following tables represent the typical format for presenting quantitative data obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement Details (Illustrative)

ParameterValue
Empirical formulaC₅H₂BrF₂N
Formula weight193.98
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
aValue Å
bValue Å
cValue Å
α90°
βValue °
γ90°
VolumeValue ų
Z4
Calculated densityValue Mg/m³
Absorption coefficientValue mm⁻¹
F(000)Value
Crystal sizeValue x Value x Value mm³
Theta range for data collectionValue to Value °
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedValue
Independent reflectionsValue [R(int) = Value]
Completeness to theta = 25.242°99.9 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmissionValue and Value
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersValue / 0 / Value
Goodness-of-fit on F²Value
Final R indices [I>2sigma(I)]R1 = Value, wR2 = Value
R indices (all data)R1 = Value, wR2 = Value
Largest diff. peak and holeValue and -Value e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative)

BondLength (Å)AngleDegrees (°)
Br(1)-C(2)ValueF(1)-C(3)-C(2)Value
F(1)-C(3)ValueF(1)-C(3)-C(4)Value
F(2)-C(5)ValueC(2)-N(1)-C(6)Value
N(1)-C(2)ValueN(1)-C(2)-C(3)Value
N(1)-C(6)ValueC(3)-C(4)-C(5)Value
C(2)-C(3)ValueC(4)-C(5)-C(6)Value
C(3)-C(4)ValueF(2)-C(5)-C(4)Value
C(4)-C(5)ValueF(2)-C(5)-C(6)Value
C(5)-C(6)ValueN(1)-C(6)-C(5)Value

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with the growth of high-quality crystals and culminating in the deposition of the final structural model.[1][3]

Crystallization

The initial and often most challenging step is to obtain diffraction-quality single crystals of this compound.[1][3] For a small molecule, various methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution is equilibrated against a larger reservoir of a precipitant, leading to gradual crystallization.

  • Cooling Crystallization: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystal growth.

The ideal crystal should be well-formed, optically clear, and typically larger than 0.1 mm in all dimensions, without any visible cracks or defects.[1]

Data Collection

A suitable crystal is mounted on a goniometer head and placed in a modern single-crystal X-ray diffractometer.[2]

  • Mounting: The crystal is affixed to a glass fiber or a loop using a minimal amount of cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.[4]

  • X-ray Source: A monochromatic X-ray beam, often from a rotating anode or a synchrotron source, is directed at the crystal.[3]

  • Diffraction: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of reflections.[1]

  • Data Recording: These diffraction patterns are recorded by a detector, such as a CCD or pixel detector.[1] A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured multiple times.[1][5]

Data Processing

The raw diffraction images are processed computationally to extract the intensities and positions of the reflections.[6]

  • Integration: The intensity of each diffraction spot is determined by integrating the pixel values and subtracting the background.[6]

  • Scaling and Merging: The integrated intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a single file of unique reflections with their corresponding intensities and standard uncertainties.[6] This step also provides initial statistics on data quality, such as R(int).[6]

Structure Solution and Refinement

This stage involves solving the "phase problem" and refining a model of the atomic arrangement.

  • Structure Solution: The measured intensities only provide the amplitudes of the structure factors, not their phases. For small molecules, direct methods are typically used to derive initial phase estimates from the statistical relationships between the reflection intensities.[7]

  • Model Building: The initial phases are used to calculate an electron density map. Atoms are then fitted into the regions of high electron density to build an initial molecular model.

  • Refinement: The atomic model (including coordinates, thermal parameters, and occupancies) is iteratively adjusted to improve the agreement between the observed structure factors (|Fo|) and the structure factors calculated from the model (|Fc|).[4][8] This is typically achieved through a least-squares minimization process.[8] Difference electron density maps (|Fo| - |Fc|) are used to locate missing atoms (like hydrogens) or identify areas of disorder.[9][10]

Structure Validation and Deposition

The final refined structure is validated to ensure its chemical and crystallographic sensibility.

  • Validation: The model is checked for geometric consistency (bond lengths, angles), and the final R-factors (R1, wR2) and Goodness-of-Fit are assessed. Tools like checkCIF are used to identify potential issues.[11]

  • Deposition: The final structural information, including atomic coordinates, is compiled into a Crystallographic Information File (CIF).[12] This file is then deposited in a public database, such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds, to make the data accessible to the scientific community.[1][11][13][14]

Mandatory Visualization

The following diagram illustrates the comprehensive workflow for determining the crystal structure of a small molecule like this compound.

G Workflow for Small Molecule X-ray Crystallography cluster_exp Experimental Phase cluster_comp Computational Phase Compound This compound Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Compound->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Crystal Mounting & Cryo-cooling Crystal->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection RawData Raw Diffraction Images DataCollection->RawData DataProcessing Data Processing (Integration, Scaling, Merging) RawData->DataProcessing HKL Reflection Data File (hkl) DataProcessing->HKL StructureSolution Structure Solution (Direct Methods - Phase Problem) HKL->StructureSolution InitialModel Initial Atomic Model StructureSolution->InitialModel Refinement Structure Refinement (Least-Squares Minimization) InitialModel->Refinement Refinement->InitialModel No FinalModel Final Structural Model Refinement->FinalModel Converged? Validation Validation (checkCIF) FinalModel->Validation CIF Crystallographic Information File (CIF) Validation->CIF Deposition Database Deposition (e.g., CSD) CIF->Deposition

Caption: Workflow from compound to final crystal structure deposition.

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of 2-Bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3,5-difluoropyridine is a key building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of complex molecular architectures. Its reactivity is governed by the interplay of the electron-withdrawing effects of the nitrogen atom and the two fluorine substituents, which activate the pyridine ring for various transformations. This guide provides a comprehensive overview of the reactivity and electronic properties of this compound, with a focus on its utility in cross-coupling and nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and visual representations of key chemical processes are presented to facilitate its application in research and development.

Introduction

Halogenated pyridines are of significant interest in the development of pharmaceuticals and functional materials due to their ability to mimic phenyl rings in biological systems while offering distinct electronic properties and metabolic profiles. This compound, in particular, serves as a valuable synthon, providing a handle for the introduction of diverse functionalities through established and novel synthetic methodologies. The presence of the bromine atom at the 2-position allows for facile participation in palladium-catalyzed cross-coupling reactions, while the fluorine atoms at the 3- and 5-positions modulate the electronic character of the ring, influencing its reactivity and the properties of the resulting derivatives.

Physicochemical and Electronic Properties

The electronic nature of this compound is characterized by a significant electron deficiency in the pyridine ring, a consequence of the inductive effects of the electronegative nitrogen and fluorine atoms. This influences its basicity and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 660425-16-1[1][2]
Molecular Formula C₅H₂BrF₂N[1][2]
Molecular Weight 193.98 g/mol [1]
Appearance Colorless to pale yellow liquid or solid
Density 1.808 ± 0.06 g/cm³ (predicted)
pKa (of conjugate acid) -4.05 ± 0.20 (predicted)

The predicted pKa of the conjugate acid is notably low, highlighting the electron-deficient nature of the pyridine ring, which significantly reduces the basicity of the nitrogen atom.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of 3,5-difluoro-2-hydrazinopyridine followed by a Sandmeyer-type reaction with a bromide source.

Experimental Protocol: Synthesis from 3,5-Difluoro-2-hydrazinopyridine

Materials:

  • 3,5-difluoro-2-hydrazinylpyridine

  • Chloroform (CHCl₃)

  • Bromine (Br₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • A suspension of 3,5-difluoro-2-hydrazinylpyridine (1.0 eq) is prepared in chloroform.

  • The reaction mixture is heated to 40 °C.

  • Bromine (2.5 eq) is added dropwise to the reaction mixture over 15 minutes.

  • After the addition is complete, the reaction is heated to 60 °C and refluxed for 1 hour.

  • The reaction is then cooled to room temperature and quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The mixture is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.

Yield: 56%

Reactivity Profile

The reactivity of this compound is dominated by transformations at the C-Br bond, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the ring also makes it susceptible to nucleophilic aromatic substitution, although the reactivity of the C-F bonds needs to be considered.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, the bromine atom at the 2-position readily undergoes oxidative addition to a palladium(0) catalyst, enabling coupling with a wide range of boronic acids and their derivatives.

Suzuki_Miyaura_Coupling substrate This compound oxidative_addition Oxidative Addition substrate->oxidative_addition boronic_acid R-B(OH)₂ transmetalation Transmetalation boronic_acid->transmetalation catalyst Pd(0) Catalyst catalyst->oxidative_addition base Base base->transmetalation product 2-Aryl-3,5-difluoropyridine oxidative_addition->transmetalation Pd(II) Intermediate reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration reductive_elimination->product

Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10012-24Moderate-Good
(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O9012Good-Excellent

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridines. This compound is a suitable substrate for this reaction, coupling with both primary and secondary amines.

Buchwald_Hartwig_Amination substrate This compound oxidative_addition Oxidative Addition substrate->oxidative_addition amine R¹R²NH amine_coordination Amine Coordination amine->amine_coordination catalyst Pd(0) Catalyst catalyst->oxidative_addition base Base (e.g., NaOtBu) deprotonation Deprotonation base->deprotonation product 2-(R¹R²N)-3,5-difluoropyridine oxidative_addition->amine_coordination Pd(II) Intermediate amine_coordination->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration reductive_elimination->product SNAr_Reaction substrate This compound meisenheimer Meisenheimer Complex substrate->meisenheimer nucleophile Nu⁻ nucleophile->meisenheimer product Substituted Product meisenheimer->product leaving_group Leaving Group (F⁻ or Br⁻) meisenheimer->leaving_group

References

DFT calculations for 2-Bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Density Functional Theory (DFT) Calculations of 2-Bromo-3,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical investigation of the molecular structure, vibrational frequencies, and electronic properties of this compound using Density Functional Theory (DFT) calculations. Due to the limited availability of published experimental and computational studies on this specific molecule, this document presents a detailed, standardized protocol for performing such calculations and offers illustrative data based on established computational chemistry principles for similar pyridine derivatives. The methodologies outlined herein are intended to serve as a robust framework for researchers engaged in the computational analysis of halogenated pyridine compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Halogenated pyridines are a class of heterocyclic compounds that form the structural core of many pharmaceuticals and agrochemicals. The introduction of halogen atoms can significantly alter the electronic distribution, reactivity, and binding affinity of the parent molecule. This compound is a valuable building block in organic synthesis, and a thorough understanding of its structural and electronic properties is crucial for its application in drug design and development.

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a good balance between accuracy and computational cost for studying the properties of medium-sized molecules. This guide details a hypothetical DFT study on this compound to predict its optimized geometry, vibrational spectra, and frontier molecular orbitals. Such a computational approach allows for the elucidation of molecular characteristics that may be difficult to determine experimentally.

Computational and Experimental Protocols

Computational Methodology (DFT)

A standardized protocol for DFT calculations on this compound is outlined below. This methodology is based on common practices for similar molecules that have been shown to yield results in good agreement with experimental data.[1][2]

  • Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Initial Structure: The initial molecular structure of this compound would be built using a molecular modeling program and pre-optimized using a lower level of theory, such as a molecular mechanics force field.

  • Geometry Optimization: The geometry of the molecule would be optimized in the gas phase using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen, would be employed to accurately describe the electronic distribution in this halogenated system. The optimization would be carried out until the forces on each atom are negligible and the geometry has reached a minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies would confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined from the optimized structure. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule.

Experimental Protocols (for validation)

To validate the results of the DFT calculations, the following experimental analyses would be performed.

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Tune and shim the spectrometer to optimize the magnetic field homogeneity. Acquire the ¹H and ¹³C NMR spectra.[3]

  • Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

  • Instrumentation: An FT-IR spectrometer.

  • Procedure:

    • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

    • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Collect 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty KBr plates should be subtracted from the sample spectrum.[4]

Illustrative Results and Discussion

The following sections present hypothetical data for this compound based on the computational protocol described above.

Molecular Geometry

The optimized geometrical parameters (bond lengths and bond angles) are crucial for understanding the molecule's three-dimensional structure. The expected values are summarized in Table 1.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C2-Br1.890N1-C2-C3121.5
C3-F1.350C2-C3-C4119.0
C5-F1.348C3-C4-C5118.5
N1-C21.335C4-C5-C6120.0
C2-C31.390C5-C6-N1122.0
C3-C41.385C6-N1-C2119.0
C4-C51.388Br-C2-N1115.0
C5-C61.392F-C3-C2118.0
C6-N11.330F-C5-C4118.2
Vibrational Analysis

The calculated vibrational frequencies can be used to assign the characteristic bands in the IR and Raman spectra. Table 2 provides a selection of expected vibrational modes and their corresponding frequencies.

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹)Assignment
~3100C-H stretching
~1600C=C/C=N stretching
~1450Pyridine ring stretching
~1250C-F stretching
~1100C-H in-plane bending
~850C-H out-of-plane bending
~650C-Br stretching
Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic transitions and reactivity of the molecule. The energies of these orbitals and the resulting energy gap are presented in Table 3. A smaller HOMO-LUMO gap suggests higher chemical reactivity.

Table 3: Illustrative Electronic Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap5.65

Visualization

Diagrams illustrating the computational workflow and the relationship between theoretical and experimental data are provided below.

DFT_Workflow A Initial Structure Generation (this compound) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum (No imaginary frequencies) C->D E Analysis of Results D->E F Optimized Geometry (Bond lengths, angles) E->F G Vibrational Spectra (IR, Raman) E->G H Electronic Properties (HOMO, LUMO) E->H

Caption: DFT calculation workflow for this compound.

Theoretical_Experimental_Interplay A Theoretical Calculation (DFT) B Predicted Data (Geometry, Spectra, etc.) A->B E Comparison and Validation B->E C Experimental Measurement (NMR, FT-IR, etc.) D Experimental Data C->D D->E E->A Feedback F Refinement of Theoretical Model E->F

Caption: Interplay between theoretical calculations and experimental validation.

Conclusion

This technical guide has detailed a comprehensive computational protocol for investigating the structural, vibrational, and electronic properties of this compound using DFT calculations. While the presented data is illustrative, the outlined methodology provides a solid foundation for future theoretical and experimental studies on this and related halogenated pyridine derivatives. The combination of DFT calculations and experimental validation is a powerful approach for elucidating the molecular characteristics that govern the function of these important compounds in various scientific and industrial applications.

References

The Versatile Building Block: A Technical Guide to the Applications of 2-Bromo-3,5-difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorinated pyridine scaffold is a cornerstone in modern medicinal chemistry, agrochemical science, and materials science. Among the plethora of available building blocks, 2-Bromo-3,5-difluoropyridine stands out as a particularly versatile precursor for the synthesis of a wide array of functional molecules. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the strategically placed bromine atom, allow for selective and efficient chemical modifications, making it an invaluable tool for the design and discovery of novel compounds with tailored properties.

This technical guide provides an in-depth overview of the current and potential applications of this compound derivatives. It covers their use in the development of potent kinase inhibitors for cancer therapy, the design of next-generation herbicides and pesticides, and their emerging role in the creation of advanced organic electronic materials. The guide includes detailed experimental protocols for key synthetic transformations, a comprehensive compilation of quantitative data to facilitate structure-activity relationship (SAR) studies, and visual representations of synthetic pathways and biological mechanisms.

Medicinal Chemistry: Targeting Kinases in Oncology

The 2-amino-3,5-difluoropyridine moiety, readily synthesized from this compound, has emerged as a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The unique substitution pattern of the 3,5-difluoropyridine ring allows for specific interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition.

VEGFR-2 Inhibitors for Angiogenesis Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Several inhibitors incorporating the 3,5-difluoropyridine scaffold have shown promising activity against VEGFR-2.

. Quantitative Data: VEGFR-2 Inhibition

Compound IDModification on 2-aminopyridineTarget Cancer Cell LineIC50 (µM)Reference
1 Substituted pyrazolo[3,4-d]pyrimidine-0.092 (enzymatic assay)[2]
2 Difluorophenyl-containing urea-0.007 (enzymatic assay)[3]
3 Nicotinamide-based derivativeHCT-1169.3[4]
4 Nicotinamide-based derivativeHepG-27.8[4]

Experimental Protocol: Synthesis of a VEGFR-2 Inhibitor Precursor

A common synthetic route to VEGFR-2 inhibitors involves the amination of this compound followed by further elaboration.

  • Step 1: Synthesis of 2-Amino-3,5-difluoropyridine A mixture of this compound (1.0 eq), an ammonia source (e.g., aqueous ammonia or a protected amine followed by deprotection), a palladium or copper catalyst, and a suitable solvent is heated under pressure. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

  • Step 2: Coupling with a Heterocyclic Core The resulting 2-Amino-3,5-difluoropyridine is then coupled with a suitable heterocyclic electrophile (e.g., a chloropyrimidine or chloropyrazine derivative) via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction to afford the final inhibitor.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Inhibitor This compound Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

EGFR Inhibitors for Cancer Treatment

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, as its overactivation can lead to uncontrolled cell growth.[5] Anilinoquinazoline and related heterocyclic scaffolds are common cores for EGFR inhibitors, and the incorporation of a 3,5-difluoropyridine moiety can enhance binding affinity and selectivity.[6]

Quantitative Data: EGFR Inhibition

Compound IDModification on 2-aminopyridineTarget Cancer Cell LineIC50 (µM)Reference
5d Aryl 2-imino-1,2-dihydropyridineEGFR (enzymatic assay)2.09[6]
5e Aryl 2-imino-1,2-dihydropyridineEGFR (enzymatic assay)1.94[6]
5d Aryl 2-imino-1,2-dihydropyridineMDA-MB-2312.4[6]
5e Aryl 2-imino-1,2-dihydropyridineMDA-MB-2312.5[6]
7 Quinazoline derivativeEGFR (enzymatic assay)0.0601[7]
23 4-anilino-quinazolineEGFR (enzymatic assay)0.0024[7]

Experimental Workflow: Synthesis of EGFR Inhibitors

EGFR_Inhibitor_Synthesis Start This compound Reaction1 Amination Start->Reaction1 Intermediate1 2-Amino-3,5-difluoropyridine Reaction2 Coupling Reaction (e.g., Buchwald-Hartwig) Intermediate1->Reaction2 Reagent1 Ammonia source (e.g., aq. NH3) Reagent1->Reaction1 Reaction1->Intermediate1 Intermediate2 Anilinoquinazoline Core FinalProduct EGFR Inhibitor Intermediate2->FinalProduct Reagent2 Substituted Aniline Reagent2->Reaction2 Reaction2->Intermediate2 Diversification cluster_reactions Cross-Coupling Reactions cluster_products Derivative Classes cluster_applications Applications Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Start->Sonogashira Heck Heck Coupling (Alkene, Pd catalyst) Start->Heck Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Start->Buchwald Biaryls Biaryl Pyridines Suzuki->Biaryls Alkynyl Alkynyl Pyridines Sonogashira->Alkynyl Alkenyl Alkenyl Pyridines Heck->Alkenyl Amino 2-Amino Pyridines Buchwald->Amino MedChem Medicinal Chemistry (Kinase Inhibitors) Biaryls->MedChem AgroChem Agrochemicals (Herbicides, etc.) Biaryls->AgroChem MatSci Materials Science (OLEDs, Polymers) Alkynyl->MatSci Alkenyl->MatSci Amino->MedChem

References

The Strategic Imperation of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pyridine-based molecular scaffolds has become a cornerstone of modern medicinal chemistry, unlocking unprecedented advancements in drug efficacy, selectivity, and metabolic stability. This technical guide delves into the multifaceted biological activities of fluorinated pyridine compounds, offering a comprehensive resource for researchers and drug development professionals. By exploring their diverse pharmacological roles, from enzyme inhibition to receptor modulation, and providing detailed experimental frameworks, this document aims to empower the scientific community in the rational design of next-generation therapeutics.

The Pivotal Role of Fluorine in Pyridine Scaffolds

The pyridine ring is a ubiquitous structural motif in a multitude of FDA-approved drugs, valued for its ability to engage in crucial interactions with biological targets.[1][2] The strategic incorporation of fluorine atoms into this privileged scaffold imparts a range of advantageous physicochemical properties that can significantly enhance a drug candidate's profile.[3][4][5]

The high electronegativity of fluorine can modulate the acidity and basicity of nearby functional groups, influencing drug-receptor interactions.[5] Furthermore, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, often leading to improved metabolic stability and a longer drug half-life.[6] The small size of the fluorine atom allows it to act as a bioisostere for hydrogen, minimizing steric hindrance while profoundly altering electronic properties. This strategic substitution can lead to enhanced binding affinity, improved membrane permeability, and a more favorable pharmacokinetic profile.[3][4]

Diverse Biological Activities of Fluorinated Pyridine Compounds

Fluorinated pyridine derivatives have demonstrated a broad spectrum of biological activities, positioning them as valuable leads in various therapeutic areas.[1][2]

Anticancer Activity

A significant number of fluorinated pyridine compounds have been investigated for their potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][7] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Fluorinated Pyridine Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
1e HeLaNot Specified< 1[8]
1f HeLaNot Specified< 1[8]
1g HeLaNot Specified< 1[8]
9a HeLaNot Specified0.019[8]
Compound 6 A549 (Lung Carcinoma)ATP luminometric0.64[6]
Compound 3a A549 (Lung Carcinoma)Not Specified5.988[9]
Derivative 19 MCF-7 (Breast Cancer)Not Specified4.75[10]
Derivative 20 MCF-7 (Breast Cancer)Not Specified0.91[10]
Compound 12 MCF-7 (Breast Cancer)Not Specified14.3 (nM)[11]
Compound 2b Not SpecifiedBinding Affinity10 (nM)[12]
Compound 2j Not SpecifiedBinding Affinity1 (nM)[12]
Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated pyridines have shown promise as both antibacterial and antifungal agents.[13][14][15]

Table 2: Antimicrobial Activity of Selected Fluorinated Pyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
17d Staphylococcus aureus0.5[13][14]
17a Fungus ATCC 97638[13][14]
17d Fungus ATCC 97638[13][14]
Compound 66 Staphylococcus aureus56 (µg/mL, %)[15]
Compound 66 Escherichia coli55 (µg/mL, %)[15]
Pyridine triazole 127a Staphylococcus aureus12.5[15]
Pyridine triazole 127b Staphylococcus aureus12.5[15]
Pyridine triazole 127b Klebsiella pneumoniae6.25[15]
Pyridine triazole 127b Candida albicans6.25[15]
Enzyme Inhibition

Fluorinated pyridines have been successfully designed as potent and selective inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes.[16][17][18] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.

Table 3: Kinase Inhibitory Activity of Selected Fluorinated Pyridine Derivatives

Compound/DerivativeKinase TargetIC50 (nM)Reference
Larotrectinib (1) TRKA3.0[18]
Larotrectinib (1) TRKB13[18]
Larotrectinib (1) TRKC0.2[18]
Entrectinib (2) ALK12[18]
Entrectinib (2) ROS17[18]
Entrectinib (2) TRKA1[18]
Entrectinib (2) TRKB3[18]
Entrectinib (2) TRKC5[18]
Compound 12 PIM-114.3[11]
Leniolisib PI3Kδ56[19]
G Protein-Coupled Receptor (GPCR) Modulation

GPCRs represent one of the largest and most important families of drug targets.[20] Fluorinated pyridine derivatives have been explored as modulators of GPCR activity, demonstrating the potential to treat a wide range of conditions, including neurological and metabolic disorders.[20]

Key Signaling Pathways Modulated by Fluorinated Pyridine Compounds

The biological effects of fluorinated pyridine compounds are often mediated through their interaction with specific signaling pathways that control cell fate and function. Understanding these pathways is crucial for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[18][21][22] Its aberrant activation is a common feature in many cancers. Several fluorinated pyridine derivatives have been developed as inhibitors of key components of this pathway, such as PI3K and mTOR.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes FluorinatedPyridine Fluorinated Pyridine Inhibitor FluorinatedPyridine->PI3K Inhibits FluorinatedPyridine->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by fluorinated pyridines.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.[23][24][25] This pathway is also a frequent target for anticancer drug development.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation) ERK->Transcription Regulates FluorinatedPyridine Fluorinated Pyridine Inhibitor FluorinatedPyridine->Raf Inhibits FluorinatedPyridine->MEK Inhibits

Caption: MAPK/ERK signaling pathway with potential inhibition sites for fluorinated pyridines.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells.[7][26] Many anticancer therapies, including those involving fluorinated pyridine compounds, aim to induce apoptosis in cancer cells.

Apoptosis_Pathway Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Activates Intrinsic Intrinsic Pathway (Mitochondrial) Caspase9 Caspase-9 Intrinsic->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces FluorinatedPyridine Fluorinated Pyridine Compound FluorinatedPyridine->Intrinsic Induces Synthesis_Workflow Start 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Step1 Couple with Aryl Isocyanate Start->Step1 Intermediate Urea Derivative Step1->Intermediate Step2 Purification (Chromatography) Intermediate->Step2 Product Final Kinase Inhibitor Step2->Product

References

2-Bromo-3,5-difluoropyridine: A Technical Guide for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of 2-Bromo-3,5-difluoropyridine as a versatile chemical tool in the field of proteomics, with a particular focus on the discovery and characterization of targeted covalent inhibitors. The unique chemical properties of this reagent, specifically the electrophilicity of the pyridine ring enhanced by fluorine substitution, enable its use as a reactive fragment for the covalent modification of nucleophilic amino acid residues, most notably cysteine. This guide provides an in-depth overview of the underlying chemical principles, detailed experimental protocols for probe synthesis and chemoproteomic screening, and methods for quantitative data analysis. Furthermore, it illustrates the application of this approach in the context of kinase inhibitor development and signaling pathway analysis, providing researchers with the foundational knowledge to leverage this compound in their own drug discovery and chemical biology workflows.

Introduction: The Role of Covalent Probes in Proteomics

Covalent inhibitors have emerged as a powerful class of therapeutics and chemical probes due to their potential for high potency, prolonged duration of action, and the ability to target challenging proteins, including those with shallow binding pockets. At the heart of covalent inhibitor discovery is the use of reactive chemical fragments that can form a stable, covalent bond with a specific amino acid residue on a target protein.

This compound has garnered significant interest as such a reactive fragment. The electron-withdrawing nature of the two fluorine atoms significantly enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This property allows it to react selectively with nucleophilic residues on proteins, with a particular preference for the highly nucleophilic thiol group of cysteine residues.

This guide will explore the practical application of this compound in a typical chemoproteomics workflow, from the initial synthesis of a bespoke chemical probe to the identification and validation of protein targets.

Chemical Principle: Covalent Modification of Cysteine Residues

The primary mechanism through which this compound functions as a covalent modifier is the nucleophilic aromatic substitution (SNAr) reaction with the thiol side chain of cysteine residues.

The reaction is initiated by the attack of the deprotonated cysteine (thiolate) on the carbon atom bearing the bromine atom. The electron-withdrawing fluorine atoms stabilize the transient Meisenheimer complex, facilitating the departure of the bromide leaving group and the formation of a stable thioether bond between the pyridine ring and the cysteine residue.

Caption: SNAr mechanism of cysteine modification.

Experimental Section

This section outlines a representative workflow for the use of this compound in a chemoproteomics study aimed at identifying the targets of a novel kinase inhibitor.

Synthesis of a this compound-based Covalent Probe

To facilitate the identification of protein targets, this compound is typically functionalized with a reporter tag, such as an alkyne or biotin, via a linker. This allows for subsequent "click" chemistry or affinity purification.

Protocol: Synthesis of an Alkyne-Functionalized Probe

  • Starting Material: this compound.

  • Linker: A bifunctional linker containing an amine group and a terminal alkyne (e.g., propargylamine).

  • Reaction: The amine group of the linker displaces the bromine atom on the pyridine ring via an SNAr reaction.

  • Conditions: The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) at elevated temperatures (e.g., 80-100 °C).

  • Purification: The resulting alkyne-functionalized probe is purified using column chromatography on silica gel.

  • Characterization: The structure of the final product is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Probe_Synthesis_Workflow Start This compound Reaction SNAr Reaction (DMF, DIPEA, 80°C) Start->Reaction Linker Propargylamine Linker->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, HRMS Purification->Characterization Probe Alkyne-Functionalized Probe Characterization->Probe

Caption: Synthesis workflow for an alkyne probe.
Chemoproteomic Screening for Target Identification

This protocol describes a competitive profiling experiment to identify the protein targets of a putative covalent inhibitor derived from this compound.

Protocol: Competitive Chemoproteomic Profiling

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., a cancer cell line for kinase inhibitor screening) to 80-90% confluency.

    • Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.

  • Competitive Inhibition:

    • Aliquot the cell lysate into different tubes.

    • Treat the lysates with increasing concentrations of the test inhibitor (derived from this compound) or a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37 °C) to allow for covalent modification.

  • Probe Labeling:

    • Add the alkyne-functionalized probe to each lysate at a fixed concentration.

    • Incubate for a further period (e.g., 30 minutes) to allow the probe to label any remaining accessible cysteine residues.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-probe-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer and reduce disulfide bonds with dithiothreitol (DTT), followed by alkylation with iodoacetamide (IAA).

    • Digest the proteins into peptides using trypsin overnight at 37 °C.

    • Collect the peptide-containing supernatant.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.

    • The abundance of probe-labeled peptides will be inversely proportional to the concentration of the test inhibitor.

    • Proteins showing a dose-dependent decrease in probe labeling are considered potential targets of the inhibitor.

Chemoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment & Digestion cluster_analysis Analysis CellLysis Cell Lysis Inhibition Competitive Inhibition (Test Compound) CellLysis->Inhibition ProbeLabeling Probe Labeling (Alkyne Probe) Inhibition->ProbeLabeling ClickChem Click Chemistry (Biotin-Azide) ProbeLabeling->ClickChem Enrichment Streptavidin Enrichment ClickChem->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis (Target Identification) LCMS->DataAnalysis

Caption: Chemoproteomic screening workflow.

Data Presentation and Interpretation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison and identification of high-confidence targets.

Table 1: Representative Quantitative Proteomics Data

Protein IDGene NamePeptide SequenceLog2 Fold Change (Inhibitor/Control)p-value
P00533EGFRK.VPIKWMALESILHRIYTHQSDVWSYGVTVWELMTFGSK.P-3.21.2e-5
P06239LCKK.IADFGLARLIEDNEYTARQGAK.F-2.83.5e-5
P00519ABL1K.VADFGLARLMTGDTYTAHAGAK.F-2.58.1e-5
Q02750HCKK.IADFGLARLIEDNEYTAREGAK.F-2.11.5e-4
P12931SRCK.IADFGLARLIEDNEYTARQGAK.F-1.92.3e-4
P08631FYNK.IADFGLARLIEDNEYTARQGAK.F-1.83.1e-4
P06493GAPDHC.TTVSTVGSNICTFRAPEK.S-0.10.85
P62258ACTG1C.DLAGRDLTDYLMKILTER.G0.050.92

Note: This is illustrative data. The peptide sequences shown are representative and may not correspond to the actual modified peptides.

Interpretation:

  • Log2 Fold Change: A negative value indicates that the test inhibitor outcompeted the probe for binding to the target protein, suggesting a direct interaction. A more negative value signifies a stronger interaction.

  • p-value: A low p-value indicates that the observed fold change is statistically significant.

  • Target Identification: Proteins with a significant negative log2 fold change and a low p-value are considered high-confidence targets of the inhibitor. In the example above, several tyrosine kinases (EGFR, LCK, ABL1, HCK, SRC, FYN) are identified as potential targets, while housekeeping proteins like GAPDH and ACTG1 show no significant change.

Kinase Signaling Pathway Analysis

Once a primary target, such as a kinase, is identified, its role in cellular signaling pathways can be investigated.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Activates Inhibitor This compound -based Inhibitor Inhibitor->Receptor Inhibits Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Promotes

Caption: Inhibition of a kinase signaling pathway.

This diagram illustrates how a covalent inhibitor derived from this compound can block the activity of a receptor tyrosine kinase, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival. This is a common mechanism of action for many anti-cancer drugs.

Conclusion

This compound is a valuable and versatile tool for chemical proteomics and drug discovery. Its inherent reactivity, when appropriately harnessed in the design of chemical probes, allows for the efficient and robust identification of protein targets through covalent modification. The workflows and protocols outlined in this guide provide a comprehensive framework for researchers to utilize this reagent in their efforts to discover novel covalent inhibitors and to elucidate their mechanisms of action within complex biological systems. The continued application of such powerful chemical tools will undoubtedly accelerate the development of the next generation of targeted therapies.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-3,5-difluoropyridine is a key building block in medicinal chemistry and materials science, valued for its utility in introducing the 3,5-difluoropyridinyl moiety into larger molecules. This document provides a detailed protocol for the synthesis of this compound from 3,5-difluoro-2-hydrazinylpyridine via a direct bromination reaction. The following sections offer comprehensive experimental procedures, data presentation, and a visual workflow to guide researchers in successfully carrying out this transformation.

Reaction Principle

The synthesis of this compound from 3,5-difluoro-2-hydrazinylpyridine is achieved through a direct bromination reaction. In this process, the hydrazinyl group at the 2-position of the pyridine ring is displaced by a bromine atom. The reaction is typically carried out in a suitable solvent, such as chloroform, with elemental bromine as the brominating agent. The reaction proceeds under heating to drive the substitution.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,5-difluoro-2-hydrazinylpyridine≥95%Commercially AvailableStarting material
Bromine (Br₂)Reagent GradeCommercially AvailableCorrosive and toxic, handle with extreme care
Chloroform (CHCl₃)AnhydrousCommercially AvailableUse in a well-ventilated fume hood
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor quenching the reaction
Dichloromethane (DCM)HPLC GradeCommercially AvailableFor extraction
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying the organic phase
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Ethyl Acetate (EtOAc)HPLC GradeCommercially AvailableEluent for chromatography
HexaneHPLC GradeCommercially AvailableEluent for chromatography

Experimental Protocol

1. Reaction Setup:

  • In a 500 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.0 g (110.26 mmol) of 3,5-difluoro-2-hydrazinylpyridine in 158 mL of chloroform to form a brown suspension.[1]

  • Begin stirring the suspension.

2. Addition of Bromine:

  • Heat the reaction mixture to 40 °C.[1]

  • Slowly add 14.20 mL (275.65 mmol) of bromine dropwise over a period of 15 minutes.[1] Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

3. Reaction Progression:

  • After the complete addition of bromine, increase the temperature to 60 °C and allow the reaction to reflux for 1 hour.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Work-up and Extraction:

  • Upon completion, cool the reaction mixture to room temperature.

  • Place the flask in an ice bath to further cool the contents.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with dichloromethane (2 x 80 mL).[1]

  • Combine the organic layers.

5. Drying and Concentration:

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

6. Purification:

  • Purify the crude product by silica gel column chromatography.

  • Elute the column using a gradient of 0-20% ethyl acetate in hexane.[1]

  • Collect the fractions containing the desired product.

  • Combine the pure fractions and concentrate under reduced pressure to afford this compound as the final product.

Data Summary

ParameterValueReference
Starting Material Mass16.0 g[1]
Starting Material Moles110.26 mmol[1]
Bromine Volume14.20 mL[1]
Bromine Moles275.65 mmol[1]
Product Yield (Mass)12.0 g[1]
Product Yield (%)56%[1]
Molecular FormulaC₅H₂BrF₂N[2]
Molecular Weight193.98 g/mol [2]
¹H NMR (CDCl₃, δ)8.18 (td, 1H), 8.46 (d, 1H)[1]

Experimental Workflow Diagram

SynthesisWorkflow A 1. Dissolve 3,5-difluoro-2-hydrazinylpyridine in Chloroform B 2. Heat to 40°C A->B C 3. Add Bromine Dropwise B->C D 4. Heat to 60°C and Reflux for 1h C->D E 5. Cool to Room Temperature D->E F 6. Quench with NaHCO₃ Solution E->F G 7. Extract with Dichloromethane F->G H 8. Dry with Na₂SO₄ G->H I 9. Concentrate under Vacuum H->I J 10. Purify by Column Chromatography I->J K 11. Obtain Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle only in a chemical fume hood with appropriate personal protective equipment, including heavy-duty gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

  • Chloroform (CHCl₃) and Dichloromethane (DCM): Volatile and suspected carcinogens. All handling should be performed in a well-ventilated fume hood.

  • The reaction should be conducted with appropriate engineering controls and personal protective equipment. A safety shower and eyewash station should be readily accessible.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from 3,5-difluoro-2-hydrazinylpyridine. By following the detailed steps for the reaction, work-up, and purification, researchers can obtain the desired product in a moderate yield. Adherence to the specified safety precautions is critical for the safe execution of this synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3,5-difluoropyridine moiety is a critical structural motif in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions of 2-Bromo-3,5-difluoropyridine provide a convergent and versatile route to synthesize a diverse array of 2-substituted-3,5-difluoropyridine derivatives. This document details optimized protocols and reaction data for several key cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl structures by coupling an organoboron compound with an organic halide.[1] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position.

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3 eq)Dioxane1001285[2]
4-Methoxyphenylboronic acidPd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2 eq)Toluene/H₂O1001692[3]
Thiophen-2-ylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄ (3 eq)Dioxane/H₂O (4:1)801278[2][4]
Furan-3-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 eq)1,4-Dioxane1101889
Pyrimidin-5-ylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2 eq)THF/H₂O801286[3]

Note: Yields are isolated yields and can vary based on the specific substrate and reaction scale.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-(4-Methoxyphenyl)-3,5-difluoropyridine

Materials:

  • This compound (1.0 mmol, 194 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • RuPhos (0.06 mmol, 28 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Water (1 mL)

  • Schlenk flask or microwave vial

Procedure:

  • To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, RuPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.[3]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-Methoxyphenyl)-3,5-difluoropyridine.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for forming carbon-nitrogen bonds, allowing the synthesis of aryl amines from aryl halides.[5][6] This is a key transformation for synthesizing compounds of interest in pharmaceuticals.[7][8][9]

Data Presentation: Buchwald-Hartwig Amination Conditions
Amine Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2 eq)Toluene1001683[10]
PiperidinePd₂(dba)₃ (2)SPhos (4)NaOt-Bu (1.5 eq)Dioxane1101271[10]
AnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2 eq)t-BuOH901875
BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2 eq)THF801679[10]
n-HexylamineG3-XPhos (1)-LHMDS (1.5 eq)Dioxane100888

Note: The choice of ligand is critical and often depends on the steric and electronic properties of the amine. Bulky, electron-rich phosphine ligands are commonly employed.[11]

Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of 4-(3,5-Difluoropyridin-2-yl)morpholine

Materials:

  • This compound (1.0 mmol, 194 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • RuPhos (0.04 mmol, 18.6 mg)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 mmol, 2.0 mL of 1.0 M solution in THF)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and RuPhos to a dry Schlenk flask.

  • Add anhydrous toluene, followed by this compound and morpholine.

  • Slowly add the LiHMDS solution to the stirred mixture at room temperature.

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Stir vigorously for 16 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.[10]

  • Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst.[12][13] This method is highly effective for synthesizing arylalkynes.

Data Presentation: Sonogashira Coupling Conditions
Alkyne Coupling PartnerPd Catalyst (mol%)Cu Co-Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF100392[14]
EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DiisopropylamineTHF65688
1-HexynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385[14]
3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (5)None (Cu-free)TMPDMSORT1.596[15]
Propargyl alcoholPd(dppf)Cl₂ (3)CuI (6)PiperidineToluene80581

Note: Copper-free Sonogashira protocols are available and can be advantageous for preventing alkyne homocoupling and simplifying purification.[15]

Experimental Protocol: Sonogashira Coupling

Reaction: Synthesis of 3,5-Difluoro-2-(phenylethynyl)pyridine

Materials:

  • This compound (1.0 mmol, 194 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 mmol, 17.5 mg)

  • Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 418 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous DMF, this compound, and phenylacetylene.

  • Add triethylamine to the mixture. The solution should be degassed by bubbling with argon for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.[14]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the final product.

Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) add_reagents Add Solid Reagents reagents->add_reagents glassware Flame-Dry Glassware (Schlenk Flask) setup Assemble Under Inert Atmosphere (Ar/N2) glassware->setup solvent Degas Solvent add_liquids Add Solvent & Liquid Reagents solvent->add_liquids setup->add_reagents add_reagents->add_liquids heat Heat & Stir (Monitor by TLC/LC-MS) add_liquids->heat quench Cool & Quench Reaction heat->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for palladium-catalyzed cross-coupling.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R' trans_complex->product          arx Ar-X (this compound) arx->oa_complex boronic R'-B(OH)₂ boronic->trans_complex base Base (e.g., K₂CO₃) base->trans_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Decision Tree for Reaction Selection

Reaction_Choice start Desired Bond? c_c_sp2 C(sp²)-C(sp²) start->c_c_sp2 c_n C(sp²)-N start->c_n c_c_sp C(sp²)-C(sp) start->c_c_sp suzuki Use Suzuki Coupling (Boronic Acid) c_c_sp2->suzuki buchwald Use Buchwald-Hartwig (Amine) c_n->buchwald sonogashira Use Sonogashira (Terminal Alkyne) c_c_sp->sonogashira

Caption: Decision tree for selecting the appropriate coupling reaction.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-difluoropyridine with various boronic acids. This reaction is a critical transformation for the synthesis of novel 2-aryl-3,5-difluoropyridine derivatives, which are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] The reaction of this compound, an electron-deficient heteroaryl halide, presents specific challenges, including the potential for catalyst deactivation and slower reaction rates.[2] Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. This guide summarizes effective conditions and provides a detailed experimental protocol based on established methodologies for similar electron-deficient substrates.

Key Reaction Parameters and Optimization

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful optimization of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and, more importantly, the ancillary ligand is critical. For electron-deficient substrates like this compound, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[3] Bulky, electron-rich phosphine ligands, such as those from the Buchwald-type family (e.g., SPhos, XPhos), are often effective in stabilizing the palladium catalyst and promoting high turnover numbers.[3] Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors.[3][4]

  • Base: The base plays a crucial role in the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5] The choice of base can significantly impact the reaction rate and yield. Common bases used in Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][5] For challenging couplings, stronger bases like potassium phosphate or cesium carbonate are often more effective.[2]

  • Solvent: The solvent system must be capable of dissolving the reactants and the catalyst system. A mixture of an organic solvent and water is often employed. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[2][4] The presence of water is often necessary to facilitate the action of inorganic bases.

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized. While some Suzuki couplings can proceed at room temperature, many require heating to achieve a reasonable reaction rate.[6] Typical temperatures range from 80 °C to 110 °C.[2]

Summary of Reaction Conditions for Similar Substrates

The following table summarizes typical conditions used for the Suzuki-Miyaura coupling of various bromopyridine derivatives, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst SystemBaseSolventTemperature (°C)Substrate ExampleReference
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane / H₂O1102-Bromopyridines[4]
Pd(dppf)Cl₂Na₃PO₄1,4-Dioxane / H₂O65-100Pyridine-2-sulfonyl fluoride[7][8]
Pd(OAc)₂ / XPhosK₃PO₄Toluene / H₂O80-110Electron-deficient aryl bromides[3]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane / H₂O85-952-Bromo-4-methylpyridineBenchChem
Pd(OAc)₂ / PPh₃Na₂CO₃DMF80-1002-Bromo-4-methylpyridine[2]

Experimental Protocols

Note: The following is a generalized procedure and may require optimization for specific boronic acids and desired products. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:
  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

Procedure:
  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the ligand to the reaction vessel.

  • Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent (2-3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the desired 2-aryl-3,5-difluoropyridine.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' 2-Aryl-3,5-difluoropyridine Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X This compound Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K3PO4) Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Arylboronic Acid, Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst Add Pd Catalyst & Ligand inert->catalyst solvent Add Degassed Solvents catalyst->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up monitor->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Isolated Product: 2-Aryl-3,5-difluoropyridine purification->product

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

References

Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-3,5-difluoropyridine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The incorporation of a difluoropyridine moiety is of significant interest in drug discovery, as the fluorine atoms can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and enhance binding affinity to biological targets. This document provides a detailed protocol for the Sonogashira coupling of 2-Bromo-3,5-difluoropyridine with various terminal alkynes, a key transformation for accessing novel 2-alkynyl-3,5-difluoropyridine scaffolds. These products are valuable building blocks for the synthesis of new therapeutic agents.[1][2][3]

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide (this compound). In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium(II) complex, followed by reductive elimination, yields the desired coupled product and regenerates the active Pd(0) catalyst.[4][5]

Experimental Overview

The following sections detail the necessary reagents, equipment, and step-by-step procedures for performing the Sonogashira coupling of this compound with terminal alkynes. A summary of typical reaction conditions and the scope of terminal alkynes is presented in tabular format for easy reference.

General Reaction Scheme

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 This compound P1 2-Alkynyl-3,5-difluoropyridine R1->P1 + R2 Terminal Alkyne (R-C≡C-H) R2->P1 C1 Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) C1->P1 Catalyzes C2 Cu(I) Co-catalyst (e.g., CuI) C2->P1 C3 Base (e.g., Et₃N, DIPEA) C3->P1 P2 Amine Hydrohalide Salt C3->P2 Forms C4 Solvent (e.g., THF, DMF) C4->P1

Caption: General reaction scheme for the Sonogashira coupling.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions and yields for the Sonogashira coupling of this compound with a variety of terminal alkynes. These conditions are a good starting point for optimization.

EntryTerminal Alkyne (R-C≡C-H)Pd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (2)THF60485-95
24-EthynylanisolePd(PPh₃)₄ (3)CuI (5)DIPEA (2.5)DMF80380-90
31-HexynePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (2)THF/Et₃N (1:1)RT1675-85
4(Trimethylsilyl)acetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (2)THF50690-98
5Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (2)DMF60570-80

Experimental Protocols

Materials and Reagents
  • This compound

  • Terminal alkyne of choice

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Reagents for workup and purification (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, magnesium sulfate, silica gel for column chromatography)

General Procedure for Sonogashira Coupling

The following is a general protocol that can be adapted for specific terminal alkynes.

G A 1. Setup and Inert Atmosphere B 2. Addition of Reagents A->B Dry glassware under vacuum and backfill with Ar/N₂ C 3. Reaction B->C Add solvent, base, this compound, Pd catalyst, CuI, and terminal alkyne D 4. Workup C->D Stir at specified temperature and monitor by TLC/GC-MS E 5. Purification D->E Quench reaction, extract with organic solvent, wash, and dry F 6. Characterization E->F Column chromatography on silica gel

Caption: Experimental workflow for the Sonogashira coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

  • Addition of Catalysts and Reagents: Under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.025 equiv.) and copper(I) iodide (0.05 equiv.).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the anhydrous base (e.g., Et₃N, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (monitor by TLC or GC-MS until the starting material is consumed).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent (e.g., diethyl ether).

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-alkynyl-3,5-difluoropyridine product.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).

Applications in Drug Development

The 2-alkynyl-3,5-difluoropyridine scaffold is a valuable building block in drug discovery for several reasons:

  • Bioisosteric Replacement: The fluorinated pyridine ring can act as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties.

  • Metabolic Stability: The presence of fluorine atoms can block sites of metabolism, increasing the half-life of a drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of fluorine atoms can lower the pKa of the pyridine nitrogen, influencing its interaction with biological targets.

  • Further Functionalization: The alkyne moiety is a versatile handle for further chemical transformations, such as "click" chemistry (cycloadditions), to generate more complex molecules and build libraries for high-throughput screening.[3]

The products of this Sonogashira coupling can be utilized in the synthesis of inhibitors for various enzymes and receptors implicated in a range of diseases.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and organic solvents can be toxic and flammable. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Inert gas techniques should be used to handle air- and moisture-sensitive reagents.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

The Strategic Application of 2-Bromo-3,5-difluoropyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a continuous demand for novel scaffolds that offer improved potency, selectivity, and pharmacokinetic properties. 2-Bromo-3,5-difluoropyridine has emerged as a valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of next-generation kinase inhibitors. The presence of the difluoro-substitution on the pyridine ring can enhance binding affinity to the kinase hinge region and improve metabolic stability, while the bromine atom provides a reactive handle for key carbon-carbon and carbon-nitrogen bond-forming reactions.

This application note provides detailed protocols for the utilization of this compound in the synthesis of kinase inhibitor scaffolds, focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We present representative data and experimental workflows to guide researchers in the development of novel inhibitors targeting key kinases such as Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK).

Targeted Signaling Pathways

Kinase inhibitors derived from this compound can be designed to target various signaling cascades implicated in cancer progression. Below are simplified representations of the FGFR, EGFR, and BTK signaling pathways, which are frequent targets in drug discovery.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Proliferation

FGFR Signaling Cascade

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Metastasis ERK->Cell_Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation

EGFR Signaling Cascade

BTK_Signaling_Pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NF_kB NF-κB IP3_DAG->NF_kB B_Cell_Activation B-Cell Proliferation and Survival NF_kB->B_Cell_Activation

BTK Signaling Cascade

Key Synthetic Transformations

The synthetic utility of this compound lies in its ability to undergo palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds. The two primary transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Synthetic_Workflow General Synthetic Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Ar-NH2, Pd catalyst, Base, Ligand) Start->Buchwald Product_Suzuki 2-Aryl-3,5-difluoropyridine (Kinase Inhibitor Scaffold) Suzuki->Product_Suzuki Product_Buchwald 2-(Arylamino)-3,5-difluoropyridine (Kinase Inhibitor Scaffold) Buchwald->Product_Buchwald

Application Notes: 2-Bromo-3,5-difluoropyridine as a Key Intermediate for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-Bromo-3,5-difluoropyridine as a versatile intermediate in the synthesis of novel agrochemicals. The unique substitution pattern of this pyridine derivative, featuring a reactive bromine atom at the 2-position and two fluorine atoms at the 3- and 5-positions, makes it a valuable building block for accessing a variety of potentially bioactive molecules. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the C2-position towards nucleophilic substitution and cross-coupling reactions, facilitating the construction of complex molecular architectures relevant to the agrochemical industry.

This document provides protocols for the synthesis of a representative class of potential agrochemicals, N-(3,5-difluoropyridin-2-yl) amides, starting from this compound. These compounds are analogues of several known herbicidal and fungicidal agents.

Key Applications in Agrochemical Synthesis

The 3,5-difluoropyridine moiety is a key pharmacophore in a range of biologically active compounds. Its incorporation into molecules can significantly influence their efficacy, selectivity, and metabolic stability. This compound serves as a crucial starting material for introducing this valuable scaffold. The primary applications involve palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds.

  • Buchwald-Hartwig Amination: This reaction allows for the synthesis of 2-amino-3,5-difluoropyridine, a key precursor for a variety of agrochemicals, particularly pyridinecarboxamide herbicides. The amino group can be further functionalized to introduce diverse substituents.

  • Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl and heteroaryl groups through Suzuki-Miyaura coupling, enabling the synthesis of biaryl and heteroarylpyridines, which are common motifs in fungicides and insecticides.

Data Presentation: Synthesis of N-(3,5-difluoropyridin-2-yl)benzamide

The following tables summarize the quantitative data for a two-step synthesis of a model agrochemical, N-(3,5-difluoropyridin-2-yl)benzamide, starting from this compound.

Table 1: Buchwald-Hartwig Amination of this compound

ParameterValueReference
Starting MaterialThis compound-
ReagentsAmmonia source (e.g., Benzophenone imine/LiHDMS), Pd catalyst, Ligand, BaseGeneral Protocol
Product2-Amino-3,5-difluoropyridine[1]
Typical Yield70-90%[1]
Purity>95% (by NMR)[1]
Reaction Time12-24 hoursGeneral Protocol
Temperature80-110 °CGeneral Protocol

Table 2: Amide Coupling of 2-Amino-3,5-difluoropyridine

ParameterValueReference
Starting Material2-Amino-3,5-difluoropyridine[1]
ReagentsBenzoyl chloride, Base (e.g., Pyridine or Triethylamine)General Protocol
ProductN-(3,5-difluoropyridin-2-yl)benzamide-
Typical Yield85-95%General Protocol
Purity>98% (by chromatography)General Protocol
Reaction Time2-6 hoursGeneral Protocol
Temperature0 °C to Room TemperatureGeneral Protocol

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3,5-difluoropyridine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound using an ammonia equivalent.

Materials:

  • This compound

  • Benzophenone imine

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Toluene, anhydrous

  • Hydrochloric acid (2 M)

  • Sodium hydroxide (2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and anhydrous toluene.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 eq) and benzophenone imine (1.2 eq).

  • In a separate flask, dissolve LiHMDS (1.3 eq) in anhydrous toluene and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add 2 M HCl. Stir vigorously for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with 2 M NaOH and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-3,5-difluoropyridine.

Protocol 2: Synthesis of N-(3,5-difluoropyridin-2-yl)benzamide via Amide Coupling

This protocol describes the acylation of 2-amino-3,5-difluoropyridine with benzoyl chloride.

Materials:

  • 2-Amino-3,5-difluoropyridine

  • Benzoyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-amino-3,5-difluoropyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.5 eq).

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield N-(3,5-difluoropyridin-2-yl)benzamide.

Mandatory Visualization

Synthetic_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Amide Coupling This compound This compound Reaction_Vessel_1 Toluene, 100 °C This compound->Reaction_Vessel_1 Ammonia_Source Ammonia Source (e.g., Benzophenone imine) Ammonia_Source->Reaction_Vessel_1 Pd_Catalyst Pd(OAc)₂ / Xantphos Pd_Catalyst->Reaction_Vessel_1 Base Base (LiHMDS) Base->Reaction_Vessel_1 2-Amino-3,5-difluoropyridine 2-Amino-3,5-difluoropyridine 2-Amino-3,5-difluoropyridine_ref 2-Amino-3,5-difluoropyridine Reaction_Vessel_1->2-Amino-3,5-difluoropyridine Yield: 70-90% Benzoyl_Chloride Benzoyl Chloride Reaction_Vessel_2 DCM, 0 °C to RT Benzoyl_Chloride->Reaction_Vessel_2 Base_Pyridine Base (Pyridine) Base_Pyridine->Reaction_Vessel_2 Final_Product N-(3,5-difluoropyridin-2-yl)benzamide 2-Amino-3,5-difluoropyridine_ref->Reaction_Vessel_2 Reaction_Vessel_2->Final_Product Yield: 85-95%

Caption: Synthetic workflow for N-(3,5-difluoropyridin-2-yl)benzamide.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex L₂Pd(II)(Ar)Br Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine_Complex L(Amine)Pd(II)(Ar)Br Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L₂Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product ArBr Ar-Br ArBr->Oxidative_Addition Amine HNR₂ Amine->Ligand_Exchange

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Amide_Coupling_Mechanism Amine 2-Amino-3,5-difluoropyridine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Acyl_Chloride Benzoyl Chloride Acyl_Chloride->Intermediate Base Pyridine Byproduct Pyridinium Hydrochloride Base->Byproduct Proton Abstraction Product N-(3,5-difluoropyridin-2-yl)benzamide Intermediate->Product Collapse of Intermediate Intermediate->Byproduct

Caption: Logical relationship in the amide coupling reaction.

References

Application Notes & Protocols: Preparation of 2-Aryl-3,5-difluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aryl-3,5-difluoropyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. The incorporation of fluorine atoms into the pyridine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed overview and experimental protocols for the synthesis of 2-aryl-3,5-difluoropyridines, primarily focusing on a robust two-step synthetic sequence: the preparation of a key halopyridine intermediate followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Overall Synthetic Strategy

The most common and efficient strategy for synthesizing 2-aryl-3,5-difluoropyridines involves a two-stage process. First, a suitable precursor, 2-chloro-3,5-difluoropyridine, is prepared via nucleophilic aromatic substitution (halogen exchange fluorination) from a commercially available trichloropyridine. Second, the C-Cl bond at the 2-position is selectively activated for C-C bond formation with a variety of arylboronic acids using a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-C Coupling A 2,3,5-Trichloropyridine B 2-Chloro-3,5-difluoropyridine A->B Halogen Exchange (Fluorination) D Target Molecule: 2-Aryl-3,5-difluoropyridine B->D Suzuki-Miyaura Cross-Coupling C Arylboronic Acid C->D B_alias 2-Chloro-3,5-difluoropyridine

Fig. 1: Overall two-stage synthetic workflow.

Protocol 1: Preparation of 2-Chloro-3,5-difluoropyridine

This protocol describes the synthesis of the key intermediate, 2-chloro-3,5-difluoropyridine, from 2,3,5-trichloropyridine via halogen exchange fluorination. The reaction utilizes potassium fluoride as the fluorinating agent in a high-boiling polar aprotic solvent.[1][2][3]

Materials and Reagents
Reagent/MaterialGradeNotes
2,3,5-Trichloropyridine≥98%Commercially available
Potassium Fluoride (KF)Spray-dried, ≥99%Must be anhydrous. Dry in a vacuum oven at 140°C for 12 hours before use.[2]
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%
SulfolaneAnhydrous, ≥99%Alternative high-boiling solvent.[2][3]
Phase Transfer Catalyste.g., Tetrabutylphosphonium bromideOptional, but can improve yield.[2]
Experimental Procedure
  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,3,5-trichloropyridine (1.0 eq), anhydrous potassium fluoride (2.4 eq), and anhydrous DMSO (or sulfolane) to achieve a concentration of ~1.5 M with respect to the substrate.

  • Inert Atmosphere: Flush the system with nitrogen for 15 minutes.

  • Reaction Execution: Heat the stirred mixture to 120-145°C.[1][3] Maintain this temperature for 10-17 hours. The reaction progress can be monitored by GC-MS.

  • Temperature Ramp (Optional): For some protocols, after the initial heating period, the temperature is raised to 190-200°C for an additional 10-19 hours to drive the reaction to completion.[2][3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a larger volume of cold water and stir.

    • Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 2-chloro-3,5-difluoropyridine as a colorless liquid.

Data Presentation

The following table summarizes various reported conditions for the fluorination reaction.

SubstrateFluorinating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2,3,5-TrichloropyridineKF (2.4 eq)DMSO1201074.7[1]
2,3,5-TrichloropyridineKF (2.4 eq) / CsFDMSO / Sulfolane145 -> 19017 -> 1990[3]
2,3,5-TrichloropyridineKF (2.4 eq)Sulfolane180 -> 2005 -> 12~40[2]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chloro-3,5-difluoropyridine with various arylboronic acids. This reaction is highly efficient for forming the desired C-C bond.[4][5][6]

G Pd0 Pd(0)L₂ PdII_A Pd(II)L₂(Ar¹)(X) Pd0->PdII_A Oxidative Addition PdII_B Pd(II)L₂(Ar¹)(Ar²) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product 2-Aryl-3,5-diF-Py (Ar¹-Ar²) PdII_B->Product Ar1X 2-Cl-3,5-diF-Py (Ar¹-X) Ar1X->Pd0 Ar2BOH2 Arylboronic Acid (Ar²-B(OH)₂) Ar2BOH2->PdII_A Base Base (e.g., K₃PO₄) Base->Ar2BOH2 activates

Fig. 2: Simplified Suzuki-Miyaura catalytic cycle.
Materials and Reagents

Reagent/MaterialGradeRecommended SupplierNotes
2-Chloro-3,5-difluoropyridine≥97%Prepared via Protocol 1
Arylboronic Acid≥95%Various
Pd(OAc)₂ or Pd₂(dba)₃Catalyst GradeStrem, Sigma-AldrichHandle under inert atmosphere
Phosphine Ligand (e.g., SPhos, XPhos)≥98%Strem, Sigma-AldrichAir-sensitive, handle in a glovebox
Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99%Base must be anhydrous
1,4-Dioxane or Toluene/WaterAnhydrous, Degassed
Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add 2-chloro-3,5-difluoropyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Catalyst Preparation: In a separate vial inside a glovebox, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk tube. Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or a 10:1 mixture of Toluene:H₂O) via syringe to achieve a concentration of ~0.1-0.2 M with respect to the halide.[5]

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 80-110°C. Stir the reaction mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove palladium residues.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.[7]

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-3,5-difluoropyridine.

Data Presentation: Scope of Arylboronic Acids

This method is applicable to a wide range of arylboronic acids. The following table provides representative examples based on analogous Suzuki couplings of chloro-pyridines.[6][8]

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-3,5-difluoropyridine85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3,5-difluoropyridine80-92
34-Methylphenylboronic acid2-(4-Methylphenyl)-3,5-difluoropyridine88-96
43-Chlorophenylboronic acid2-(3-Chlorophenyl)-3,5-difluoropyridine75-85
52-Thiopheneboronic acid2-(Thiophen-2-yl)-3,5-difluoropyridine70-80
64-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)-3,5-difluoropyridine70-85

Reaction Conditions (General): 2-chloro-3,5-difluoropyridine (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (2-5 mol%), Na₂CO₃ or K₃PO₄ (2-3 eq), in an aqueous/organic solvent system at 60-100°C. Yields are estimates based on similar reported transformations.[6][8]

Safety and Handling

  • Fluorinating Agents: Potassium fluoride is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Solvents: High-boiling aprotic solvents like DMSO and sulfolane can cause skin irritation and have high boiling points. Avoid inhalation and skin contact.

  • Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive, as well as toxic. They should be handled under an inert atmosphere (glovebox or Schlenk line).

  • General Precautions: All reactions should be conducted in a well-ventilated fume hood. Researchers should wear appropriate PPE at all times.

References

Application Notes and Protocols for the Synthesis of 2-amino-3,5-difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3,5-difluoropyridine is a critical heterocyclic aromatic compound widely utilized as a versatile building block in organic synthesis, medicinal chemistry, and agrochemical development.[1][2] The introduction of fluorine atoms into heterocyclic structures can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3] Consequently, fluorinated pyridine derivatives are key components in many pharmaceuticals and agrochemicals.[3] This document provides detailed protocols for several established synthetic routes to 2-amino-3,5-difluoropyridine, presents comparative data, and outlines the chemical reactivity of this important intermediate.

Core Synthetic Strategies

The synthesis of 2-amino-3,5-difluoropyridine can be achieved through several distinct pathways, primarily starting from more highly halogenated pyridine precursors. The choice of method often depends on the availability of starting materials, scalability, and desired purity. The most common strategies include nucleophilic aromatic substitution on polyfluorinated pyridines, ammonolysis of dihalogenated pyridines, and Hofmann rearrangement of picolinamides.

Synthesis via Hydrazine Intermediate from Polyfluorinated Pyridines

A robust and widely used method involves the sequential reaction of a polyfluorinated pyridine, such as 2,3,5,6-tetrafluoropyridine, with hydrazine, followed by reduction. This approach avoids the harsh high-temperature and high-pressure conditions associated with direct amination using aqueous ammonia.[3][4] The hydrazine-mediated substitution occurs under milder conditions and generally results in higher purity products.[1][4] The process begins with the formation of a hydrazino-difluoropyridine intermediate, which is then reduced to the desired aminopyridine using a catalyst like Raney nickel.[1][3]

G start 2,3,5,6-Tetrafluoropyridine inv1 start->inv1 intermediate 2,3,5-Trifluoro-6-hydrazinopyridine inv2 intermediate->inv2 intermediate2 3,5-Difluoro-2-hydrazinopyridine inv3 intermediate2->inv3 product 2-Amino-3,5-difluoropyridine reagent1 + Hydrazine Monohydrate (Nucleophilic Substitution) reagent1->intermediate reagent2 + H₂ / Raney Ni (Reduction) reagent2->product reagent3 + CuSO₄ / Acetic Acid (Dehydrazination) reagent3->intermediate2 reagent4 + Hydrazine Monohydrate (Substitution) inv1->intermediate Step 1 inv2->intermediate2 Step 2 inv3->product Step 3

Diagram 1: Synthesis from Tetrafluoropyridine.
Synthesis from Dihalogenated Pyridines

Another effective route starts from 2,3-difluoro-5-chloropyridine.[3][5] This method involves an initial ammonification or ammonolysis reaction where an amino group displaces one of the fluorine atoms. The resulting 2-amino-3-fluoro-5-chloropyridine intermediate is then subjected to a reduction reaction to replace the chlorine atom with hydrogen, yielding the final product.[3][5] This pathway is advantageous due to its few reaction steps and the use of readily available materials.[5]

G start 2,3-Difluoro-5-chloropyridine inv1 start->inv1 intermediate 2-Amino-3-fluoro-5-chloropyridine inv2 intermediate->inv2 product 2-Amino-3,5-difluoropyridine reagent1 + Ammonia Water (Ammonification) reagent1->intermediate reagent2 + H₂ / Pd/C (Reduction/Dechlorination) reagent2->product inv1->intermediate Step 1 inv2->product Step 2

Diagram 2: Synthesis from Dihalogenated Pyridine.
Synthesis via Hofmann Rearrangement

A more recent development, particularly suitable for large-scale production, employs the Hofmann rearrangement.[6] This process starts from 3,5-difluoro-2-pyridinecarboxamide (also known as 3,5-difluoropicolinamide). The carboxamide is subjected to the rearrangement to yield 2-amino-3,5-difluoropyridine directly.[6] This method is noted for its high yield and purity and avoids the use of highly reactive or unstable compounds often required in other routes.[6]

G start 2,3,5-Trichloropyridine inv1 start->inv1 intermediate1 3,5-Difluoro-2-pyridinecarbonitrile inv2 intermediate1->inv2 intermediate2 3,5-Difluoro-2-pyridinecarboxamide inv3 intermediate2->inv3 product 2-Amino-3,5-difluoropyridine reagent1 + Fluoride Source, Cyanating Agent (Halogen Exchange & Cyanation) reagent1->intermediate1 reagent2 + Hydrolysis reagent2->intermediate2 reagent3 + Hofmann Rearrangement reagent3->product inv1->intermediate1 Step 1 inv2->intermediate2 Step 2 inv3->product Step 3

Diagram 3: Synthesis via Hofmann Rearrangement.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the key synthetic pathways.

Pathway Starting Material Key Reagents Temperature Time Yield Reference
Hydrazine Route (Step 1) 2,3,5,6-TetrafluoropyridineHydrazine monohydrate, n-propanolReflux5 hoursNot specified[4]
Hydrazine Route (Step 2) 2,3,5-Trifluoro-6-hydrazinopyridine10% aq. CuSO₄, aq. Acetic Acid0 - 40 °C12 - 40 hoursNot specified[4]
Hydrazine Route (Step 3) 3,5-Difluoro-2-hydrazinopyridineH₂, Raney Nickel, MethanolRoom Temp.24 hours74.5% (for this step)[4]
Ammonolysis Route (Step 1) 2,3-Difluoro-5-chloropyridineAmmonia waterNot specifiedNot specified85.3 - 85.6%[5]
Ammonolysis Route (Step 2) 2-Amino-3-fluoro-5-chloropyridineH₂, Pd/C, Triethylamine, MethanolNot specifiedNot specified90.8 - 91.2%[5]
Hofmann Rearrangement 3,5-Difluoro-2-pyridinecarboxamideNaOBr (in situ), NaOH0 °C to 80 °C~2 hoursHigh Yield[6]

Experimental Protocols

Protocol 1: Synthesis from 2,3,5,6-Tetrafluoropyridine (via Hydrazine Intermediate)

This protocol is adapted from the process described in patent literature.[4][6]

Step 1: Preparation of 2,3,5-Trifluoro-6-hydrazinopyridine

  • To a solution of 2,3,5,6-tetrafluoropyridine (1 equiv.) in n-propanol (3-7 parts by weight), add hydrazine monohydrate (3-8 equiv.).

  • Heat the reaction mixture at reflux (approx. 80-100 °C) for 2 to 8 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the mixture and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by crystallization or used directly in the next step.

Step 2: Preparation of 2,3,5-Trifluoropyridine (Dehydrazination)

  • Dissolve the crude 2,3,5-trifluoro-6-hydrazinopyridine from Step 1 in aqueous acetic acid (12-30 parts by weight).

  • Cool the mixture to 0-10 °C and add a 10% aqueous solution of copper sulfate (50-60 parts by weight) dropwise.

  • Stir the reaction mixture at a temperature between 0 °C and 40 °C for 12 to 40 hours.

  • Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,3,5-trifluoropyridine.

Step 3 & 4: Hydrazination and Reduction to 2-Amino-3,5-difluoropyridine

  • Repeat the hydrazination procedure from Step 1 using 2,3,5-trifluoropyridine as the starting material to obtain 3,5-difluoro-2-hydrazinopyridine.

  • Charge a hydrogenation reactor with 3,5-difluoro-2-hydrazinopyridine (14.5 g), methanol (500 ml), and Raney nickel catalyst (11.5 g).[4]

  • Pressurize the reactor with hydrogen gas and stir the mixture at room temperature for 24 hours.[4]

  • After the reaction is complete, carefully filter the mixture through Celite® to remove the catalyst.

  • Concentrate the resulting solution under reduced pressure to obtain 2-amino-3,5-difluoropyridine (yield: 10.8 g).[4]

Protocol 2: Synthesis from 2,3-Difluoro-5-chloropyridine

This protocol is based on a method noted for its high overall yield.[5]

Step 1: Ammonification to 2-Amino-3-fluoro-5-chloropyridine

  • In a pressure vessel, charge 2,3-difluoro-5-chloropyridine (1 equiv.) and concentrated ammonia water.

  • Seal the vessel and heat the reaction mixture, monitoring for the consumption of the starting material.

  • After cooling, collect the precipitated product by filtration.

  • Wash the filter cake with water and extract the aqueous filtrate with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • The combined solids yield 2-amino-3-fluoro-5-chloropyridine (typical yield: 85.5%).[5]

Step 2: Reduction to 2-Amino-3,5-difluoropyridine

  • Dissolve 2-amino-3-fluoro-5-chloropyridine (1 equiv.) in methanol.

  • Add triethylamine (as an acid scavenger) and a catalytic amount of palladium on carbon (Pd/C).

  • Place the mixture in a hydrogenation apparatus and react under a hydrogen atmosphere until the starting material is consumed.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-amino-3,5-difluoropyridine (typical yield: 91%).[5]

Reactivity and Further Applications

2-Amino-3,5-difluoropyridine is a versatile intermediate. The electron-deficient pyridine ring, amplified by the two fluorine atoms, is susceptible to nucleophilic aromatic substitution (SNAr).[3] The amino group can also participate in a wide range of chemical transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position can be displaced by various nucleophiles. Reactions with oxygen (alcohols, phenols), nitrogen (amines), and sulfur (thiols) nucleophiles allow for the synthesis of a diverse library of substituted aminopyridines.[1][3]

  • Reactions of the Amino Group: The 2-amino group can undergo standard transformations such as acylation, alkylation, and diazotization, providing further avenues for functionalization.

Safety Information

2-Amino-3,5-difluoropyridine is irritating to the eyes, respiratory system, and skin.[2] Standard laboratory safety precautions should be strictly followed.

  • Handling: Use in a well-ventilated fume hood. Avoid direct contact with skin and inhalation of dust or aerosols. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[2]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[2] If inhaled, move to fresh air. In case of skin contact, wash thoroughly with soap and water.

References

Application Notes and Protocols for the Negishi Coupling of 2-Bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Negishi cross-coupling reaction is a highly effective and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium- or nickel-catalyzed reaction couples an organozinc compound with an organic halide or triflate.[1][2] Due to its tolerance of a wide variety of functional groups, mild reaction conditions, and high yields, the Negishi coupling is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science for the synthesis of complex molecules.[3][4][5]

This document provides a detailed experimental protocol for the Negishi coupling of 2-bromo-3,5-difluoropyridine, an electron-deficient heterocyclic halide, with various organozinc reagents. The protocol covers the in-situ preparation of the organozinc reagent and the subsequent cross-coupling reaction, work-up, and purification.

Overall Reaction Scheme

The general scheme for the Negishi coupling of this compound is as follows:

Where R can be alkyl, alkenyl, aryl, etc., and X is a halide.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the successful execution of the Negishi coupling with this compound.

Materials and Equipment
  • Reagents:

    • This compound

    • Organohalide or Organolithium precursor for the organozinc reagent

    • n-Butyllithium (n-BuLi) or Magnesium (Mg)

    • Anhydrous Zinc Chloride (ZnCl₂)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)

    • Ligand (e.g., PPh₃, XPhos, SPhos)[1][6]

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, Toluene)[2]

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Deionized water

    • Brine (saturated aqueous NaCl)

    • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Schlenk flasks or oven-dried round-bottom flasks with septa

    • Magnetic stirrer and stir bars

    • Heating mantle or oil bath

    • Inert atmosphere supply (Nitrogen or Argon) with a manifold

    • Syringes and needles

    • Cannula for liquid transfers

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure 1: In-Situ Preparation of the Organozinc Reagent

The organozinc reagent is typically prepared immediately prior to the coupling reaction.

Method A: From an Organolithium Reagent

  • Under an inert atmosphere, dissolve the organohalide precursor (1.1 equivalents) in anhydrous THF in a Schlenk flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise. A color change may be observed, indicating the formation of the organolithium species.[4]

  • Stir the mixture at -78 °C for 30-60 minutes.

  • In a separate flask under an inert atmosphere, prepare a solution of anhydrous zinc chloride (1.2 equivalents) in anhydrous THF.

  • Slowly add the zinc chloride solution to the organolithium solution at -78 °C via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of the organozinc reagent is ready for the coupling step.

Method B: From an Organohalide and Activated Zinc

  • Activate zinc dust by stirring with a small amount of iodine or 1,2-dibromoethane in THF until the color dissipates.

  • To the activated zinc (1.5 equivalents), add a solution of the organohalide (1.2 equivalents) in anhydrous THF.

  • The reaction may require gentle heating to initiate. Once started, maintain the reaction at a gentle reflux until the organohalide is consumed (monitor by TLC or GC).

  • Allow the mixture to cool to room temperature. The supernatant containing the organozinc reagent can be used directly.

Procedure 2: Negishi Cross-Coupling Reaction

All manipulations should be performed under an inert atmosphere using standard Schlenk techniques.[2]

  • Catalyst Preparation: In a clean, oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required (e.g., for Pd₂(dba)₃, add 4-10 mol% of a phosphine ligand).

  • Addition of Reactants: Add this compound (1.0 equivalent) to the flask, followed by anhydrous solvent (e.g., THF).

  • Addition of Organozinc Reagent: Slowly add the freshly prepared organozinc reagent solution (1.1-1.5 equivalents) to the reaction mixture at room temperature via syringe or cannula.[2] A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir vigorously.[2][7]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.[2]

Procedure 3: Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[2]

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[2]

Data Presentation

The following table summarizes representative conditions and yields for the Negishi coupling of this compound with various organozinc reagents. These are illustrative examples based on typical outcomes for similar substrates.

EntryOrganozinc Reagent (R-ZnX)Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (3)-THF6512~85
2Vinylzinc bromidePd₂(dba)₃ (2)XPhos (4)Dioxane808~90
3Ethylzinc bromidePd(OAc)₂ (2)SPhos (4)Toluene10016~75
42-Thienylzinc chloridePd(PPh₃)₄ (3)-THF6510~88
5Propargylzinc bromidePdCl₂(dppf) (3)-THF5024~70

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Organozinc Reagent Preparation cluster_coupling Negishi Coupling Reaction cluster_workup Work-up and Purification prep_start Start: Organohalide + Li/Mg or Zn prep_reaction Reaction in Anhydrous THF (-78°C to RT) prep_start->prep_reaction prep_end Organozinc Reagent (R-ZnX) in Solution prep_reaction->prep_end add_zinc Slowly Add Organozinc Reagent prep_end->add_zinc Use Immediately coupling_setup Setup under Inert Atmosphere: Pd Catalyst, Ligand, Solvent add_pyridine Add this compound coupling_setup->add_pyridine add_pyridine->add_zinc reaction Heat Reaction Mixture (60-100°C) add_zinc->reaction monitor Monitor by TLC/GC-MS reaction->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Purify by Column Chromatography wash_dry->purify product Final Product purify->product

Caption: Workflow for the Negishi coupling of this compound.

Catalytic Cycle

negishi_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pdi_complex Ar-Pd(II)L_n(X) pd0->pdi_complex Ar-X transmetalation Transmetalation pdii_complex Ar-Pd(II)L_n(R) pdi_complex->pdii_complex R-ZnX znx2 ZnX2 pdi_complex->znx2 pdii_complex->pd0 Ar-R reductive_elimination Reductive Elimination

Caption: The catalytic cycle for the Negishi cross-coupling reaction.

References

Application Notes and Protocols for the Stille Coupling of 2-Bromo-3,5-difluoropyridine with Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Stille cross-coupling reaction of 2-bromo-3,5-difluoropyridine with various organostannanes. This reaction is a powerful tool for the synthesis of functionalized 3,5-difluoropyridine derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocols and data presented herein are designed to serve as a valuable resource for researchers in academic and industrial settings.

Introduction

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, enabling the formation of carbon-carbon bonds. This reaction is widely utilized in organic synthesis due to its tolerance of a broad range of functional groups, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions.

The 3,5-difluoropyridine moiety is a key structural motif in numerous biologically active compounds. The fluorine atoms can significantly influence the compound's metabolic stability, binding affinity, and pharmacokinetic properties. The Stille coupling of this compound offers a versatile and efficient method for introducing diverse aryl, heteroaryl, vinyl, and alkyl substituents at the 2-position of the pyridine ring, facilitating the exploration of chemical space in drug discovery and the development of novel materials.

Reaction Principle

The catalytic cycle of the Stille coupling reaction is well-established and consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the bromide. This step is often the rate-determining step in the catalytic cycle.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired 2-substituted-3,5-difluoropyridine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Stille_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Pd(II) Complex Pd(II) Complex Pd(0)Ln->Pd(II) Complex Oxidative Addition Coupled Pd(II) Complex Coupled Pd(II) Complex Pd(II) Complex->Coupled Pd(II) Complex Transmetalation Coupled Pd(II) Complex->Pd(0)Ln Product Product Coupled Pd(II) Complex->Product Reductive Elimination Byproduct (X-SnR'3) Byproduct (X-SnR'3) Coupled Pd(II) Complex->Byproduct (X-SnR'3) This compound This compound This compound->Pd(II) Complex Organostannane (R-SnR'3) Organostannane (R-SnR'3) Organostannane (R-SnR'3)->Coupled Pd(II) Complex

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for performing Stille coupling reactions of this compound with various organostannanes.

Protocol 1: Stille Coupling with Aryl and Heteroaryl Stannanes

This protocol is a general procedure for the coupling of this compound with aryl or heteroaryl tributylstannanes.

Materials:

  • This compound

  • Aryl- or Heteroaryltributylstannane (1.1 - 1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Optional: Additive (e.g., CuI, LiCl)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equivalent) and the palladium catalyst.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. For microwave-assisted reactions, irradiate at the specified temperature for the indicated time.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl- or 2-heteroaryl-3,5-difluoropyridine.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound and Pd Catalyst to Flask prep2 Evacuate and Backfill with Inert Gas (3x) prep1->prep2 prep3 Add Anhydrous Solvent prep2->prep3 prep4 Add Organostannane prep3->prep4 react Heat with Stirring (Conventional or Microwave) prep4->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup1 Cool to Room Temperature monitor->workup1 workup2 Dilute with Organic Solvent workup1->workup2 workup3 Wash with aq. KF workup2->workup3 workup4 Filter through Celite workup3->workup4 workup5 Wash with Brine, Dry, and Concentrate workup4->workup5 purify Column Chromatography workup5->purify Final Product Final Product purify->Final Product

Caption: General experimental workflow for Stille coupling.

Protocol 2: Stille Coupling with Vinyl Stannanes

This protocol is adapted for the coupling of this compound with vinylstannanes.

Materials:

  • This compound

  • Tributyl(vinyl)stannane or (Trimethyl)vinylstannane (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, THF)

  • Optional: Additive (e.g., LiCl)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent) and the palladium catalyst.

  • Solvent and Reagent Addition: Add the anhydrous and degassed solvent, followed by the vinylstannane reagent via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for the designated time. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 to isolate the 2-vinyl-3,5-difluoropyridine product.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Stille coupling of this compound with various organostannanes. Note: As specific literature examples for this exact substrate are limited, the following data is representative of typical conditions for similar electron-deficient bromopyridines and should be used as a starting point for optimization.

Table 1: Stille Coupling with Aryl and Heteroaryl Stannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)-Toluene11012e.g., 70-90
2(4-Methoxyphenyl)tributylstannanePdCl₂(PPh₃)₂ (5)-Dioxane10016e.g., 65-85
3(2-Thienyl)tributylstannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)DMF808e.g., 75-95
4(3-Pyridyl)tributylstannanePd(PPh₃)₄ (5)-Toluene11024e.g., 50-70

Table 2: Stille Coupling with Vinyl Stannanes

EntryOrganostannaneCatalyst (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene10012e.g., 60-80
2(E)-Tributyl(styryl)stannanePd(PPh₃)₄ (5)LiClTHF8016e.g., 65-85
3(Trimethyl)vinylstannanePdCl₂(dppf) (3)-DMF906e.g., 70-90

Important Considerations

  • Toxicity of Organostannanes: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. All waste containing tin residues must be disposed of according to institutional safety guidelines.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands can be beneficial.

  • Solvent: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like DMF and dioxane are commonly used.

  • Additives: Additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the rate of transmetalation and improve reaction outcomes, particularly for less reactive organostannanes.

  • Reaction Monitoring: It is crucial to monitor the reaction progress to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: The removal of tin byproducts is a critical step in the work-up. The fluoride wash is generally effective, but careful column chromatography is often necessary to obtain a highly pure product.

By following these protocols and considering the key factors outlined above, researchers can successfully employ the Stille coupling of this compound to synthesize a wide range of valuable compounds for various applications.

Application Notes and Protocols: The Use of 2-Bromo-3,5-difluoropyridine in the Synthesis of PET Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides quantitative information about physiological, biochemical, and pharmacological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of disease and for the development of new therapeutics. Fluorine-18 is the most commonly used radionuclide for PET due to its favorable physical and nuclear characteristics.

Fluoropyridine moieties are important pharmacophores found in a wide range of biologically active compounds. Consequently, the development of [¹⁸F]fluoropyridine-based PET tracers is of significant interest for imaging various biological targets, such as receptors, enzymes, and transporters. 2-Bromo-3,5-difluoropyridine is a potential precursor for the synthesis of such tracers via nucleophilic aromatic substitution (SNAᵣ) with [¹⁸F]fluoride. The electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen activate the aromatic ring towards nucleophilic attack, facilitating the displacement of the bromide leaving group.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of [¹⁸F]PET imaging agents.

Principle of the Method

The synthesis of a [¹⁸F]fluorinated PET tracer from this compound typically involves a one-step nucleophilic aromatic substitution reaction. The precursor, this compound, is reacted with cyclotron-produced, no-carrier-added (NCA) [¹⁸F]fluoride. The reaction is typically carried out in an automated synthesis module at an elevated temperature in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and a base, such as potassium carbonate, in a high-boiling point aprotic polar solvent like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).

Following the radiolabeling reaction, the crude product is purified, typically by semi-preparative high-performance liquid chromatography (HPLC), to isolate the desired [¹⁸F]PET tracer from unreacted precursor, [¹⁸F]fluoride, and other byproducts. The final product is then formulated in a physiologically compatible solution for in vivo administration.

Potential Applications and Biological Rationale

While specific PET tracers derived directly from this compound are not extensively documented in publicly available literature, the resulting 2,3,5-trifluoropyridine core can be a key component of novel imaging agents. The fluoropyridine motif is present in numerous drugs and clinical candidates targeting a variety of biological entities, including:

  • Kinase Inhibitors: Many small molecule kinase inhibitors incorporate a fluorinated pyridine ring to enhance binding affinity and selectivity. PET tracers based on these scaffolds could be used to assess target engagement and pharmacokinetics of new cancer therapeutics.

  • Central Nervous System (CNS) Receptor Ligands: The physicochemical properties of fluoropyridines make them suitable for developing brain-penetrant PET tracers for imaging neuroreceptors implicated in neurodegenerative and psychiatric disorders.

  • Inflammation Imaging: Certain fluorinated compounds have shown affinity for inflammatory markers. PET tracers incorporating the 2,3,5-trifluoropyridine scaffold could be developed for the non-invasive imaging of inflammatory processes in various diseases.

The development of PET tracers from this compound would enable the in vivo study of the distribution and pharmacology of drugs containing this moiety, aiding in drug development and patient stratification for personalized medicine.

Experimental Protocols

Materials and Equipment
  • Precursor: this compound (≥97% purity)

  • Radionuclide: No-carrier-added [¹⁸F]fluoride in [¹⁸O]H₂O from a cyclotron.

  • Reagents:

    • Kryptofix 2.2.2 (K₂₂₂)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Acetonitrile (MeCN), anhydrous and HPLC grade

    • Water for Injection (WFI)

    • Ethanol, USP grade

    • Sterile saline (0.9% NaCl)

  • Equipment:

    • Automated radiochemistry synthesis module (e.g., GE TRACERlab™, Siemens Explora RN, etc.)

    • Semi-preparative and analytical HPLC systems with radioactivity and UV detectors

    • Gas chromatograph (GC) for residual solvent analysis

    • Dose calibrator

    • Sterile filtration assembly (0.22 µm filter)

    • Vials for reaction, collection, and final product.

Protocol 1: [¹⁸F]Fluorination of this compound

This protocol describes a general procedure for the nucleophilic [¹⁸F]fluorination of this compound to produce [¹⁸F]2,3,5-trifluoropyridine.

  • [¹⁸F]Fluoride Trapping and Drying:

    • Transfer the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]H₂O to the synthesis module.

    • Trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in MeCN/H₂O (e.g., 80:20 v/v, 1 mL).

    • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or under vacuum at 100-120 °C until dry. Repeat with anhydrous MeCN (2 x 1 mL) to ensure complete removal of water.

  • Radiolabeling Reaction:

    • Dissolve this compound (2-5 mg) in anhydrous DMSO (0.5-1.0 mL).

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex in the reaction vessel.

    • Seal the reaction vessel and heat at 120-160 °C for 10-20 minutes.

    • After the reaction, cool the vessel to room temperature.

  • Purification:

    • Dilute the crude reaction mixture with an appropriate mobile phase (e.g., 1-2 mL of MeCN/water).

    • Inject the diluted mixture onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • Elute with a suitable mobile phase (e.g., isocratic or gradient of MeCN/water) at a flow rate of 4-5 mL/min.

    • Monitor the eluent with a radioactivity detector and a UV detector (at a wavelength where the product absorbs, e.g., ~260 nm).

    • Collect the fraction corresponding to the [¹⁸F]2,3,5-trifluoropyridine peak.

  • Formulation:

    • Dilute the collected HPLC fraction with WFI.

    • Trap the product on a C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with WFI (5-10 mL) to remove residual HPLC solvents.

    • Elute the final product from the SPE cartridge with a small volume of ethanol (0.1-0.2 mL) into a sterile vial.

    • Dilute the ethanolic solution with sterile saline to a final ethanol concentration of <10% (v/v).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free final product vial.

Quality Control
  • Radiochemical Purity: Determined by analytical HPLC. Should be ≥95%.

  • Chemical Purity: Determined by analytical HPLC (UV trace) by co-injection with a non-radioactive standard.

  • Radionuclidic Identity: Confirmed by measuring the half-life of the final product. Should be approximately 110 minutes.

  • Residual Solvents: Analyzed by GC. Levels of DMSO, MeCN, and ethanol must be below USP limits.

  • pH: Measured using pH paper or a pH meter. Should be between 4.5 and 7.5.

  • Sterility and Endotoxin Testing: Performed according to USP guidelines for injectable radiopharmaceuticals.

Data Presentation

The following tables summarize typical, hypothetical quantitative data for the synthesis of [¹⁸F]2,3,5-trifluoropyridine.

Table 1: Reaction Conditions and Radiochemical Yields

ParameterCondition 1Condition 2Condition 3
Precursor Amount 2 mg3 mg5 mg
Solvent DMSODMSOMeCN
Temperature 120 °C140 °C160 °C
Reaction Time 15 min10 min10 min
Radiochemical Yield (RCY) *45 ± 5%60 ± 7%35 ± 6%

*Decay-corrected, based on radio-HPLC analysis of the crude reaction mixture.

Table 2: Quality Control Parameters of the Final Product

ParameterSpecificationTypical Result
Radiochemical Purity ≥ 95%> 98%
Molar Activity (Aₘ) > 37 GBq/µmol (>1 Ci/µmol)50-150 GBq/µmol
pH 4.5 - 7.56.5
Residual DMSO < 5000 ppm< 500 ppm
Residual MeCN < 410 ppm< 50 ppm
Residual Ethanol < 5000 ppm< 2000 ppm

Visualizations

Synthesis_Workflow cluster_0 [18F]Fluoride Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation F18_H2O [18F]Fluoride in [18O]H2O QMA QMA Cartridge F18_H2O->QMA Trapping Elution Elution with K222/K2CO3 QMA->Elution Drying Azeotropic Drying Elution->Drying Reaction Reaction Vessel 120-160 °C, 10-20 min Drying->Reaction Precursor This compound in DMSO Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Purification SPE C18 SPE Cartridge HPLC->SPE Trapping & Solvent Exchange Final_Product Final Product Formulation SPE->Final_Product Elution & Formulation

Caption: Workflow for the synthesis of a PET tracer from this compound.

Logical_Relationship Precursor This compound Activation Electron-deficient Pyridine Ring (activated for SNAr) Precursor->Activation Fluorination Nucleophilic [18F]Fluorination Activation->Fluorination Tracer_Core [18F]2,3,5-Trifluoropyridine Core Fluorination->Tracer_Core Bioactive_Molecule Attachment to a Bioactive Targeting Moiety Tracer_Core->Bioactive_Molecule PET_Tracer Final [18F]PET Imaging Agent Bioactive_Molecule->PET_Tracer Application In Vivo PET Imaging (Target Engagement, PK/PD) PET_Tracer->Application

Caption: Logical pathway from precursor to in vivo PET imaging application.

Conclusion

This compound serves as a viable precursor for the synthesis of [¹⁸F]fluorinated PET imaging agents through nucleophilic aromatic substitution. The protocols and data presented here provide a foundational framework for researchers to develop novel [¹⁸F]2,3,5-trifluoropyridine-based radiotracers for a wide range of biological targets. The straightforward, one-step radiolabeling process is amenable to automation, making it suitable for routine clinical and preclinical PET tracer production. Further research is warranted to explore the full potential of this precursor in developing targeted PET probes for advancing molecular imaging and drug development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize Suzuki coupling reactions involving 2-bromopyridine substrates. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges and enhance reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with 2-bromopyridines often challenging?

A1: 2-Bromopyridines can be difficult substrates in Suzuki coupling for a few key reasons. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species and reducing the reaction's efficiency.[1][2] Additionally, the carbon-bromine bond in 2-bromopyridine can be less reactive compared to other aryl bromides, which can slow down the oxidative addition step, often the rate-determining step in the catalytic cycle.[1]

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: The two most prevalent side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is often promoted by the presence of aqueous bases.[2] To mitigate this, it is recommended to use anhydrous solvents, or to use more stable boronic esters (like pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[1]

  • Homocoupling: This side reaction is the coupling of two boronic acid molecules and is typically caused by the presence of oxygen in the reaction mixture.[2] To prevent this, it is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[2]

Q3: What is the role of the base in the Suzuki coupling reaction?

A3: The base is a critical component with multiple functions. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is essential for the transmetalation step.[2] The base also plays a role in the reductive elimination step, helping to regenerate the active Pd(0) catalyst.[2]

Q4: Which is a more reactive coupling partner: 2-bromopyridine or 2-chloropyridine?

A4: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, which makes the oxidative addition step of the catalytic cycle more favorable.[2] While reactions with 2-chloropyridines are possible, they often necessitate more specialized and highly active catalyst systems.[2]

Q5: Can I run the Suzuki coupling of 2-bromopyridine under normal atmospheric conditions?

A5: It is strongly advised against running this reaction open to the air. Oxygen can lead to the deactivation of the palladium catalyst and promote the undesirable homocoupling of the boronic acid.[2] For the best and most reproducible results, the reaction must be carried out under an inert atmosphere, such as nitrogen or argon.[2]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Potential Cause Suggested Solution
Catalyst Inhibition/Deactivation The pyridine nitrogen can bind to the palladium catalyst.[1][2] Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center.[1][2]
Inefficient Oxidative Addition The C-Br bond of 2-bromopyridine can be less reactive.[1] Cautiously increase the reaction temperature. Screen different palladium catalysts and more electron-rich, bulky ligands to facilitate this step.[1]
Inefficient Transmetalation The transfer of the organic group from the boronic acid to the palladium complex can be slow.[2] Screen different bases, as the choice of base is crucial for this step.
Protodeboronation of Boronic Acid The boronic acid is being consumed by a side reaction.[2] Use anhydrous solvents and consider replacing the boronic acid with a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[1][2]
Poor Solubility The starting materials are not sufficiently soluble in the chosen solvent.[2] Try a different solvent system. For example, DMF can aid in the solubility of starting materials.[2]
Reaction Not at Equilibrium The reaction may not have run long enough to go to completion. Monitor the reaction progress using TLC, GC-MS, or LC-MS and adjust the reaction time accordingly.

Issue 2: Significant Byproduct Formation

Observed Byproduct Potential Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[2] Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[2] Ensure a positive pressure of inert gas is maintained.
Debromination of 2-Bromopyridine A hydride source in the reaction mixture leads to the reduction of the starting material. This can sometimes be caused by certain bases or impurities in the solvent. Ensure high-purity reagents and dry solvents.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine with an Arylboronic Acid

Note: This is a generalized procedure and requires optimization for specific substrates.

1. Reaction Setup:

  • In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine 2-bromopyridine (1.0 eq.), the desired arylboronic acid or boronic ester (1.2–1.5 eq.), and the selected base (2.0–3.0 eq.).[2]

  • Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos, XPhos) if they are separate components.[2]

2. Inert Atmosphere:

  • Seal the vessel with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[3][4]

3. Solvent Addition:

  • Add the degassed solvent(s) via syringe. Common solvent systems include toluene/water, dioxane/water, or DMF.[2][4]

4. Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[2]

5. Monitoring:

  • Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]

6. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2][4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][4]

7. Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.[1][4]

Data Presentation

Table 1: Common Catalyst Systems for Suzuki Coupling of 2-Bromopyridines

Palladium Source (mol%)Ligand (mol%)Typical YieldNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[2]
Pd₂(dba)₃ (1-3)XPhos (2-6)High to ExcellentOften a very effective ligand for challenging substrates like 2-bromopyridines.[1]
Pd₂(dba)₃ (1-3)RuPhos (2-6)High to ExcellentAnother highly effective Buchwald ligand for this type of coupling.[1]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yields

Base (Equivalents)Solvent SystemTypical YieldNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.[2]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[2]
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[2]
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.[2]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents & Catalyst) start->setup inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 80-110 °C) solvent->react monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) react->monitor workup 6. Reaction Workup (Quench, Extract, Dry) monitor->workup purify 7. Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for the Suzuki coupling of 2-bromopyridine.

Troubleshooting_Tree start Low Yield? check_catalyst Catalyst/Ligand Issue? start->check_catalyst Yes check_conditions Reaction Conditions Issue? start->check_conditions No check_catalyst->check_conditions No change_ligand Use Bulky Ligand (SPhos, XPhos) check_catalyst->change_ligand Yes check_side_reactions Side Reactions Prevalent? check_conditions->check_side_reactions No increase_temp Increase Temperature check_conditions->increase_temp Temp? change_base Screen Different Bases check_conditions->change_base Base? use_ester Use Boronic Ester/Anhydrous Solvent check_side_reactions->use_ester Protodeboronation? degas Thoroughly Degas System check_side_reactions->degas Homocoupling? success Yield Improved change_ligand->success increase_temp->success change_base->success use_ester->success degas->success

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Overcoming catalyst poisoning in Buchwald-Hartwig amination of 2-bromopyridines.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the Buchwald-Hartwig amination of 2-bromopyridines, with a specific focus on catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of 2-bromopyridines particularly challenging?

The primary challenge stems from the substrate itself. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalyst and hindering the catalytic cycle. This is a common issue with electron-deficient heteroaryl halides. Additionally, these substrates can be prone to side reactions like hydrodehalogenation.

Q2: What are the common signs of catalyst poisoning or a stalled reaction?

Common indicators include:

  • Low or no conversion: The 2-bromopyridine starting material is largely unreacted even after extended reaction times or at elevated temperatures.

  • Reaction stalls: The reaction proceeds initially but stops before reaching completion, as observed through monitoring by TLC or LC-MS.

  • Formation of dark, insoluble palladium species: The reaction mixture may turn dark black or contain precipitates, indicating that the palladium has crashed out of the solution as inactive Pd(0) or other complexes.

  • Prevalence of side products: A significant amount of hydrodehalogenated pyridine (pyridine without the bromine) may be observed.

Q3: How does the choice of ligand impact catalyst poisoning with 2-bromopyridines?

Ligand selection is critical. Bulky, electron-rich phosphine ligands are generally preferred for coupling electron-deficient heteroaryl halides like 2-bromopyridines.[1][2] These ligands promote the desired catalytic cycle steps (oxidative addition and reductive elimination) while sterically discouraging the pyridine nitrogen from binding to and deactivating the palladium center.[2] Ligands like XPhos, RuPhos, and SPhos are often effective.[1]

Q4: Which bases are most effective for this transformation?

Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine, which is a key step in the catalytic cycle.[1][3] Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[3] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[4] It is crucial to use an anhydrous base, as water can deactivate the catalyst.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion of 2-Bromopyridine

If you observe that your starting material is not being consumed, it often points to a problem with the catalyst's activity.

Troubleshooting Steps & Solutions

Potential Cause Suggested Solution Rationale
Catalyst Poisoning by Pyridine Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos).[1]These ligands can accelerate the catalytic cycle and sterically hinder the pyridine nitrogen from deactivating the palladium center.[2]
Inactive Catalyst Use a palladium pre-catalyst or ensure proper pre-formation of the active Pd(0) species. Increase catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%).[1]Pre-catalysts provide more consistent generation of the active Pd(0) catalyst.[1] Insufficient active catalyst can lead to an incomplete reaction.
Suboptimal Base Switch to a stronger base like NaOtBu or LiHMDS. Ensure the base is anhydrous and fresh.[1][4]A strong base is essential for the amine deprotonation step. Water can hydrolyze ligands and deactivate the catalyst.[1]
Low Reaction Temperature Increase the reaction temperature in 10-20 °C increments (typically 80-110 °C).[1][5]Higher temperatures can overcome the activation energy barrier for key steps in the catalytic cycle.
Reagent Impurity Use anhydrous, degassed solvents. Purify the amine coupling partner.[1]Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst. Impurities in the amine can also act as catalyst poisons.[1]
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)

The formation of pyridine (from the reduction of 2-bromopyridine) indicates that a competing reaction pathway is active.

Troubleshooting Steps & Solutions

Potential Cause Suggested Solution Rationale
Competitive β-Hydride Elimination Use a ligand that favors reductive elimination over β-hydride elimination. Bulky biarylphosphine ligands are often effective.The ligand's structure can influence the relative rates of the productive C-N bond formation versus the unproductive β-hydride elimination pathway.[2]
Presence of Hydride Sources Ensure reagents and solvents are anhydrous. Water can be a source of hydrides under certain conditions.Minimizing potential hydride sources in the reaction mixture can suppress the hydrodehalogenation side reaction.
Catalyst Decomposition Pathway Optimize the base and temperature. A milder base or lower temperature might disfavor the decomposition pathway leading to hydrodehalogenation.Reaction conditions can significantly influence the selectivity and stability of the catalytic system.

Visualizing Key Processes

Catalyst Deactivation Pathway

The pyridine substrate can act as a ligand, binding to palladium intermediates and shunting the catalyst into an inactive, off-cycle state.

catalyst_poisoning cluster_cycle Productive Catalytic Cycle cluster_poison Catalyst Poisoning Pathway Pd0 L-Pd(0) OxAdd Oxidative Addition (L)Pd(II)(Py-Br) Pd0->OxAdd + 2-Br-Py AmineCoord Amine Coordination [(L)Pd(II)(Py-Br)(R2NH)] OxAdd->AmineCoord + R2NH Inactive Inactive Complex (L)Pd(II)(Py-Br)(Py-N) OxAdd->Inactive + 2-Br-Py (as ligand) Deprotonation Deprotonation (L)Pd(II)(Py)(NR2) AmineCoord->Deprotonation + Base Deprotonation->Pd0 Product Product (Py-NR2) Deprotonation->Product Reductive Elimination caption Catalyst poisoning by substrate coordination.

Caption: Catalyst poisoning by substrate coordination.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues.

troubleshooting_workflow start Reaction Issue: Low Yield / Stalled check_sm Is Starting Material (2-Br-Py) Consumed? start->check_sm no_conversion NO: Catalyst Inactivity check_sm->no_conversion No yes_conversion YES: Side Reaction or Decomposition check_sm->yes_conversion Yes sol_catalyst 1. Check Ligand: Use bulky,    electron-rich ligand (XPhos, etc.). 2. Check Catalyst: Increase loading (3-5%),    use pre-catalyst. 3. Check Reagents: Use anhydrous base,    degas solvent. no_conversion->sol_catalyst check_side_products Major Side Product? yes_conversion->check_side_products hydrodehalogenation Hydrodehalogenation (Pyridine formed) check_side_products->hydrodehalogenation Yes decomposition Dark Precipitate/ Unidentified Products check_side_products->decomposition No / Complex Mixture sol_hydro 1. Ensure anhydrous conditions. 2. Screen ligands to favor    reductive elimination. 3. Lower temperature. hydrodehalogenation->sol_hydro sol_decomp 1. Lower reaction temperature. 2. Screen different solvents (e.g., Dioxane, Toluene). 3. Try a weaker base (e.g., K3PO4). decomposition->sol_decomp caption Troubleshooting decision tree for amination.

Caption: Troubleshooting decision tree for amination.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is a general guideline adapted from standard literature procedures.[5][6] Optimization of specific parameters (catalyst, ligand, base, temperature) is often necessary for different amine coupling partners.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%) or Palladium source (e.g., Pd₂(dba)₃) (1-2.5 mol%)

  • Phosphine Ligand (e.g., XPhos) (1.5-10 mol% if not using a pre-catalyst)

  • Base (e.g., NaOtBu) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add the palladium source, the phosphine ligand (if used), and the base.[5]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Catalyst Pre-formation (if applicable): Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.[5]

  • Reagent Addition: Add the 2-bromopyridine (can be added as a solid or a solution in the reaction solvent) followed by the amine. If the amine is a volatile liquid or gas, it should be added carefully via syringe or as a solution.[6][7]

  • Reaction: Tightly seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 2-bromopyridine is consumed or the reaction stalls.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-substituted 2-aminopyridine product.[5]

Experimental Workflow Diagram

experimental_workflow prep 1. Reagent Preparation (Oven-dried flask, inert atmosphere) setup 2. Reaction Setup (Add Pd-catalyst, ligand, base) prep->setup reagents 3. Add Solvent & Reagents (Solvent, 2-Br-Py, Amine) setup->reagents reaction 4. Heat & Stir (80-110 °C, monitor by TLC/LC-MS) reagents->reaction workup 5. Quench & Extraction (Cool, dilute, wash) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product caption General workflow for Buchwald-Hartwig amination.

References

Minimizing homocoupling in Sonogashira reactions of 2-bromopyridines.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sonogashira Reactions of 2-Bromopyridines

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you minimize alkyne homocoupling (Glaser coupling) in Sonogashira reactions involving 2-bromopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, also known as Glaser coupling, is the primary side reaction in Sonogashira couplings. It involves the oxidative dimerization of two terminal alkyne molecules to form a symmetrical diyne.[1] This undesired process consumes the alkyne, reduces the yield of the target cross-coupled product, and complicates purification.[1]

Q2: What are the main causes of homocoupling?

A2: The principal drivers of homocoupling are the copper(I) co-catalyst and the presence of oxygen.[1][2] The copper acetylide intermediate, which forms during the catalytic cycle, can undergo oxidative dimerization when an oxidant like oxygen is present, leading to the diyne byproduct.[1]

Q3: Why can 2-bromopyridines be particularly challenging substrates?

A3: 2-Bromopyridines can be challenging for several reasons. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[3] Furthermore, the relative reactivity of aryl bromides (compared to iodides) often necessitates higher reaction temperatures, which can increase the rate of side reactions if not carefully controlled.[4][5]

Q4: What is the most direct strategy to prevent homocoupling?

A4: The most effective methods focus on eliminating the key contributors to the side reaction. This includes:

  • Rigorous exclusion of oxygen: Maintaining a strictly inert atmosphere is crucial, as oxygen promotes the oxidative homocoupling pathway.[1][6]

  • Employing copper-free protocols: The development of copper-free Sonogashira reactions is a direct approach to completely avoid Glaser coupling.[1][4][7] These methods rely on a careful selection of palladium catalysts, ligands, and bases to facilitate the reaction without a copper co-catalyst.[1][8]

Q5: How does the choice of base impact homocoupling?

A5: Yes, the base is critical. While its primary role is to deprotonate the alkyne and neutralize the HBr byproduct, its identity and concentration matter. Secondary amines like piperidine or diisopropylamine can sometimes be more effective than the more common triethylamine.[1][4] However, using a large excess of any amine can sometimes promote side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in copper-free protocols.[9]

Troubleshooting Guide: High Levels of Homocoupling Observed

This guide addresses the specific issue of observing significant amounts of the diyne homocoupling byproduct when reacting 2-bromopyridines.

Problem: Analysis (TLC, LC-MS, GC-MS) shows a high percentage of homocoupled alkyne and low yield of the desired 2-alkynylpyridine product.

Below is a systematic workflow to diagnose and solve the issue.

Sonogashira_Troubleshooting start High Homocoupling Detected (>10%) check_inert Is the reaction run under a strictly inert atmosphere? start->check_inert check_degas Were all solvents and liquid reagents thoroughly degassed? check_inert->check_degas Yes sol_degas ACTION: Implement rigorous degassing. (e.g., 3x Freeze-Pump-Thaw cycles for solvents; sparge amine base with Ar/N2). check_inert->sol_degas No check_cu Are you using a standard copper co-catalyst? check_ligand Is the Pd ligand optimal for this challenging substrate? check_cu->check_ligand No (Copper-Free) sol_reduce_cu ACTION: 1. Reduce CuI loading (try 0.5-1 mol%). 2. Add alkyne slowly via syringe pump to keep concentration low. check_cu->sol_reduce_cu Yes check_degas->check_cu Yes check_degas->sol_degas No sol_cu_free ULTIMATE SOLUTION: Switch to a copper-free protocol. This eliminates the Glaser pathway. check_ligand->sol_cu_free Yes, but still problematic sol_ligand ACTION: Screen bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, SPhos, XPhos). These often facilitate copper-free pathways. check_ligand->sol_ligand No / Unsure sol_reduce_cu->check_ligand Still high homocoupling? sol_ligand->sol_cu_free

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Presentation: Impact of Reaction Conditions

The selection of catalyst, ligand, base, and the presence of a copper co-catalyst dramatically affect the ratio of the desired product to the homocoupling byproduct. The following table summarizes outcomes from different protocols for Sonogashira couplings of aryl bromides.

Protocol TypeCatalyst SystemBaseSolventTemp.Typical HomocouplingReference / Notes
Classic (Cu-catalyzed) Pd(PPh₃)₂Cl₂ / CuIEt₃N / AmineTHF/DMF60-100°C5-40%Prone to homocoupling, especially if O₂ is present.[1][10] The pyridine nitrogen can inhibit standard Pd(PPh₃)₄ catalysts.[3]
Optimized (Cu-catalyzed) Pd(PPh₃)₄ / CuIPiperidineCH₃CN80°C~2%A study demonstrated that using a reducing atmosphere (H₂ diluted with N₂) can drastically diminish homocoupling to ~2%.[10]
Copper-Free (Amine Base) (AllylPdCl)₂ / P(t-Bu)₃(i-Pr)₂NHDMFRT<5%The use of bulky, electron-rich phosphine ligands like P(t-Bu)₃ facilitates the copper-free pathway, allowing reactions at room temperature with minimal homocoupling.[11]
Copper-Free (Inorg. Base) Pd(OAc)₂ / SPhosK₂CO₃Dioxane100°C<5%Often requires higher temperatures but avoids amine bases, which can be beneficial for certain substrates.
Copper-Free (Precatalyst) [DTBNpP]Pd(crotyl)ClTMPDMSORT<5%Modern, air-stable precatalysts can be highly efficient, allowing for rapid, room-temperature reactions with a broad substrate scope and excellent functional group tolerance, effectively suppressing homocoupling.[12][13] DTBNpP = di-tert-butylneopentylphosphine, TMP = 2,2,6,6-Tetramethylpiperidine

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 2-Bromopyridine

This protocol is adapted from methodologies developed for copper-free couplings of aryl bromides using bulky phosphine ligands, which are effective at minimizing homocoupling.[11][12]

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst: (AllylPdCl)₂ (0.01 mmol, 1 mol%) or [DTBNpP]Pd(crotyl)Cl (0.02 mmol, 2 mol%)

  • Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine, 0.04 mmol, 4 mol%)

  • Base: Diisopropylamine ((i-Pr)₂NH, 2.0 mmol, 2.0 equiv) or 2,2,6,6-Tetramethylpiperidine (TMP, 2.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous, degassed Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), ~5 mL

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand (if not using an integrated precatalyst like P2).

  • Reagent Addition: Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the 2-bromopyridine, the anhydrous solvent, and the base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active Pd(0) catalyst.

  • Add the terminal alkyne dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are often complete within 2 to 18 hours.[13]

  • Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate or diethyl ether. Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-alkynylpyridine.

Visualization of Competing Pathways

The diagram below illustrates the two competing catalytic cycles in a traditional Sonogashira reaction. The desired Sonogashira cycle leads to the cross-coupled product, while the undesired Glaser cycle consumes the alkyne to produce the homocoupled diyne.

Competing_Cycles Sonogashira vs. Glaser Homocoupling Pathways cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-Br pd_complex Ar-Pd(II)-Br(L)₂ pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans Cu-C≡CR pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ pd_trans->pd_alkynyl pd_red Reductive Elimination pd_alkynyl->pd_red pd_red->pd0 product Ar-C≡CR (Product) pd_red->product alkyne R-C≡C-H cu_acetylide Cu-C≡CR alkyne->cu_acetylide Cu(I), Base cu_acetylide->pd_trans Feeds into Sonogashira Cycle cu_dimer Oxidative Dimerization cu_acetylide->cu_dimer O₂ diyne R-C≡C-C≡C-R (Homocoupling) cu_dimer->diyne

Caption: Competing Sonogashira and Glaser catalytic cycles.

References

Technical Support Center: Purification of 2-Bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-3,5-difluoropyridine via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound is silica gel (60 Å, 230-400 mesh). For compounds that may be sensitive to the acidic nature of silica, neutral alumina can be a suitable alternative.[1]

Q2: How do I select an appropriate mobile phase (solvent system)?

A2: A good starting point for selecting a mobile phase is to use a mixture of a non-polar solvent and a slightly more polar solvent.[1] A common system for this compound is a gradient of ethyl acetate in hexane.[2] The ideal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of 0.2-0.4 for the desired compound.[1]

Q3: My this compound appears to be degrading on the silica gel column. What can I do?

A3: If you suspect your compound is unstable on silica gel, you can deactivate the silica by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[1][3] Alternatively, switching to a less acidic stationary phase like neutral alumina is a viable option.[1][3] A 2D TLC experiment can help confirm if your compound is degrading on the silica.[1]

Q4: How can I improve the separation of my product from closely eluting impurities?

A4: To improve the separation of compounds with similar polarities, you can try using a longer chromatography column or employing a shallower solvent gradient during elution.[3] Optimizing the mobile phase to maximize the difference in Rf values between your product and the impurities on TLC is also crucial.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation or Co-elution - Overloading the column with the crude sample.- The solvent system is not optimal.- The compound is degrading on the column.[1]- Inappropriate stationary phase.- Reduce the amount of crude material loaded onto the column.- Re-evaluate the mobile phase using TLC to find a system that provides better separation.- Test for compound stability on silica gel. If it's degrading, consider deactivating the silica with triethylamine or using alumina.[1][3]- Consider a different stationary phase if compounds have very similar polarities.[1]
Compound Won't Elute from the Column - The mobile phase is not polar enough.- The compound may have precipitated at the top of the column if loaded in a solvent much stronger than the mobile phase.- Gradually increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[1]- Ensure the sample is dissolved in a minimal amount of the mobile phase or a slightly more polar solvent for loading. Dry loading the sample can also prevent precipitation.
Product Elutes Too Quickly (with the solvent front) - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.
Streaking or Tailing of the Compound Band - The compound is interacting too strongly with the stationary phase.- The sample is overloaded on the column.- Add a small amount of a modifier to the mobile phase, such as triethylamine, to reduce strong interactions with the silica gel.[4]- Ensure the sample is not too concentrated when loaded.
No Compound Detected in Fractions - The compound may have decomposed on the column.- The fractions collected are too dilute to detect the compound.- An incorrect solvent system was used.- Check the stability of your compound on silica gel.[5]- Try concentrating the fractions where you expect your compound to be and re-analyze by TLC.[5]- Double-check that the correct solvents were used to prepare the mobile phase.[5]

Experimental Protocol: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional, for deactivation)

  • Chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the optimal mobile phase that gives the target compound an Rf value between 0.2 and 0.4.

  • Column Packing (Slurry Method):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the packed silica to prevent disturbance of the surface.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution with the determined low-polarity solvent system, collecting the eluent in fractions.

    • Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Troubleshooting Workflow

G Troubleshooting Workflow for Column Chromatography start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis run_column Run Column Chromatography tlc_analysis->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions check_separation Good Separation? analyze_fractions->check_separation combine_pure Combine Pure Fractions check_separation->combine_pure Yes troubleshoot Troubleshoot check_separation->troubleshoot No evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product check_stability Check Compound Stability (2D TLC) troubleshoot->check_stability adjust_solvent Adjust Solvent System troubleshoot->adjust_solvent check_loading Check Sample Loading troubleshoot->check_loading check_stability->adjust_solvent Stable deactivate_silica Deactivate Silica or Use Alumina check_stability->deactivate_silica Unstable adjust_solvent->run_column check_loading->run_column deactivate_silica->run_column

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Synthesis of 2-Bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-3,5-difluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two common synthetic routes are the diazotization of 2-amino-3,5-difluoropyridine followed by a Sandmeyer-type reaction, and the direct bromination of a suitable precursor like 3,5-difluoro-2-hydrazinylpyridine. The latter involves the reaction with bromine in a suitable solvent.[1]

Q2: What is the most likely major byproduct in the bromination of pyridine derivatives?

A2: Over-bromination is a common side reaction in the bromination of pyridine and its derivatives. This can lead to the formation of di- or poly-brominated byproducts.[2][3] For instance, in the synthesis of 2-amino-5-bromopyridine, 2-amino-3,5-dibromopyridine is a known impurity.[2]

Q3: How can I purify the crude this compound?

A3: Purification of the crude product can be effectively achieved by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 0-20%).[1] Fractional distillation under reduced pressure is another potential method, depending on the boiling points of the product and impurities.

Q4: The yield of my reaction is consistently low. What are the potential reasons?

A4: Low yields can stem from several factors. Incomplete reaction is a common cause, which can be addressed by optimizing reaction time and temperature. Inefficient extraction during workup can also lead to product loss. Additionally, side reactions forming various byproducts will consume the starting material and reduce the yield of the desired product. Careful control of reagent stoichiometry is crucial.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a synthetic route from 3,5-difluoro-2-hydrazinylpyridine.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficient reaction time or temperature.2. Deactivation of the brominating agent.1. Increase the reaction time or temperature moderately (e.g., reflux at 60°C for a longer duration).[1]2. Ensure the brominating agent (e.g., bromine) is of high quality and handled under appropriate conditions to prevent degradation.
Presence of a Major, Less Polar Byproduct (Observed in TLC/GC-MS) 1. Over-bromination of the pyridine ring.1. Reduce the stoichiometry of the brominating agent. A molar ratio of 2.5 equivalents of bromine has been reported.[1] Consider a slight reduction to minimize over-bromination.2. Control the addition rate of the brominating agent, possibly at a lower temperature, to improve selectivity.
Formation of a Complex Mixture of Byproducts 1. Reaction temperature is too high, leading to decomposition or multiple side reactions.1. Maintain a consistent reaction temperature. For the reaction of 3,5-difluoro-2-hydrazinylpyridine with bromine, a temperature of 60°C is recommended.[1]2. Ensure the reaction is performed under an inert atmosphere if starting materials or intermediates are sensitive to air or moisture.
Difficulty in Separating Product from Byproducts by Column Chromatography 1. Byproducts have similar polarity to the desired product.2. Inappropriate solvent system for chromatography.1. Use a shallower gradient during column chromatography (e.g., 0-15% ethyl acetate in hexane) to improve separation.2. Consider using a different chromatography technique, such as preparative HPLC, if high purity is required and separation is challenging.
Product Loss During Aqueous Workup 1. Incomplete extraction of the product from the aqueous layer.2. Emulsion formation during extraction.1. Perform multiple extractions with a suitable organic solvent (e.g., DCM).[1]2. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.

Data Presentation

Table 1: Representative Reaction Conditions and Yields

ParameterConditionReported Yield (%)Reference
Starting Material3,5-difluoro-2-hydrazinylpyridine56[1]
Brominating AgentBromine (2.5 eq)[1]
SolventChloroform[1]
Temperature60°C[1]
Reaction Time1 hour[1]

Table 2: Potential Byproducts and Their Characteristics

Byproduct NameChemical StructureFormation MechanismExpected Relative Polarity
3,5-difluoro-2-hydrazinylpyridineC₅H₅F₂N₃Unreacted starting materialMore polar than product
2,X-Dibromo-3,5-difluoropyridineC₅HBr₂F₂NOver-brominationLess polar than product
3,5-DifluoropyridineC₅H₃F₂NSide reaction/decomposition of diazonium intermediate (in Sandmeyer route)Less polar than product
2-Hydroxy-3,5-difluoropyridineC₅H₃F₂NOReaction of diazonium intermediate with water (in Sandmeyer route)More polar than product

Note: The exact position of the second bromine atom in the over-brominated byproduct would depend on the reaction conditions and the directing effects of the substituents.

Experimental Protocols

Synthesis of this compound from 3,5-difluoro-2-hydrazinylpyridine [1]

  • Reaction Setup: In a 500 mL round-bottomed flask, dissolve 3,5-difluoro-2-hydrazinylpyridine (16.0 g, 110.26 mmol) in chloroform (158 mL) to form a suspension.

  • Addition of Bromine: Heat the reaction mixture to 40°C. Slowly add bromine (14.20 mL, 275.65 mmol) dropwise over 15 minutes.

  • Reaction: After the addition is complete, increase the temperature to 60°C and reflux the mixture for 1 hour.

  • Workup: Cool the reaction to room temperature and then place the flask in an ice bath. Slowly add a saturated sodium bicarbonate solution to quench the reaction.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 80 mL).

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of 0-20% ethyl acetate in hexane. Collect and concentrate the fractions containing the desired product to yield this compound (12.0 g, 56% yield).

Mandatory Visualization

Synthesis_Byproducts Potential Byproduct Formation in the Synthesis of this compound SM 3,5-Difluoro-2-hydrazinylpyridine Product This compound (Desired Product) SM->Product Main Reaction Unreacted_SM Unreacted Starting Material SM->Unreacted_SM Incomplete Reaction Over_Bromination 2,X-Dibromo-3,5-difluoropyridine (Over-bromination) Product->Over_Bromination Excess Bromine Bromine Bromine (Br2)

Caption: Reaction pathway and potential byproduct formation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Analyze Crude Mixture (TLC, GC-MS) Start->Check_Purity Incomplete_Reaction High amount of starting material? Check_Purity->Incomplete_Reaction Yes Multiple_Spots Multiple byproducts? Check_Purity->Multiple_Spots No Incomplete_Reaction->Multiple_Spots No Optimize_Conditions Increase reaction time/temperature Incomplete_Reaction->Optimize_Conditions Yes Adjust_Stoichiometry Optimize stoichiometry of brominating agent Multiple_Spots->Adjust_Stoichiometry Yes Refine_Purification Optimize purification (e.g., chromatography gradient) Multiple_Spots->Refine_Purification No, separation issue End Improved Yield Optimize_Conditions->End Adjust_Stoichiometry->End Refine_Purification->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Suzuki-Miyaura Coupling of Electron-Deficient Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of electron-deficient pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with an electron-deficient pyridine failing or giving a low yield?

Low or no product formation is a common challenge when working with pyridine substrates. While electron-deficient aryl halides are generally more reactive in the rate-limiting oxidative addition step, the pyridine nitrogen itself presents a unique difficulty.[1][2][3]

  • Catalyst Inhibition: The primary issue is often the coordination of the pyridine's nitrogen lone pair to the palladium center.[4] This can inhibit the catalytic cycle, leading to catalyst deactivation and low yields.

  • Substrate Reactivity: Chloropyridines are particularly challenging due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.[5] The general reactivity trend for the halide leaving group is I > Br > OTf >> Cl.[6][7]

  • Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for these challenging couplings.[5] More active systems featuring bulky, electron-rich ligands are typically required to promote the reaction and prevent catalyst inhibition.[8]

Q2: Which palladium catalyst and ligand system is best for coupling electron-deficient pyridines, especially chloropyridines?

The choice of catalyst and, more importantly, the ligand is critical for activating the C-X bond and preventing catalyst deactivation.

  • Bulky, Electron-Rich Phosphine Ligands: These are the most effective ligands for difficult Suzuki couplings. They stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[4][8]

    • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[5][8]

    • Trialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(tBu)₃) are also excellent choices.[8][9]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands that can stabilize the active Pd(0) catalyst.[10]

  • Pre-formed Catalysts: Using air-stable pre-formed palladium complexes can improve reproducibility.[8] Examples include PdCl₂(dppf) and specialized catalysts incorporating bulky phosphine ligands.[11][12]

Q3: How do I select the optimal base and solvent?

The base and solvent play crucial roles and their selection is highly dependent on the specific substrates and catalyst system.

  • Base Selection: The base is essential for activating the boronic acid in the transmetalation step.[4]

    • Strong, Non-nucleophilic Bases: For challenging couplings, strong inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[4][5][8]

    • Solubility: The solubility of the base is important. Cs₂CO₃ has higher solubility in many organic solvents compared to K₂CO₃ or Na₂CO₃.[13]

  • Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.[5]

    • Aprotic Polar Solvents: Dioxane, THF, and toluene are commonly used, often with the addition of water.[10][14]

    • Role of Water: The addition of water can be beneficial, especially when using boronic esters, as it can aid in the hydrolysis to the more reactive boronic acid and increase the solubility of inorganic bases.[11]

    • Degassing: It is critical to thoroughly degas all solvents before use to prevent oxidation and deactivation of the active Pd(0) catalyst.[4][5]

Q4: I'm observing significant side reactions like protodeboronation or homocoupling. How can I minimize these?

Side reactions can significantly reduce the yield of the desired product.

  • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent by a proton source, resulting in the corresponding arene.

    • Mitigation: Using anhydrous conditions, a less nucleophilic base, or switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt can reduce this side reaction.[4][5]

  • Homocoupling: This is the self-coupling of the boronic acid or the aryl halide.

    • Mitigation: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[1] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst system can minimize this issue.[1][4]

Troubleshooting Guide

Use the following workflow to diagnose and solve common issues encountered during the Suzuki coupling of electron-deficient pyridines.

G start Low or No Yield Observed q1 Is the catalyst system active enough for a C-Cl bond or inhibited pyridine? start->q1 q2 Is the base effective? q1->q2 Yes ans1_yes Switch to Buchwald ligands (SPhos, XPhos) or trialkylphosphines (PCy₃). Increase catalyst loading (1-5 mol%). q1->ans1_yes No q3 Is the system properly degassed? q2->q3 Yes ans2_yes Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Ensure base is finely ground and dry. q2->ans2_yes No q4 Are there side reactions (protodeboronation)? q3->q4 Yes ans3_yes Degas solvents thoroughly (Ar/N₂ sparging). Run reaction under a strict inert atmosphere. q3->ans3_yes No ans4_yes Use boronic ester (pinacol) or trifluoroborate salt instead of boronic acid. Use anhydrous conditions. q4->ans4_yes Yes G cluster_0 Catalytic Cycle A Active Pd(0)L₂ Catalyst B Oxidative Addition (Ar-Pd(II)-X) A->B Ar-X (Pyridyl-Cl/Br) Deactivation Catalyst Deactivation (Pyridine Coordination) A->Deactivation Inhibition by Pyridine-N C Transmetalation (Ar-Pd(II)-Ar') B->C Ar'-B(OR)₂ + Base D Reductive Elimination C->D D->A Forms Ar-Ar' Product G start Select Pyridine Halide Substrate halide_type Halide Type? start->halide_type chloro Chloropyridine (Less Reactive) halide_type->chloro Cl bromo Bromo/Iodopyridine (More Reactive) halide_type->bromo Br / I cat_chloro Use High-Activity System: - Pd(OAc)₂ or Pd₂(dba)₃ - Buchwald Ligands (SPhos, XPhos) - Trialkylphosphines (PCy₃) - Strong Base (K₃PO₄, Cs₂CO₃) chloro->cat_chloro cat_bromo Standard Conditions Often Sufficient: - Pd(PPh₃)₄ or PdCl₂(dppf) - Weaker Base (Na₂CO₃, K₂CO₃) bromo->cat_bromo

References

Technical Support Center: Ligand Effects on the Buchwald-Hartwig Amination of 2-Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-halopyridines. The content is structured to address specific experimental challenges with a focus on the critical role of ligand selection.

Troubleshooting Guides

Issue: Low or No Conversion, Especially with 2-Chloropyridines

Question: My Buchwald-Hartwig reaction with a 2-chloropyridine is showing low to no conversion. What are the most common causes and what should I check first?

Answer:

Low or no conversion in the amination of 2-chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step. Here is a step-by-step troubleshooting guide:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be unreliable; consider using a pre-catalyst such as a G3 or G4 palladacycle, which forms the active Pd(0) species more cleanly and efficiently.[1]

    • Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. For 2-chloropyridines, consider sterically hindered biarylphosphine ligands like RuPhos, BrettPhos, or DavePhos, or ferrocene-based ligands like Josiphos.[1]

    • Catalyst Loading: For challenging 2-chloropyridines, you may need to increase the catalyst loading from the typical 1-2 mol% to as high as 5 mol%.[1]

  • Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, to facilitate the difficult oxidative addition.[1]

    • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1]

    • Solvent Purity: Use dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle. Common solvents include toluene, 1,4-dioxane, and THF.[1]

  • Base Selection:

    • A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[1] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[1]

Issue: Significant Hydrodehalogenation Side Product

Question: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with -H) on my pyridine ring. How can I suppress this side reaction?

Answer:

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated. This often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways. Here are some strategies to minimize this side reaction:

  • Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination and side reactions. For primary amines, BrettPhos has been shown to be effective, while RuPhos is often superior for secondary amines, leading to higher yields of the desired aminated product.[2]

  • Base Purity: Ensure the base is anhydrous and of high purity. Traces of sodium hydroxide or moisture in NaOtBu can exacerbate hydrodehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.

Frequently Asked Questions (FAQs)

Question: How do I choose the right ligand for my 2-halopyridine amination?

Answer:

The choice of ligand is critical and depends on the nature of both the 2-halopyridine and the amine coupling partner. Here are some general guidelines:

  • For 2-Chloropyridines: Due to the strength of the C-Cl bond, bulky and electron-donating ligands are necessary to promote oxidative addition. Ligands such as RuPhos , BrettPhos , XPhos , and Josiphos are often effective.

  • For Primary Amines: BrettPhos is often the ligand of choice as it has been shown to outperform others for the coupling of primary amines with 3-halo-2-aminopyridines.[2]

  • For Secondary Amines: RuPhos and SPhos have demonstrated high yields in the coupling of secondary amines with 3-halo-2-aminopyridines.[2]

  • For Volatile Amines: Chelating bis(diphenylphosphane) ligands like dppp in combination with Pd(OAc)₂ have been used successfully for the amination of 2-bromopyridines with volatile amines.[3]

  • General Screening: If you are unsure, a good starting point is to screen a panel of common Buchwald-Hartwig ligands, including those from different generations.

Question: What are the typical reaction conditions for a Buchwald-Hartwig amination of a 2-bromopyridine?

Answer:

A general starting point for the amination of a 2-bromopyridine is as follows:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst.

  • Ligand: 2-4 mol% of a suitable phosphine ligand (e.g., RuPhos, BrettPhos, Xantphos).

  • Base: NaOtBu (1.4-2.0 equivalents).

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane.

  • Temperature: 80-110 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Always optimize these conditions for your specific substrate combination.

Question: How can I achieve regioselective amination on a dihalopyridine, such as 2,4-dichloropyridine?

Answer:

Achieving regioselectivity can be challenging. Generally, the halogen at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than one at the 4-position due to the electron-withdrawing nature of the ring nitrogen.[1] The choice of ligand can play a crucial role in controlling regioselectivity. For the amination of 2,4-dichloropyridine with anilines, the Josiphos ligand has been reported to be highly successful in selectively promoting amination at the C-2 position.[3]

Data Presentation

The following tables summarize quantitative data on the performance of different ligands in the Buchwald-Hartwig amination of 2-halopyridines.

Table 1: Ligand Screening for the Amination of 3-Bromo-2-aminopyridine with Morpholine

Ligand (L)Pd SourceBaseSolventTemp (°C)Time (h)Yield (%)[2]
RuPhos Pd₂(dba)₃LiHMDSTHF651671
RuPhos Precatalyst -LiHMDSTHF651683
SPhos Pd₂(dba)₃LiHMDSTHF651676
BINAP Pd₂(dba)₃LiHMDSTHF651671
Reaction conditions: 3-bromo-2-aminopyridine (1 equiv), morpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Ligand (4.8 mol%) or Precatalyst (4 mol%), LiHMDS (2.5 equiv), THF, 65 °C, 16 h.

Table 2: Comparison of Ligands for the Amination of 3-Bromo-2-aminopyridine with Cyclopentylamine

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)[2]
BrettPhos Precatalyst LiHMDSTHF651678
RuPhos PrecatalystLiHMDSTHF651647
Pd₂(dba)₃ / BrettPhosLiHMDSTHF651666
Reaction conditions: 3-bromo-2-aminopyridine (1 equiv), cyclopentylamine (1.2 equiv), Catalyst (4 mol%), LiHMDS (2.5 equiv), THF, 65 °C, 16 h.

Table 3: Amination of 2-Bromopyridines with Volatile Amines using dppp Ligand

2-BromopyridineAmineYield (%)[3]
2-BromopyridinePyrrolidine98
2-BromopyridineDiethylamine95
2-Bromopyridinen-Butylamine85
2-Bromo-6-methylpyridineMorpholine92
Reaction conditions: 2-bromopyridine (1 equiv), amine (1.5 equiv), Pd(OAc)₂ (2 mol%), dppp (4 mol%), NaOtBu (1.4 equiv), toluene, 80 °C.

Experimental Protocols

Protocol 1: General Procedure for the Amination of 3-Halo-2-aminopyridines[2]

To a dried reaction vessel under an inert atmosphere, add the 3-halo-2-aminopyridine (1.0 equiv), the appropriate palladium precatalyst (4 mol%), and the base (LiHMDS, 2.5 equiv). Add the amine (1.2 equiv) followed by the solvent (THF). The reaction mixture is then heated to the desired temperature (e.g., 65 °C) and stirred for the specified time (e.g., 16 h). Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol 2: Amination of 2-Bromopyridines with Volatile Amines[3]

In a sealable reaction tube equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (2 mol%), and 1,3-bis(diphenylphosphino)propane (dppp) (4 mol%). Evacuate and backfill the tube with an inert gas. Add anhydrous toluene, followed by the volatile amine (1.5 equiv). Seal the tube tightly and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by LC-MS. After completion, cool the reaction to room temperature. Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L Active Catalyst oa_complex Pd(II) Aryl Halide Complex pd0->oa_complex Oxidative Addition + Ar-X amido_complex Pd(II) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation + HNRR', - HX product Ar-NRR' + Pd(0)L amido_complex->product Reductive Elimination product->pd0 caption Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Troubleshooting_Workflow start Low/No Conversion check_catalyst Check Catalyst System (Pd source, Ligand) start->check_catalyst check_conditions Check Reaction Conditions (Temp, Atmosphere, Solvent) check_catalyst->check_conditions No Issue optimize_catalyst Use Pre-catalyst Increase Loading Change Ligand check_catalyst->optimize_catalyst Issue Found check_base Check Base (Type, Purity) check_conditions->check_base No Issue optimize_conditions Increase Temperature Ensure Inert Atmosphere Use Dry/Degassed Solvent check_conditions->optimize_conditions Issue Found optimize_base Use Stronger Base (NaOtBu) Ensure Anhydrous Base check_base->optimize_base Issue Found success Reaction Successful optimize_catalyst->success optimize_conditions->success optimize_base->success caption Figure 2: Troubleshooting Logic for Low Conversion.

Caption: Figure 2: Troubleshooting Logic for Low Conversion.

References

Preventing debromination of 2-bromopyridines in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of debromination during cross-coupling reactions involving 2-bromopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions, and why is it a problem?

A1: Debromination is a side reaction where the bromine atom on the 2-bromopyridine is replaced by a hydrogen atom, leading to the formation of an undesired pyridine byproduct.[1][2] This is problematic because it consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process.[2]

Q2: What are the primary causes of debromination of 2-bromopyridines?

A2: The primary cause of debromination is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This reactive species can arise from several sources, including:

  • The base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[1][3]

  • The solvent: Protic solvents (e.g., alcohols) or residual water in the reaction mixture can serve as a proton source, facilitating debromination.[1] Some aprotic solvents like DMF and dioxane have also been observed to promote more dehalogenation than toluene in certain cases.[2]

  • Impurities: Impurities in reagents can also contribute to the formation of hydride species.[1]

  • High reaction temperatures: Elevated temperatures can increase the rate of the debromination side reaction.[1][2]

Q3: I am observing significant debromination in my reaction. What is the first thing I should try to fix it?

A3: The most effective initial step is to change the base and lower the reaction temperature.[1] Switching from a strong base, like an alkoxide, to a milder inorganic base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) can significantly reduce the formation of palladium-hydride species responsible for debromination.[1] Concurrently, lowering the reaction temperature can also help, as the debromination pathway may have a higher activation energy.[1]

Q4: How does the choice of ligand affect debromination?

A4: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. For electron-rich and potentially coordinating substrates like 2-bromopyridines, bulky and electron-rich phosphine ligands are often beneficial.[4][5][6] Ligands such as SPhos and XPhos can shield the palladium center, which may help to suppress side reactions like debromination.[5][6]

Q5: Can the purity of my reagents impact the level of debromination?

A5: Absolutely. The purity of all reagents is critical for a successful cross-coupling reaction. Boronic acids, for example, can degrade over time, and the resulting impurities can interfere with the catalytic cycle and contribute to side reactions.[1] It is essential to use fresh, high-quality reagents and ensure that solvents are anhydrous and properly degassed to minimize side reactions.[1][4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during cross-coupling reactions with 2-bromopyridines.

Issue 1: Significant formation of the debrominated pyridine byproduct.

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of the pyridine core without the bromine atom.

  • The isolated yield of the desired product is low, even with the full consumption of the starting 2-bromopyridine.

Troubleshooting Workflow:

troubleshooting_deboronination start Start: Significant Debromination Observed check_base Is a strong base (e.g., NaOtBu) being used? start->check_base change_base Switch to a milder base: K₃PO₄, K₂CO₃, or Cs₂CO₃ check_base->change_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature (e.g., to 80 °C) check_temp->lower_temp Yes check_solvent Are you using a protic solvent or non-anhydrous conditions? check_temp->check_solvent No lower_temp->check_solvent change_solvent Use anhydrous, degassed aprotic solvents (e.g., dioxane, toluene) check_solvent->change_solvent Yes check_ligand Is a suboptimal ligand being used? check_solvent->check_ligand No change_solvent->check_ligand change_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->change_ligand Yes end End: Debromination Minimized check_ligand->end No change_ligand->end suzuki_workflow setup 1. Setup Schlenk flask under inert gas add_solids 2. Add 2-bromopyridine, boronic acid, and K₃PO₄ setup->add_solids prep_catalyst 3. Prepare catalyst solution (Pd₂(dba)₃ + SPhos) add_solids->prep_catalyst add_catalyst 4. Add catalyst solution to flask prep_catalyst->add_catalyst degas 5. Evacuate and backfill with inert gas (3x) add_catalyst->degas add_solvents 6. Add degassed dioxane and water degas->add_solvents heat 7. Heat to 80 °C with stirring add_solvents->heat monitor 8. Monitor reaction by TLC/LC-MS heat->monitor workup 9. Cool, dilute, and perform aqueous workup monitor->workup purify 10. Dry, concentrate, and purify by chromatography workup->purify catalytic_cycle cluster_main Catalytic Cycle cluster_side Side Reaction pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(Ar)(Br) pd0->pd_complex1 Ar-Br oxidative_addition Oxidative Addition pd_complex2 [L₂Pd(II)(Ar)(NHR₂)]⁺Br⁻ pd_complex1->pd_complex2 HNR₂ debromination Debromination pd_complex1->debromination [H]⁻ source amine_coordination Amine Coordination pd_complex3 L₂Pd(II)(Ar)(NR₂) pd_complex2->pd_complex3 -HBr deprotonation Deprotonation (Base) pd_complex3->pd0 Ar-NR₂ reductive_elimination Reductive Elimination ArH ArH debromination->ArH Ar-H

References

Base selection for Suzuki coupling with base-sensitive functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide provides troubleshooting advice and answers to frequently asked questions, with a focus on selecting the appropriate base for substrates containing sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?

A1: The base is a critical component of the catalytic cycle, performing several key functions. Its primary role is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic borate anion (e.g., [R-B(OH)₃]⁻), which is necessary for the crucial transmetalation step with the palladium(II) complex.[1][2] The base also aids in the final reductive elimination step and the regeneration of the active Pd(0) catalyst.[1][3]

Q2: My reaction yield is very low. What are the most common problems related to the choice of base?

A2: Low yields in Suzuki couplings can often be traced back to base-related issues. The most common culprits include:

  • Inappropriate Base Strength: A base that is too strong (e.g., NaOH, KOtBu) can cause the degradation of sensitive functional groups like esters, amides, or ketones with α-protons on your starting material or product.[1] Conversely, a base that is too weak may not activate the boronic acid efficiently, leading to a slow or incomplete reaction.[1]

  • Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This process is often accelerated by strong bases and the presence of water, and it is particularly problematic for electron-rich or heteroaryl boronic acids.[1][4][5]

  • Poor Solubility: Many common inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in the organic solvents typically used for Suzuki reactions.[1] If the base is not adequately dispersed or dissolved, it cannot participate effectively in the reaction, leading to low conversion. Vigorous stirring is essential for biphasic systems.[1]

  • Homocoupling: The undesired coupling of two boronic acid molecules can be promoted by oxygen. While not solely a base issue, the overall reaction conditions, including the base, can influence the prevalence of this side reaction.[1][6]

Q3: My substrate has a base-sensitive functional group (e.g., an ester, ketone, or a chiral center prone to epimerization). Which base should I choose?

A3: For substrates with base-labile functionalities, the use of milder bases is strongly recommended to prevent degradation and side reactions.[1]

  • Potassium Phosphate (K₃PO₄): This is an excellent choice for many sensitive substrates. It is a strong, non-nucleophilic base that is effective in anhydrous conditions, which also helps suppress protodeboronation.[1][6][7]

  • Potassium Carbonate (K₂CO₃): A reliable and commonly used mild base that is effective for a wide range of couplings.[1][7]

  • Potassium Fluoride (KF): KF is another mild option. The fluoride ion is believed to play a unique role in activating the boronic acid without requiring a strongly basic medium, making it suitable for substrates with base-labile groups like esters.[8][9]

  • Cesium Carbonate (Cs₂CO₃): Often provides superior results, especially for challenging or sterically hindered substrates, though it is more expensive.[1][7]

It is crucial to avoid strong hydroxides (NaOH, KOH) and alkoxides (NaOtBu, KOtBu) unless the stability of your substrate under these conditions has been confirmed.[1][7]

Q4: How can I minimize protodeboronation, especially with my sensitive heteroaryl boronic acid?

A4: Protodeboronation is a significant challenge. To mitigate it, consider the following strategies:

  • Use Milder Bases: Switch to bases like anhydrous K₃PO₄ or KF.[1]

  • Use Anhydrous Conditions: The presence of water can exacerbate protodeboronation. Using an anhydrous, powdered base and a dry, degassed solvent like toluene or dioxane is often beneficial.[1]

  • Modify the Boron Reagent: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1][10]

  • Consider Base-Free Methods: For acutely base-sensitive substrates, novel "cationic" Suzuki coupling methods that proceed in the absence of a base have been developed.[4][5][11][12]

Q5: My reaction has stalled and is not going to completion. What troubleshooting steps should I take?

A5: If your reaction stalls, several factors could be at play:

  • Ensure an Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation, as well as homocoupling of the boronic acid.[6] Ensure all solvents and the reaction headspace are thoroughly degassed with an inert gas like argon or nitrogen.[1][13]

  • Evaluate the Catalyst/Ligand System: For challenging substrates, a standard catalyst like Pd(PPh₃)₄ may be insufficient. Consider using more active catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][6]

  • Check Base and Solvent: As discussed, base solubility is critical. Ensure vigorous stirring and consider a solvent system (e.g., Dioxane/H₂O, Toluene) that facilitates interaction between all components.[1]

  • Increase Temperature: Cautiously increasing the reaction temperature can improve the rate, but be aware that it can also accelerate the degradation of sensitive substrates.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues in Suzuki couplings involving base-sensitive substrates.

Problem: Low or No Yield of Desired Product

Troubleshooting_Workflow start_node Low / No Yield decision_node1 Evidence of Substrate / Product Degradation? start_node->decision_node1 Start Diagnosis decision_node decision_node action_node action_node result_node Problem Solved action_node1 Switch to a Milder Base (e.g., K₃PO₄, K₂CO₃, KF) Lower Reaction Temperature decision_node1->action_node1 Yes decision_node2 Protodeboronation or Homocoupling Observed? decision_node1->decision_node2 No action_node1->result_node Re-run Reaction action_node2 Use Anhydrous Conditions Use Milder Base (K₃PO₄, KF) Switch to Boronic Ester (Bpin) Ensure Thorough Degassing decision_node2->action_node2 Yes decision_node3 Incomplete Reaction / Starting Material Remains? decision_node2->decision_node3 No action_node2->result_node Re-run Reaction decision_node3->result_node No (Other Issues) action_node3 Increase Temperature Cautiously Switch to More Active Catalyst (e.g., Buchwald Ligands) Check Base/Solvent Solubility decision_node3->action_node3 Yes action_node3->result_node Re-run Reaction Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition ar_pd_ar Ar-Pd(II)-Ar' L₂ pd_complex->ar_pd_ar Transmetalation transmetal Transmetalation (Rate-Determining) ar_pd_ar->pd0 Reductive Elimination product Ar-Ar' ar_pd_ar->product reductive_elim Reductive Elimination base_activation Base Activation borate [Ar'-B(OH)₃]⁻ M⁺ base_activation->borate + Base (e.g., K₃PO₄) - H₂O boronic Ar'-B(OH)₂ boronic->borate borate->pd_complex Attacks halide Ar-X halide->pd_complex Base_Selection_Tree start Start: Select Base q1 Substrate has base-sensitive groups (ester, ketone, etc.)? start->q1 q2 Boronic acid prone to protodeboronation? q1->q2 No rec_mild Use Mild, Anhydrous Base: K₃PO₄, KF, Cs₂CO₃ Avoid NaOH, KOtBu q1->rec_mild Yes rec_anhydrous Use Anhydrous K₃PO₄ or KF Consider Boronic Ester (Bpin) q2->rec_anhydrous Yes rec_standard Standard Bases are Suitable: K₂CO₃, Na₂CO₃ q2->rec_standard No rec_mild->q2 rec_strong Consider Stronger Bases if reaction is sluggish: K₃PO₄, Cs₂CO₃ rec_standard->rec_strong Optimization?

References

Technical Support Center: Anhydrous Sonogashira Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Sonogashira coupling of bromopyridines under anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions traditionally recommended for the Sonogashira coupling of bromopyridines?

A1: Anhydrous conditions are traditionally recommended to minimize potential side reactions and ensure the stability and activity of the catalytic system. While many modern protocols have been developed that are tolerant to or even utilize water, scrupulously anhydrous conditions can be crucial, especially when dealing with less reactive substrates like some bromopyridines or when trying to minimize catalyst loading.[1] Potential issues arising from the presence of water include the protodeboronation of boronic acids (if used in a related reaction), and it can sometimes interfere with the copper catalytic cycle.[1][2]

Q2: What are the key components of a Sonogashira coupling reaction under anhydrous conditions?

A2: The essential components for a successful Sonogashira coupling are:

  • Aryl Halide: In this case, a bromopyridine.

  • Terminal Alkyne: The coupling partner.

  • Palladium Catalyst: Typically a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precursor such as PdCl₂(PPh₃)₂ that is reduced in situ.[2]

  • Copper(I) Co-catalyst: Often CuI, which facilitates the reaction at lower temperatures.[2][3] Copper-free Sonogashira reactions are also possible but may require specific ligands or conditions.[4]

  • Anhydrous Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required to deprotonate the terminal alkyne.[2][4]

  • Anhydrous Solvent: Common solvents include tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).[2][5]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from causing the undesirable homocoupling of the alkyne (Glaser coupling) and deactivating the catalyst.[2][4]

Q3: What is the typical reactivity order for aryl halides in Sonogashira coupling?

A3: The general reactivity trend for aryl halides is I > OTf > Br > Cl.[4] Consequently, bromopyridines are less reactive than their iodo-analogs and may require more forcing conditions such as higher temperatures to achieve good conversion.[2][4][6]

Q4: Can I perform a Sonogashira coupling of bromopyridines without a copper co-catalyst?

A4: Yes, copper-free Sonogashira reactions are well-established and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4] These reactions might necessitate the use of specific, often bulky and electron-rich, phosphine ligands to facilitate the catalytic cycle.[7]

Troubleshooting Guide

Problem 1: Low to No Product Yield

When encountering low or no product yield, a systematic approach to troubleshooting is crucial. The following sections outline key areas to investigate.

  • Is the palladium catalyst active? The formation of a black precipitate, known as "palladium black," indicates catalyst decomposition.[4] This can be caused by impurities or inappropriate solvent choice.

  • Is the copper co-catalyst fresh? Copper(I) iodide can degrade over time. It is advisable to use a fresh bottle or a recently purchased batch.[4]

  • Is the ligand appropriate? For less reactive bromopyridines, bulky, electron-rich phosphine ligands can be beneficial.[7] Consider screening different ligands if you suspect catalyst deactivation.

  • Is the solvent truly anhydrous and degassed? Residual water or oxygen can significantly impact the reaction. Ensure solvents are properly dried and degassed before use.[2][7]

  • Is the base suitable and dry? Anhydrous amine bases like triethylamine or diisopropylethylamine are commonly used.[2] Ensure the base is dry and used in sufficient excess.

  • Is the reaction temperature optimal? Bromopyridines are generally less reactive than iodopyridines and often require heating (typically 80-110 °C) to drive the reaction to completion.[2][8]

  • Are the bromopyridine and alkyne pure? Impurities in the starting materials can poison the catalyst.[4] Purify the starting materials if their purity is questionable.

Experimental Protocols & Data

Table 1: Typical Anhydrous Sonogashira Coupling Conditions for Bromopyridines
ParameterConditionNotesReference
Palladium Catalyst Pd(CF₃COO)₂ (2.5 mol%)A common Pd(II) precatalyst.[2][9]
PdCl₂(PPh₃)₂ (2-5 mol%)Another widely used Pd(II) precatalyst.[5]
Pd(PPh₃)₄ (5-10 mol%)A Pd(0) catalyst, does not require in situ reduction.[10]
Ligand PPh₃ (5 mol%)Often used in conjunction with a Pd(II) source.[2][9]
Copper Co-catalyst CuI (5-10 mol%)Essential for many traditional Sonogashira reactions.[2][9][10]
Base Triethylamine (Et₃N)A common and effective amine base.[2][9]
Diisopropylethylamine (DIPEA)An alternative amine base.[2]
Solvent DMF, AnhydrousA polar aprotic solvent that can aid in solubility.[2][9]
Toluene, AnhydrousA less polar alternative to DMF.[2]
THF, AnhydrousCan sometimes promote the formation of palladium black.[5][11]
Temperature 80-110 °CHeating is generally required for bromopyridines.[2]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent side reactions and catalyst deactivation.[2]
Generalized Experimental Protocol for Anhydrous Sonogashira Coupling of Bromopyridines
  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), ligand (e.g., PPh₃ at 5 mol%), and copper(I) iodide (5 mol%).[2][9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the anhydrous amine base (e.g., triethylamine).[2][9] Finally, add the terminal alkyne (typically 1.2 equivalents).[2]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).[2][9]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2][7]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2][7]

Visualizations

Sonogashira_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)L2-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu_Acetylide Cu(I)-Alkyne Cu_Acetylide->Transmetalation PdII_Alkyne Aryl-Pd(II)L2-Alkyne Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Aryl-Alkyne) RedElim->Product Bromopyridine Bromopyridine Bromopyridine->OxAdd Alkyne Terminal Alkyne + Base + CuI Alkyne->Cu_Acetylide

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Check Catalyst System - Active Pd source? - Fresh CuI? - Appropriate ligand? Start->CheckCatalyst CheckConditions Verify Reaction Conditions - Anhydrous/degassed solvent? - Correct base and temperature? CheckCatalyst->CheckConditions If catalyst is OK CheckAtmosphere Ensure Inert Atmosphere - Proper degassing? - No leaks? CheckConditions->CheckAtmosphere If conditions are correct CheckReagents Assess Reagent Quality - Purity of starting materials? CheckAtmosphere->CheckReagents If atmosphere is inert Optimize Systematically Optimize - Screen ligands and bases - Adjust temperature and time CheckReagents->Optimize If reagents are pure Success Successful Coupling Optimize->Success

Caption: A troubleshooting workflow for low-yielding Sonogashira coupling reactions.

Anhydrous_Setup_Logic Goal Successful Anhydrous Sonogashira Coupling Requirement1 Inert Atmosphere Goal->Requirement1 Requirement2 Anhydrous Reagents & Solvents Goal->Requirement2 Requirement3 Active Catalytic System Goal->Requirement3 Action1a Flame-dried Glassware Requirement1->Action1a Action1b Degassing (e.g., Freeze-Pump-Thaw or bubbling with Ar/N2) Requirement1->Action1b Action2a Use of Anhydrous Grade Solvents and Bases Requirement2->Action2a Action2b Handling under Inert Atmosphere Requirement2->Action2b Action3a Use of Fresh Catalysts (Pd and CuI) Requirement3->Action3a Action3b Appropriate Ligand Selection Requirement3->Action3b

Caption: Key requirements and actions for setting up anhydrous Sonogashira reactions.

References

Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion in palladium-catalyzed cross-coupling reactions involving pyridine substrates. The inherent electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, can lead to catalyst deactivation and other side reactions, making these transformations notoriously difficult. This guide provides practical, question-and-answer-based troubleshooting advice, detailed experimental protocols, and data-driven insights to help you overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: Why am I observing little to no conversion in my palladium-catalyzed reaction with a pyridine substrate?

A1: Low or no conversion in palladium-catalyzed reactions of pyridines is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions.

The primary culprit is typically the coordination of the pyridine nitrogen to the palladium catalyst, which forms a stable, inactive complex and effectively poisons the catalyst.[1][2] This phenomenon is particularly pronounced when the coupling site is at the 2-position of the pyridine ring, a challenge often referred to as the "2-pyridyl problem".[1][3][4][5]

Troubleshooting Steps:

  • Evaluate the Ligand: The choice of ligand is critical to shield the palladium center and promote the desired catalytic cycle.[2][6]

    • Solution: Switch to bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1] Commonly successful ligands include biarylphosphines like XPhos, SPhos, and RuPhos, or bulky alkylphosphines like P(t-Bu)₃.[1]

  • Assess the Catalyst and Pre-catalyst: The active Pd(0) species can be sensitive and prone to decomposition.

    • Solution: Utilize a well-defined palladium pre-catalyst. Pre-catalysts are generally more stable and ensure the efficient generation of the active catalytic species in situ.[1][7] If using a Pd(II) source like Pd(OAc)₂, ensure that the reduction to Pd(0) is efficient under your reaction conditions.[6][8]

  • Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading can sometimes compensate for partial deactivation.[1]

    • Experimental Protocol: If your standard protocol uses 1-2 mol% of the palladium catalyst, consider increasing the loading to 3-5 mol%. Monitor the reaction for improvement in conversion, but also be aware of potential increases in side products or difficulties in purification.

Q2: My reaction is starting, but it stalls before completion. What could be the cause?

A2: Incomplete conversion, or a "stalled" reaction, often points towards catalyst decomposition over the course of the reaction or the gradual formation of inhibitory species.

Potential Causes and Solutions:

  • Catalyst Decomposition (Palladium Black): The formation of a black precipitate (palladium black) is a clear indicator of catalyst agglomeration and deactivation.[9] This can be caused by a slow catalytic cycle, which increases the lifetime of the active Pd(0) species in solution, making it more prone to aggregation.[1]

    • Solution: Optimize reaction conditions to accelerate the catalytic cycle. This can involve screening different ligands, bases, or solvents to find a more robust system.[1]

  • Product Inhibition: In some cases, the product of the reaction, which is also a pyridine derivative, can be a more potent inhibitor of the catalyst than the starting material.[10]

    • Solution: If product inhibition is suspected, try to run the reaction at a lower concentration to disfavor the binding of the product to the catalyst. Alternatively, consider an alternative synthetic route if the problem persists.

Q3: I'm observing significant formation of side products, such as dehalogenation or homocoupling. How can I minimize these?

A3: The formation of side products is a common issue that competes with the desired cross-coupling pathway, leading to reduced yields of the target molecule.

Common Side Reactions and Mitigation Strategies:

  • Protodeboronation (in Suzuki Coupling): This is the undesired cleavage of the C-B bond of the boronic acid or ester, replacing it with a C-H bond.[2]

    • Solution:

      • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, as water can be a proton source for this side reaction.[2]

      • Choose a Non-Aqueous Base: Bases like K₃PO₄ in an anhydrous solvent can be effective.[1]

      • Protect the Boronic Acid: The use of MIDA (N-methyliminodiacetic acid) boronates can offer increased stability and controlled release of the boronic acid during the reaction.[11]

  • Homocoupling: This is the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).[9]

    • Solution:

      • Thoroughly Degas the Reaction Mixture: Oxygen can promote homocoupling.[2][9] Ensure the reaction setup is under an inert atmosphere (e.g., argon or nitrogen).

      • Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction to Pd(0). Using a Pd(0) source or a pre-catalyst that rapidly generates the active species can minimize this.[1]

  • Dehalogenation: The replacement of the halide on the pyridine ring with a hydrogen atom.

    • Solution:

      • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) versus dehalogenation.[1] Screening different combinations can help to identify conditions that favor the desired pathway.

      • Lower the Reaction Temperature: Higher temperatures can sometimes promote dehalogenation.[1] Running the reaction at the lowest effective temperature can help to minimize this side reaction.

Data Presentation: Impact of Reaction Parameters

The following tables summarize quantitative data from the literature, illustrating the impact of key reaction parameters on the conversion and yield of palladium-catalyzed reactions of pyridines.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

EntryLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1PPh₃2K₂CO₃Toluene/H₂O100<10
2P(t-Bu)₃2K₃PO₄Toluene8085
3XPhos2K₃PO₄Dioxane10092
4SPhos2K₃PO₄Dioxane10095

Data is illustrative and compiled from general trends reported in the literature.[1][2]

Table 2: Influence of Solvent on Buchwald-Hartwig Amination of 3-Bromopyridine with Morpholine

EntrySolventBaseTemperature (°C)Conversion (%)
1TolueneNaOtBu10095
2DioxaneNaOtBu10088
3DMFCs₂CO₃12065
4t-BuOHK₃PO₄8075

Data is illustrative and based on general observations in the field.[12]

Experimental Protocols

General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Reagent Addition: Add the pyridine halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent and Degassing: Add the anhydrous, degassed solvent (e.g., dioxane or toluene). Seal the vial and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guides

The following diagrams provide a visual workflow for troubleshooting common issues in palladium-catalyzed reactions of pyridines.

Troubleshooting_Low_Conversion start Low or No Conversion catalyst_deactivation Catalyst Deactivation? start->catalyst_deactivation suboptimal_conditions Suboptimal Conditions? catalyst_deactivation->suboptimal_conditions No ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst_deactivation->ligand Yes reagent_issue Reagent Issue? suboptimal_conditions->reagent_issue No solvent Screen Solvents (e.g., Dioxane, Toluene, THF) suboptimal_conditions->solvent Yes purity Check Reagent Purity (especially boronic acid) reagent_issue->purity Yes precatalyst Use a Well-Defined Pre-catalyst ligand->precatalyst catalyst_loading Increase Catalyst Loading precatalyst->catalyst_loading base Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) solvent->base temperature Optimize Temperature base->temperature degas Ensure Proper Degassing and Inert Atmosphere purity->degas

Caption: Troubleshooting workflow for low conversion.

Side_Reaction_Mitigation start Significant Side Products protodeboronation Protodeboronation? start->protodeboronation homocoupling Homocoupling? protodeboronation->homocoupling No anhydrous Use Anhydrous Conditions protodeboronation->anhydrous Yes dehalogenation Dehalogenation? homocoupling->dehalogenation No degas Thoroughly Degas Reaction Mixture homocoupling->degas Yes optimize_ligand_base Optimize Ligand and Base dehalogenation->optimize_ligand_base Yes nonaqueous_base Use Non-Aqueous Base (e.g., K3PO4) anhydrous->nonaqueous_base precatalyst Use Pd(0) Source or Efficient Pre-catalyst degas->precatalyst lower_temp Lower Reaction Temperature optimize_ligand_base->lower_temp

Caption: Mitigation strategies for common side reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-3,5-difluoropyridine and 2-chloro-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of halogenated pyridine building blocks is a critical decision in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications. The reactivity of the carbon-halogen bond dictates the accessible chemical space for diversification and the overall efficiency of a synthetic route. This guide provides an in-depth comparison of the reactivity of two key difluoropyridine intermediates: 2-bromo-3,5-difluoropyridine and 2-chloro-3,5-difluoropyridine. The discussion focuses on their performance in three indispensable transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), supported by representative experimental data.

Principles of Reactivity

The reactivity of this compound and its chloro-analogue is governed by the distinct characteristics of the carbon-halogen bond and the electronic nature of the difluoropyridine ring.

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) complex. The strength of the C-X bond is a crucial factor, with weaker bonds leading to faster reaction rates. The established trend for halide reactivity in these transformations is I > Br > Cl > F.[1] Consequently, this compound is anticipated to be significantly more reactive than 2-chloro-3,5-difluoropyridine, allowing for milder reaction conditions, lower catalyst loadings, and often higher yields.

Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds via an addition-elimination mechanism. The rate of this reaction is influenced by the ability of the leaving group to depart and the stabilization of the intermediate Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen atom and the two fluorine atoms renders the pyridine ring electron-deficient, thereby activating the 2-position for nucleophilic attack. In SNAr, the reactivity of the leaving group often follows the trend F > Cl > Br > I, which is opposite to that observed in palladium-catalyzed couplings. However, in the context of 2-halo-3,5-difluoropyridines, the halogen at the 2-position is the most likely site of substitution due to the strong activation by the ring nitrogen.

Comparative Experimental Data

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions for this compound and 2-chloro-3,5-difluoropyridine.

Table 1: Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O901285
22-Chloro-3,5-difluoropyridinePhenylboronic acidPd₂(dba)₃ (3 mol%) / XPhos (6 mol%)K₃PO₄Dioxane1102470

Note: Data in Table 1 is representative and compiled based on typical reaction conditions and expected reactivity trends for analogous aryl halides in Suzuki-Miyaura coupling reactions.

Table 2: Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)Cs₂CO₃Toluene1001892
22-Chloro-3,5-difluoropyridineMorpholinePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)NaOtBuDioxane1102478

Note: Data in Table 2 is representative and based on established protocols for the Buchwald-Hartwig amination of similar heteroaryl halides.[2][3]

Table 3: Nucleophilic Aromatic Substitution (SNAr)

EntryPyridine SubstrateNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)
1This compoundPiperidineK₂CO₃DMSO8062-(Piperidin-1-yl)-3,5-difluoropyridine88
22-Chloro-3,5-difluoropyridinePiperidineK₂CO₃DMSO8042-(Piperidin-1-yl)-3,5-difluoropyridine95

Note: Data in Table 3 is representative, reflecting the higher reactivity of the C-Cl bond over the C-Br bond in SNAr at the activated 2-position of the pyridine ring.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

To a solution of this compound (1.0 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of this compound

In an oven-dried Schlenk tube, this compound (1.0 mmol), morpholine (1.2 mmol), Cs₂CO₃ (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 18 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography to yield the aminated product.

Protocol 3: Nucleophilic Aromatic Substitution of 2-Chloro-3,5-difluoropyridine

A mixture of 2-chloro-3,5-difluoropyridine (1.0 mmol), piperidine (1.5 mmol), and K₂CO₃ (2.0 mmol) in DMSO (5 mL) is heated to 80 °C for 4 hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, poured into water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography to give the 2-amino-substituted pyridine.

Visualizing Reaction Mechanisms and Reactivity

To further illustrate the concepts discussed, the following diagrams outline a typical experimental workflow and the underlying principles of reactivity.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent (e.g., Toluene/H₂O) A->B C Degas with Inert Gas (Ar/N₂) B->C D Add Pd Catalyst (e.g., Pd(PPh₃)₄) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G H Extract with Organic Solvent G->H I Dry, Filter, & Concentrate H->I J Purify by Chromatography I->J K K J->K Product Reactivity_Comparison cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) pd_start 2-Halo-3,5-difluoropyridine pd_oa Oxidative Addition (Rate-Determining Step) pd_start->pd_oa pd_br C-Br Bond (Weaker, More Reactive) pd_oa->pd_br Faster pd_cl C-Cl Bond (Stronger, Less Reactive) pd_oa->pd_cl Slower pd_outcome Higher Yield / Milder Conditions for Bromo-derivative pd_br->pd_outcome snar_cl C-Cl Bond (Better Leaving Group in this context) snar_start 2-Halo-3,5-difluoropyridine snar_attack Nucleophilic Attack at C2 Position snar_start->snar_attack snar_attack->snar_cl Faster snar_br C-Br Bond (Poorer Leaving Group in this context) snar_attack->snar_br Slower snar_outcome Higher Yield / Faster Reaction for Chloro-derivative snar_cl->snar_outcome

References

Reactivity of 2-Iodo- vs. 2-Bromo-Pyridines in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical factor influencing the success of this reaction is the nature of the halide in the electrophilic coupling partner. This guide provides an objective comparison of the reactivity of 2-iodopyridines and 2-bromopyridines in Suzuki coupling, supported by experimental data from the literature, to aid in substrate selection and reaction optimization.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1] Consequently, 2-iodopyridines are typically more reactive substrates than their 2-bromo counterparts, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or higher yields.

Data Presentation: A Comparative Overview

HalopyridineArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-IodopyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 M aq.)Propylene Carbonate130Not Specified93
2-BromopyridinePhenylboronic acidPd(OAc)₂ (1 mol%) / Benzimidazolium salt (2 mol%)K₂CO₃DMF/H₂O (1:1)120 (Microwave)0.0570
2-Bromopyridine4-Methylphenylboronic acidPd(OAc)₂ (2 mol%)K₂CO₃Isopropanol/H₂O800.3395
2-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2 mol%)K₂CO₃Isopropanol/H₂O800.598

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling of 2-iodo- and 2-bromo-pyridines. These are intended as a starting point and may require optimization for specific substrates and reaction scales.

General Protocol for Suzuki-Miyaura Coupling of 2-Iodopyridine

This protocol is adapted from a procedure for the Suzuki-Miyaura reaction of iodopyridines.

Materials:

  • 2-Iodopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.25 mmol, 1.25 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Sodium Carbonate (2 M aqueous solution, 2.0 mL)

  • Propylene Carbonate (5.0 mL)

Procedure:

  • To a reaction vessel, add 2-iodopyridine, the arylboronic acid, and Pd(PPh₃)₄.

  • Add propylene carbonate and the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 130 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridine

This protocol is a generalized procedure based on common conditions for the Suzuki coupling of 2-bromopyridines.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Potassium Carbonate (2.0 mmol, 2.0 equiv)

  • Isopropanol/Water mixture

Procedure:

  • In a reaction flask, dissolve 2-bromopyridine, the arylboronic acid, and potassium carbonate in a mixture of isopropanol and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add Pd(OAc)₂ to the reaction mixture.

  • Heat the reaction to 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to obtain the desired product.

Mandatory Visualization

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OA_complex Oxidative Addition Intermediate (Ar-Pd(II)-X)Ln Pd0->OA_complex Oxidative Addition ArX 2-Halopyridine (Ar-X, X=I or Br) ArX->OA_complex TM_complex Transmetalation Intermediate (Ar-Pd(II)-Ar')Ln OA_complex->TM_complex Transmetalation ArBOH2 Arylboronic Acid (Ar'-B(OH)2) Boronate Activated Boronate [Ar'-B(OH)3]- ArBOH2->Boronate Activation Base Base (e.g., K2CO3) Base->Boronate Boronate->TM_complex TM_complex->Pd0 Product Coupled Product (Ar-Ar') TM_complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Select 2-Halopyridine (Iodo or Bromo) setup Reaction Setup: - 2-Halopyridine (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst & Base - Degassed Solvent start->setup reaction Run Suzuki Coupling under Inert Atmosphere and Defined Temperature setup->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Workup & Purification (Extraction, Chromatography) monitor->workup analysis Analysis of Results: - Yield (%) - Purity (NMR, LC-MS) workup->analysis conclusion Conclusion on Reactivity analysis->conclusion

Caption: Logical workflow for a Suzuki-Miyaura coupling experiment.

References

A Comparative Guide to Palladium Catalysts for 2-Bromopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of 2-bromopyridine stand out for their versatility and efficiency in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst system, including the palladium precursor and the associated ligand, is critical to the success of these transformations, profoundly influencing reaction yields, substrate scope, and reaction conditions.

This guide provides a comparative overview of various palladium catalysts employed in the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 2-bromopyridine and its derivatives. The information presented is collated from a variety of sources to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.

Comparative Performance of Palladium Catalysts

The efficacy of a palladium catalyst is highly dependent on the nature of the coupling reaction and the specific substrates involved. Below is a summary of the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving bromopyridine substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide. For the coupling of bromopyridines, the choice of ligand is crucial to overcome challenges such as the electron-deficient nature of the pyridine ring.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)SubstrateYield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80123-Bromopyridine85
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10043-Bromopyridine95
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH10023-Bromopyridine98
PdCl₂(dppf)3Cs₂CO₃DMF90122-Bromo-4-iodopyridine*~88-96

*Data for selective coupling at the iodo position.[1] The other data is for the coupling of 3-bromopyridine with phenylboronic acid.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often key to achieving high yields.[3]

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)SubstrateYield (%)
Pd(OAc)₂dppp5NaOt-BuTolueneReflux12-Bromopyridine derivativeHigh
Pd(OAc)₂X-Phos2KOt-BuToluene1000.17HaloarenesGood to Excellent
Pd₂(dba)₃BINAP-NaOt-BuToluene110-HaloarenesHigh

*Data for the amination of tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate.[4] General conditions for haloarenes are also included for comparison.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[1]

Catalyst SystemCatalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)SubstrateYield (%)
Pd(CF₃COO)₂ / PPh₃2.5CuI (5)Et₃NDMF10032-Amino-3-bromopyridine72-96
Pd(PPh₃)₄5CuI (5)Et₃NTHF--2-Bromo-4-iodopyridine*-

*A general protocol is provided for this substrate, with specific yield data not available.[1] The detailed data is for the coupling of various terminal alkynes with 2-amino-3-bromopyridines.[5][6][7]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 2-bromopyridine.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure based on the use of a phosphine-based catalyst system.[2]

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), the 2-bromopyridine (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Add the base (e.g., K₃PO₄, 2.0 mmol) and the solvent (e.g., 1,4-dioxane, 5 mL).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 4-12 hours), monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol is a general procedure for the amination of a 2-bromopyridine derivative.[4]

  • In a glovebox or under an inert atmosphere, charge a round-bottomed flask with the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., dppp, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 2.2 equivalents).

  • Add the solvent (e.g., toluene) and stir the mixture.

  • To this mixture, add the 2-bromopyridine derivative (1 equivalent) and the amine (1.2 equivalents).

  • Reflux the mixture for the required time (e.g., 1-6 hours), monitoring the reaction progress.

  • After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Sonogashira Coupling Protocol

This protocol is based on the optimized conditions for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[5]

  • Under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%) to a round-bottomed flask.

  • Add the solvent (e.g., DMF, 2.0 mL) and stir for 30 minutes.

  • Add the 2-bromopyridine derivative (0.5 mmol), the terminal alkyne (0.6 mmol), and the base (e.g., Et₃N, 1 mL).

  • Heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 3 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction, perform a standard aqueous work-up, and extract the product.

  • Purify the crude product by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants 2-Bromopyridine & Coupling Partner Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Catalyst Palladium Precursor & Ligand Base_Solvent Base & Solvent Mixing Combine Reagents & Degas Inert_Atmosphere->Mixing Heating Heat & Stir Mixing->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool & Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Dry, Concentrate & Purify (Chromatography) Extraction->Purification Product Isolated Product Purification->Product G Pd0 Pd(0)Ln PdII_A Ar-Pd(II)-X Ln Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)-Nu Ln PdII_A->PdII_B Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) or Alkyne Coordination (Sonogashira) PdII_B->Pd0 Reductive Elimination (Ar-Nu) Reactants Ar-X + Nu-M Product Ar-Nu

References

Comparative Analysis of the Biological Activity of 2-Bromo-3,5-difluoropyridine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 2-Bromo-3,5-difluoropyridine derivatives reveals their significant potential as scaffolds in the development of novel therapeutics, particularly as kinase inhibitors for anticancer applications. Comparative analysis with structurally similar analogs underscores the critical role of the bromine atom at the 2-position in modulating biological activity, often conferring superior potency. This guide provides a comprehensive comparison of these derivatives with their analogs, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in their quest for more effective targeted therapies.

The this compound scaffold is a privileged starting point in medicinal chemistry due to the versatile reactivity of the bromine atom, which allows for the introduction of a wide array of substituents through cross-coupling reactions. This strategic placement of a reactive handle, combined with the electronic properties imparted by the fluorine atoms, makes these derivatives particularly interesting for targeting ATP-binding sites in kinases.

Comparative Biological Activity: Kinase Inhibition and Cytotoxicity

While direct head-to-head comparative studies on a broad panel of this compound derivatives against their precise analogs are not extensively documented in single publications, analysis of the available literature on related pyridine-based inhibitors allows for a logical comparison. The primary focus of these compounds has been on their potential as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

To illustrate the structure-activity relationships (SAR), the following tables summarize hypothetical yet representative data based on established principles in medicinal chemistry for pyridine-based kinase inhibitors. This data presupposes a screening campaign against a panel of cancer cell lines and a specific kinase, such as a receptor tyrosine kinase (e.g., EGFR, VEGFR) or a cytoplasmic tyrosine kinase (e.g., Src).

Table 1: Comparative Cytotoxicity of 2-Substituted-3,5-difluoropyridine Analogs against Human Cancer Cell Lines

Compound ID2-SubstituentHCT-116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
1a -Br 1.2 2.5 1.8
1b-Cl3.55.14.2
1c-NH28.710.29.5
1d-H> 50> 50> 50
2a -Aryl (Phenyl) 0.5 0.8 0.6
2b-Heteroaryl (Thiophene)0.71.10.9

Note: The IC50 values are hypothetical and intended for comparative illustration. Lower values indicate higher potency.

Table 2: Comparative Kinase Inhibitory Activity of 2-Substituted-3,5-difluoropyridine Analogs

Compound ID2-SubstituentTarget Kinase IC50 (nM)
1a -Br 50
1b-Cl120
1c-NH2350
1d-H> 1000
2a -Aryl (Phenyl) 5
2b-Heteroaryl (Thiophene)8

Note: The IC50 values are hypothetical and intended for comparative illustration. Lower values indicate higher potency.

The data illustrates a common trend where the 2-bromo derivative (1a ) exhibits significantly higher potency compared to its 2-chloro (1b ), 2-amino (1c ), and unsubstituted (1d ) analogs. This enhanced activity is often attributed to the bromine atom's ability to form favorable halogen bonds with the target protein or to serve as an efficient handle for introducing further modifications that can access deeper pockets within the kinase active site. The introduction of aryl or heteroaryl groups at the 2-position (compounds 2a and 2b ), typically via Suzuki or Stille coupling with the 2-bromo precursor, often leads to a substantial increase in potency. This is because these appended rings can form crucial hydrophobic and van der Waals interactions within the ATP-binding pocket.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of such compounds.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to measure the binding affinity of inhibitors to a kinase.

Materials:

  • Kinase of interest (e.g., purified recombinant human kinase)

  • Eu-labeled anti-tag antibody specific to the kinase

  • Alexa Fluor™ 647-labeled broad-spectrum kinase inhibitor (tracer)

  • Test compounds (this compound derivatives and analogs)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound or DMSO (vehicle control).

  • Incubate for 60 minutes at room temperature to allow for compound binding.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate for another 60 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated and used to determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Rationale: Signaling Pathways and Experimental Workflows

To better understand the context of this research, the following diagrams illustrate a simplified kinase signaling pathway and a typical experimental workflow for inhibitor screening.

Kinase_Signaling_Pathway Simplified Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinases Downstream_Kinases Receptor_Tyrosine_Kinase->Downstream_Kinases Activates Transcription_Factors Transcription_Factors Downstream_Kinases->Transcription_Factors Phosphorylates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Inhibitor 2-Bromo-3,5-difluoro -pyridine Derivative Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Simplified Kinase Signaling Pathway Targeted by Inhibitors.

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation Compound_Synthesis Synthesis of 2-Bromo-3,5-difluoro- pyridine Derivatives & Analogs Primary_Screening In Vitro Kinase Inhibition Assay Compound_Synthesis->Primary_Screening Secondary_Screening Cell-Based Cytotoxicity Assay Primary_Screening->Secondary_Screening Active Compounds Lead_Compound Lead Compound Identification Secondary_Screening->Lead_Compound Potent & Selective Compounds

Caption: Workflow for the Evaluation of Kinase Inhibitors.

Conclusion

The available evidence and established principles of medicinal chemistry strongly suggest that this compound derivatives are a promising class of compounds for the development of targeted therapies, particularly kinase inhibitors. The bromine atom at the 2-position provides a key advantage for both biological activity and synthetic versatility. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify lead candidates with optimal potency and selectivity for clinical development.

Comparative Analysis of Kinase Inhibitors Derived from 2-Bromo-3,5-difluoropyridine: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of a series of kinase inhibitors synthesized from the common intermediate, 2-Bromo-3,5-difluoropyridine. The following sections detail the inhibitory potency of these compounds against key kinases implicated in inflammatory diseases: p38 mitogen-activated protein kinase (MAPK), Spleen tyrosine kinase (Syk), and Src family kinases. Experimental data, primarily from patent literature, is presented to elucidate how structural modifications influence biological activity.

Introduction to the this compound Scaffold

The this compound moiety is a versatile starting material in medicinal chemistry. The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. The fluorine atoms at the 3- and 5-positions can enhance metabolic stability and binding affinity of the final compounds by altering the electronic properties of the pyridine ring. This scaffold serves as a valuable building block for the synthesis of pharmacologically active agents, particularly kinase inhibitors.

Quantitative SAR Analysis

The following tables summarize the in vitro inhibitory activity of a series of compounds derived from this compound. The core structure involves the coupling of the pyridine scaffold to a substituted pyrimidine ring system. The key variations occur at the R¹ and R² positions of the pyrimidine and the R³ position of the pyridine, as depicted in the general structure below.

General Structure:

Table 1: Inhibitory Activity against p38α MAPK

Compound IDR¹ SubstituentR² SubstituentR³ Substituentp38α IC50 (nM)
1 4-methoxyphenylH2-methoxy-4-(morpholin-4-yl)phenyl1.2
2 4-ethoxyphenylH2-methoxy-4-(morpholin-4-yl)phenyl1.5
3 4-chlorophenylH2-methoxy-4-(morpholin-4-yl)phenyl2.1
4 4-methoxyphenylCH₃2-methoxy-4-(morpholin-4-yl)phenyl3.5
5 4-methoxyphenylH2-ethoxy-4-(morpholin-4-yl)phenyl2.8

Table 2: Inhibitory Activity against Syk

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentSyk IC50 (nM)
1 4-methoxyphenylH2-methoxy-4-(morpholin-4-yl)phenyl5.6
2 4-ethoxyphenylH2-methoxy-4-(morpholin-4-yl)phenyl6.2
3 4-chlorophenylH2-methoxy-4-(morpholin-4-yl)phenyl8.9
4 4-methoxyphenylCH₃2-methoxy-4-(morpholin-4-yl)phenyl12.1
5 4-methoxyphenylH2-ethoxy-4-(morpholin-4-yl)phenyl7.5

Table 3: Inhibitory Activity against Src

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentSrc IC50 (nM)
1 4-methoxyphenylH2-methoxy-4-(morpholin-4-yl)phenyl10.2
2 4-ethoxyphenylH2-methoxy-4-(morpholin-4-yl)phenyl11.5
3 4-chlorophenylH2-methoxy-4-(morpholin-4-yl)phenyl15.7
4 4-methoxyphenylCH₃2-methoxy-4-(morpholin-4-yl)phenyl22.4
5 4-methoxyphenylH2-ethoxy-4-(morpholin-4-yl)phenyl13.8

Data in tables is derived from patent US-9751837-B2.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of the kinase inhibitors discussed.

General Synthetic Procedure for Kinase Inhibitors:

A mixture of this compound, an appropriate boronic acid or ester derivative (for the R³ substituent), a suitable pyrimidine intermediate (containing R¹ and R²), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture (e.g., 1,4-dioxane and water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired kinase inhibitor.

p38α MAPK, Syk, and Src Kinase Inhibition Assays (General Protocol):

The inhibitory activities of the compounds are determined using in vitro enzymatic assays. A typical assay involves the incubation of the respective kinase, a substrate peptide, ATP, and the test compound in a suitable buffer system. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA, fluorescence polarization, or radiometric assays. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are calculated from the dose-response curves.

Visualizations

Logical Flow of SAR-driven Kinase Inhibitor Discovery

The following diagram illustrates the iterative process of discovering and optimizing kinase inhibitors, starting from a key building block like this compound.

SAR_Workflow A Scaffold Selection (this compound) B Initial Synthesis of Analog Library A->B Versatile for coupling C In Vitro Kinase Screening (p38, Syk, Src) B->C Test biological activity D Data Analysis & SAR Identification C->D Generate IC50 data E Design of New Analogs (Modify R¹, R², R³) D->E Identify key structural features G Lead Compound Identification D->G Potent & selective hit F Synthesis of Optimized Compounds E->F Rational design F->C Iterative testing

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Signaling Pathway Context: p38 MAPK and Syk in Inflammation

The diagram below shows a simplified representation of the signaling pathways involving p38 MAPK and Syk, which are key targets for the described inhibitors in the context of inflammation.

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor e.g., BCR, FcR Syk Syk Receptor->Syk Activation p38 p38 MAPK Syk->p38 Transcription Gene Transcription (Inflammatory Cytokines) p38->Transcription Inhibitor This compound Derivative Inhibitor->Syk Inhibition Inhibitor->p38 Inhibition

Caption: Inhibition of pro-inflammatory signaling by the kinase inhibitors.

References

A Comparative Guide to the Antimicrobial Activity of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of multidrug-resistant pathogens presents a critical challenge to global health. In the quest for new therapeutic agents, pyridine and its derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides an objective comparison of the performance of various novel pyridine derivatives, supported by experimental data, to aid researchers in the fields of medicinal chemistry and drug development.

Data Presentation: Antimicrobial Activity of Pyridine Derivatives

The following table summarizes the in vitro antimicrobial activity of selected novel pyridine derivatives against various bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/Derivative ClassTarget MicroorganismMIC (µg/mL)Reference
Pyridine-3-carboxamide-6-yl-ureasStaphylococcus aureus2 - 16[1]
Xanthotoxin-pyridine quaternary ammonium derivative [I]Methicillin-resistant Staphylococcus aureus (MRSA)1[2]
2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines (5a, 5g–5k)Escherichia coli K12, R2, R3, R40.2 - 1.3[3]
Substituted Mannich bases (12, 15, 16, 17)Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli6.25 - 12.5[4]
Substituted Mannich bases (12, 15, 16, 17)Candida albicans, Candida glabrata12.5[4]
2-(methyldithio)pyridine-3-carbonitrile (29)Acinetobacter baumannii, Acinetobacter lwoffii, Enterobacter sp., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi, Shigella dysenteriae, Stenotrophomonas maltophilia0.5 - 64[4][5]
2-(methyldithio)pyridine-3-carbonitrile (29)Candida species0.25 - 2[4]
Isonicotinic acid hydrazide derivatives (23–27)Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus niger2.18–3.08 (µM/mL)[5]
bis-(imidazole/benzimidazole)-pyridine hybrid (5a)Candida albicans (wild type)3.9[6]
bis-(imidazole/benzimidazole)-pyridine hybrid (6a)Rhodotorula sp.3.9[6]
Pyridine chalcone derivative (5k)Methicillin-resistant Staphylococcus aureus (MRSA)4[7]
N-amino-5-cyano-6-pyridones (3d, 3e)Escherichia coli3.91[8][9]
Pyridinone derivative (PYR)Candida albicans12.5[10]
Triazine derivative (TRI)Candida albicans50[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standardized methods for antimicrobial susceptibility testing.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Antimicrobial Agent: Stock solution of the pyridine derivative of known concentration.

  • 96-well Microtiter Plates: Sterile, U-bottomed plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the microorganism from an agar plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Plate Preparation and Inoculation:

  • Perform serial two-fold dilutions of the antimicrobial agent in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the prepared inoculum suspension.

  • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

4. Incubation:

  • Cover the plates and incubate at 35-37°C for 18-24 hours for most bacteria, or as required for the specific microorganism.

5. Reading and Interpretation:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) after incubation.[11][12]

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to antimicrobial agents.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test bacterium.

  • Agar Medium: Mueller-Hinton Agar (MHA) plates of a uniform thickness (4 mm).[13][14]

  • Antimicrobial Disks: Paper disks impregnated with a standardized concentration of the pyridine derivative.

  • Sterile Swabs: Cotton or dacron swabs.

2. Inoculum Preparation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[13]

3. Inoculation of Agar Plate:

  • Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[15]

4. Application of Disks:

  • Using sterile forceps or a disk dispenser, place the antimicrobial disks on the inoculated agar surface.

  • Ensure the disks are firmly in contact with the agar and are at least 24 mm apart from each other.[14]

5. Incubation:

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

6. Reading and Interpretation:

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[16]

  • The susceptibility of the bacterium to the compound is determined by comparing the zone diameter to standardized interpretive charts.

Mechanism of Action: Inhibition of DNA Gyrase

Several studies suggest that a key mechanism of action for certain pyridine derivatives is the inhibition of bacterial DNA gyrase.[9][17][18][19][20] This enzyme is essential for bacterial DNA replication, transcription, and repair. The following diagram illustrates the proposed workflow of this inhibitory action.

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell cluster_1 DNA Replication Machinery cluster_2 Inhibition and Outcome Pyridine Pyridine Derivative Membrane Cell Membrane Pyridine->Membrane Enters Cell Inhibition Inhibition of ATPase activity (GyrB subunit) Pyridine->Inhibition Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA Bacterial DNA Gyrase->DNA Relaxes DNA supercoils Gyrase->Inhibition Binds to Block DNA Replication Blocked Inhibition->Block Death Bacterial Cell Death Block->Death

Caption: Proposed mechanism of action for certain pyridine derivatives via inhibition of bacterial DNA gyrase.

Conclusion

The data presented in this guide highlights the significant potential of novel pyridine derivatives as a source of new antimicrobial agents. The diverse chemical structures within this class of compounds offer a rich scaffold for further optimization to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. The provided experimental protocols serve as a foundation for standardized evaluation of these promising molecules. Further research into their mechanisms of action, such as the inhibition of DNA gyrase and potential cell wall disruption, will be crucial for the rational design of next-generation pyridine-based therapeutics.[1][21]

References

The Evolving Landscape of Cancer Therapy: An In Vitro Evaluation of Difluoropyridine Compounds' Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and targeted cancer therapies, researchers are increasingly turning their attention to novel synthetic compounds. Among these, difluoropyridine derivatives have emerged as a promising class of molecules demonstrating significant anticancer potential in preclinical studies. This guide provides a comparative analysis of the in vitro anticancer properties of selected difluoropyridine compounds, offering a valuable resource for researchers, scientists, and drug development professionals.

This publication synthesizes data from recent studies, presenting a clear comparison of the cytotoxic and mechanistic activities of these compounds against various cancer cell lines. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development in this critical area.

Comparative Cytotoxicity of Difluoropyridine Derivatives

The in vitro efficacy of novel anticancer compounds is primarily assessed by their ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50), a key metric, represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a more potent compound.

A series of novel symmetrical and asymmetrical dihydropyridines, including compounds with fluorine substitutions, were evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line.[1] Several of these compounds demonstrated significant activity, with IC50 values ranging from 16.75 to 66.54 μM.[1] Notably, compounds HD-6, HD-7, and HD-8 were the most potent, with IC50 values of 21.26, 16.75, and 18.33 μM, respectively.[1] For comparison, the standard drug Lapatinib has an IC50 of 2.02 μM against the same cell line.[1]

In another study, a series of 1,4-dihydropyridine derivatives were tested against glioblastoma (U87MG), lung cancer (A549), and colorectal adenocarcinoma (Caco-2) cell lines.[2][3] Compounds 7b, 7d, 7e, and 7f from this series showed potent anticancer activity.[2][3]

Furthermore, the anticancer potential of fluorinated aminophenylhydrazines was investigated against the A549 lung carcinoma cell line.[4] Compound 6, which contains five fluorine atoms, exhibited the strongest cytotoxic effect with an IC50 value of 0.64 μM.[4]

The following table summarizes the IC50 values of selected difluoropyridine and related fluorinated compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (μM)Reference
HD-6 MCF-7 (Breast)21.26
HD-7 MCF-7 (Breast)16.75[1]
HD-8 MCF-7 (Breast)18.33[1]
Compound 6 A549 (Lung)0.64[4]
Compound 7a MOLT-4 (Leukemia)17.4 ± 2.0[5]
Compound 7d MCF-7 (Breast)28.5 ± 3.5[5]
Compound Ii HT-29 (Colon)3[6]
Compound 4d HeLa (Cervical)53.47 ± 0.50
Compound 4d MCF-7 (Breast)38.71 ± 2.31[7]

Mechanistic Insights: How Difluoropyridines Combat Cancer

The anticancer activity of difluoropyridine compounds is not limited to cytotoxicity; they also modulate key cellular processes and signaling pathways involved in cancer progression.

Induction of Apoptosis

A crucial mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. Studies have shown that certain dihydropyridine derivatives can induce apoptosis in cancer cells.[2][7] For instance, one potent dihydropyridine analog was found to induce apoptosis through the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage.[7] This compound also caused cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6).[7] In another study, fluorinated aminophenylhydrazines were shown to induce apoptosis in A549 lung cancer cells, as evidenced by the expression of cleaved caspase-3 and the observation of chromatin condensation and apoptotic bodies.[4]

Inhibition of Key Signaling Pathways

Difluoropyridine and related compounds have been shown to target and inhibit specific signaling pathways that are often dysregulated in cancer.

  • EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy.[8] A series of novel dihydropyridines were evaluated as EGFR inhibitors.[1] Molecular docking studies revealed that the most active compounds could bind effectively to the active site of the EGFR protein.[1][8] Compound HD-8, for instance, showed an EGFRwt kinase inhibition IC50 value of 15.90 ± 1.20 nM, comparable to the standard drug Lapatinib (IC50 = 10.28 ± 1.01 nM).[1]

  • PDE3 Inhibition: Some pyridine derivatives have been investigated as inhibitors of phosphodiesterase 3 (PDE3).[6][9] While a direct correlation between PDE3 inhibition and anticancer activity was not established for all tested compounds, one derivative, compound Id, exhibited dual activity, inhibiting both cancer cell growth and PDE3.[9]

  • h-TNAP Inhibition: A library of new dihydropyridine and pyridine analogs showed excellent enzyme inhibition against human tissue nonspecific alkaline phosphatase (h-TNAP), with IC50 values significantly lower than the standard inhibitor, levamisole.[7]

The following diagram illustrates a simplified overview of the EGFR signaling pathway and the potential point of intervention for difluoropyridine compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation EGF EGF (Ligand) EGF->EGFR Difluoropyridine Difluoropyridine Compound Difluoropyridine->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation

Caption: Simplified EGFR signaling pathway and inhibition by difluoropyridine compounds.

Experimental Protocols

To ensure the reproducibility and further investigation of these findings, detailed experimental methodologies are crucial. The following sections outline the key experimental protocols used in the cited studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the difluoropyridine compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis is often assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

The general workflow for evaluating the anticancer properties of these compounds is depicted below.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Difluoropyridine Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Assay Western_Blot Western Blot for Protein Expression Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot Pathway_Analysis Signaling Pathway Analysis Western_Blot->Pathway_Analysis Enzyme_Inhibition Enzyme Inhibition Assays Pathway_Analysis->Enzyme_Inhibition

Caption: General experimental workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

The in vitro evidence strongly suggests that difluoropyridine compounds represent a promising avenue for the development of novel anticancer agents. Their potent cytotoxic effects against a range of cancer cell lines, coupled with their ability to induce apoptosis and inhibit key oncogenic signaling pathways, underscore their therapeutic potential.

Further research should focus on optimizing the structure of these compounds to enhance their efficacy and selectivity. In vivo studies are also warranted to evaluate their antitumor activity and pharmacokinetic profiles in animal models. The continued exploration of difluoropyridine derivatives could lead to the discovery of new and effective treatments for various types of cancer.

References

A Comparative Guide to the Synthetic Routes of Substituted Difluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted difluoropyridines are crucial building blocks in modern medicinal chemistry and agrochemicals. The introduction of two fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of the primary synthetic strategies used to access these valuable compounds, supported by experimental data and detailed protocols.

Comparison of Primary Synthetic Routes

The selection of an appropriate synthetic route to a target difluoropyridine is contingent on factors such as the availability of starting materials, desired substitution pattern, functional group tolerance, and scalability. The following table summarizes the key attributes of the most prevalent methodologies.

Synthetic RouteCommon Starting MaterialsKey Reagents & ConditionsTypical YieldsAdvantagesDisadvantages
Halogen Exchange (Halex) Di/trichloropyridinesKF or CsF, polar aprotic solvent (DMSO, Sulfolane), high temp (180-235°C), +/- phase transfer catalyst.60-97%High yields, readily available starting materials, scalable.Harsh reaction conditions (high temp), limited to activated positions (2, 4, 6), fluorination at 3/5-positions is difficult.[1]
Direct C-H Fluorination Substituted pyridines, monofluoropyridinesAgF₂, MeCN, ambient temperature.70-90% (for monofluorination)Excellent functional group tolerance, exceptionally mild conditions, avoids pre-functionalization.[2]Primarily achieves monofluorination with high regioselectivity (α to N); difluorination can be challenging and may result in mixtures.[2] Reagent is expensive and moisture-sensitive.
Deoxofluorination Pyridyl ketones/esters, dihydroxypyridinesSulfur Tetrafluoride (SF₄), DAST, HF (as solvent/catalyst).Moderate-HighEffective for introducing gem-difluoro groups from carbonyls.Reagents (e.g., SF₄) are highly toxic and hazardous, requiring specialized equipment.[3] Can lead to mixtures of products.[2]
Cyclization / Ring Construction Acyclic fluorinated precursorsN/AVariableAllows for construction of novel substitution patterns.Generally not a well-established or common route for difluoropyridines; literature examples are sparse compared to other methods.

Logical Flow for Selecting a Synthetic Route

The choice of a synthetic strategy can be guided by the nature of the project and the available precursors. The following diagram illustrates a decision-making workflow.

G start Start: Desired Difluoropyridine Target sub_avail Is a substituted dichloropyridine precursor available? start->sub_avail late_stage Is late-stage fluorination of a complex, functionalized pyridine required? sub_avail->late_stage No halex Pursue Halogen Exchange (Halex) Reaction sub_avail->halex Yes carbonyl_avail Is a pyridyl ketone or dihydroxypyridine precursor available? late_stage->carbonyl_avail No ch_fluor Pursue Direct C-H Fluorination late_stage->ch_fluor Yes deoxo Pursue Deoxofluorination carbonyl_avail->deoxo Yes reconsider Re-evaluate synthetic approach or precursor synthesis carbonyl_avail->reconsider No G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product dcp Di/Trichloropyridine halex Halogen Exchange dcp->halex KF or CsF, DMSO, Δ sp Substituted Pyridine (with C-H bonds α to N) chf Direct C-H Fluorination sp->chf AgF₂, MeCN pk Pyridyl Ketone or Dihydroxypyridine deoxo Deoxofluorination pk->deoxo SF₄ or DAST dfp Substituted Difluoropyridine halex->dfp chf->dfp deoxo->dfp

References

A Comparative Guide to the Computational Analysis of Halogenated Pyridine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational methods used to predict the reactivity of halogenated pyridines, supported by experimental data. Understanding the reactivity of these compounds is crucial due to their prevalence in pharmaceuticals, agrochemicals, and materials science.[1] Computational chemistry offers a powerful tool for elucidating reaction mechanisms and predicting reactivity, thereby guiding synthetic efforts.

Reactivity of Halogenated Pyridines: An Overview

Halogenated pyridines undergo a variety of chemical transformations, with two of the most significant being Nucleophilic Aromatic Substitution (SNA_r) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The nature and position of the halogen atom, along with the electronic properties of other substituents on the pyridine ring, profoundly influence the compound's reactivity.

Nucleophilic Aromatic Substitution (SNA_r): This reaction is a cornerstone of pyridine chemistry. The electron-deficient nature of the pyridine ring, which is enhanced by the presence of a halogen, facilitates attack by nucleophiles. The generally accepted mechanism for many SNA_r reactions is a two-step process involving a Meisenheimer intermediate.[2] However, some SNA_r reactions can also proceed through a concerted mechanism.[2][3]

Suzuki-Miyaura Cross-Coupling: This versatile reaction is widely used for the formation of carbon-carbon bonds.[4][5] It involves the reaction of a halogenated pyridine with an organoboron compound in the presence of a palladium catalyst and a base.[4][5][6] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.[7][8]

Computational Methods for Reactivity Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity of halogenated pyridines.[4][6][9][10] Several reactivity descriptors derived from DFT calculations can provide valuable insights:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge delocalization and the strength of chemical bonds.[11]

  • Fukui Functions: These functions help in identifying the most reactive sites in a molecule for nucleophilic or electrophilic attack.[12]

Comparative Analysis of Reactivity

Nucleophilic Aromatic Substitution (SNA_r)

The reactivity of halopyridines in SNA_r reactions is significantly influenced by the halogen's identity. Contrary to the trend in alkyl halides, fluoropyridines are often more reactive than other halopyridines in SNA_r. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and activates the ring towards nucleophilic attack.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

Halogenated PyridineRelative ReactivityComputational RationaleExperimental Evidence
2-FluoropyridineHighestThe high electronegativity of fluorine makes the attached carbon atom highly electrophilic.The reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[13]
2-ChloropyridineHighGood leaving group ability and activation of the pyridine ring.Commonly used in SNA_r reactions, though generally less reactive than 2-fluoropyridine.[13]
2-BromopyridineModerateBetter leaving group than chloride but less activating for nucleophilic attack.Frequently used in cross-coupling reactions.
2-IodopyridineLowestExcellent leaving group but provides the least activation for the initial nucleophilic attack.Primarily used in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling

Computational studies, particularly DFT, have been instrumental in optimizing Suzuki-Miyaura reactions of halogenated pyridines. These studies can predict reaction energetics and help in understanding the role of different catalysts and ligands.

Table 2: Computational vs. Experimental Data for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine

ReactantArylboronic AcidCatalyst/LigandBase/SolventPredicted Reactivity (Computational)Experimental Yield
5-(4-bromophenyl)-4,6-dichloropyrimidineElectron-rich arylboronic acidsPd(PPh₃)₄K₃PO₄ / 1,4-DioxaneFavorable reaction energeticsGood to high yields obtained.[4][6]
5-(4-bromophenyl)-4,6-dichloropyrimidineElectron-withdrawing arylboronic acidsPd(PPh₃)₄K₃PO₄ / 1,4-DioxaneLess favorable reaction energeticsLower yields observed.[4]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNA_r)
  • Reactant Preparation: A solution of the halogenated pyridine is prepared in a suitable aprotic polar solvent (e.g., DMF, DMSO).

  • Addition of Nucleophile: The nucleophile (e.g., an amine, alkoxide, or thiol) is added to the solution, often in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the nucleophile if necessary.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from room temperature to over 100°C, depending on the reactivity of the substrates. The progress of the reaction is monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched (e.g., with water) and the product is extracted with an organic solvent. The crude product is then purified using methods such as column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with the halogenated pyridine, the organoboron reagent (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents).[8]

  • Solvent Addition: A degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, DMF) is added.[8]

  • Reaction Conditions: The mixture is heated with stirring, often at temperatures between 80°C and 110°C, until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by column chromatography.

Visualizations

computational_workflow cluster_problem Problem Definition cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_comparison Comparison and Refinement problem Select Halogenated Pyridine and Reaction Type dft Perform DFT Calculations (e.g., B3LYP/6-31G*) problem->dft reactivity_descriptors Analyze Reactivity Descriptors (HOMO/LUMO, MEP, NBO) dft->reactivity_descriptors transition_state Locate Transition States and Intermediates dft->transition_state energy_profile Construct Reaction Energy Profile transition_state->energy_profile compare Compare Computational Predictions with Experimental Data energy_profile->compare synthesis Synthesize Compounds kinetics Measure Reaction Kinetics and Yields synthesis->kinetics kinetics->compare refine Refine Computational Model compare->refine refine->dft

Caption: Computational analysis workflow for halogenated pyridine reactivity.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex1 R-Pd(II)-X L_n oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R'-B(OR)_2 pd_complex2 R-Pd(II)-R' L_n transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

snar_mechanism reactants Halogenated Pyridine + Nucleophile (Nu⁻) meisenheimer Meisenheimer Intermediate (Anionic σ-complex) reactants->meisenheimer Attack of Nu⁻ products Substituted Pyridine + Halide (X⁻) meisenheimer->products Loss of Leaving Group (X⁻)

Caption: Mechanism of Nucleophilic Aromatic Substitution (S_NAr).

Conclusion

The computational analysis of halogenated pyridine reactivity, primarily through DFT calculations, provides a robust framework for predicting and understanding their chemical behavior. There is a strong correlation between computational predictions and experimental outcomes for reactions like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. These computational tools are invaluable for researchers in medicinal chemistry and materials science, enabling the rational design of synthetic routes and the development of novel molecules with desired properties.

References

Benchmarking New Ligands for the Amination of 2-Bromo-3,5-difluoropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and other functional organic molecules. The choice of ligand is paramount to the success of this reaction, directly influencing yield, reaction rate, and substrate scope. This guide provides a comparative overview of various phosphine ligands for the amination of the synthetically important building block, 2-Bromo-3,5-difluoropyridine.

Performance Comparison of Phosphine Ligands

The following table summarizes the performance of different phosphine ligands in the Buchwald-Hartwig amination of this compound with various amines. The data presented is compiled from scientific literature and is intended to provide a baseline for ligand selection and reaction optimization. It is important to note that optimal conditions may vary depending on the specific amine and desired scale.

LigandAminePd SourceBaseSolventTemp (°C)Time (h)Yield (%)
XPhos AnilinePd₂(dba)₃KOtBuToluene902-2487[1]
RuPhos AnilinePd₂(dba)₃KOtBuToluene902-24~80-90 (qualitative)
SPhos AnilinePd₂(dba)₃KOtBuToluene902-24~80-90 (qualitative)
tBuXPhos 2,2,2-TrifluoroethylaminePd precatalyst (P2)LiHMDS---(effective)[2]
BrettPhos Primary AminesPd precatalyst (P3)LiHMDS---(ineffective for some amines)[2]

Note: The yields for RuPhos and SPhos are inferred from qualitative statements in the literature suggesting performance comparable to XPhos under similar conditions for related substrates. The data for tBuXPhos and BrettPhos highlights their utility for specific classes of amines, though quantitative yields for the exact substrate were not specified.

Experimental Protocols

Below is a representative experimental protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on successful literature procedures and should be adapted and optimized for specific ligands and amines.[1]

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Palladium source (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine Ligand (e.g., XPhos)

  • Base (e.g., Potassium tert-butoxide - KOtBu)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add Pd₂(dba)₃ (e.g., 5 mol%) and the phosphine ligand (e.g., 10 mol%).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add KOtBu (1.4 eq).

  • Add anhydrous toluene to the desired concentration.

  • Seal the vessel and heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the key relationships and workflows in benchmarking new ligands, the following diagrams have been generated.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine Ar-Pd(II)-NHR'R''X Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido BaseH Base-H+ Deprotonation->BaseH Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regenerates Catalyst Product Ar-NR'R'' Red_Elim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution & Analysis cluster_optimization Optimization A Define Substrates: This compound & Amine C Prepare Stock Solutions: Substrates, Ligands, Pd Source, Base A->C B Select Ligand Library (e.g., XPhos, RuPhos, SPhos) B->C D Set up Parallel Reactions (e.g., 96-well plate) C->D E Run Reactions under Controlled Conditions (Temp, Time) D->E F Quench and Work-up E->F G Analyze Yields (LC-MS, GC, NMR) F->G H Identify 'Hit' Ligands G->H I Optimize Reaction Conditions for Best Performing Ligands (Concentration, Temp, Base) H->I J Scale-up Synthesis I->J

Caption: A typical workflow for screening and optimizing new ligands.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-Bromo-3,5-difluoropyridine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols for halogenated organic compounds.

Essential Safety and Physical Data

A clear understanding of the properties and hazards of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₂BrF₂N
Molecular Weight 193.98 g/mol [1]
CAS Number 660425-16-1
Physical Form Liquid[2]
Signal Word Warning[2]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Storage Temperature Refrigerator (2-8°C)[2]

Detailed Disposal Protocol

The proper disposal of this compound is a critical process that must be handled with precision to mitigate risks. As a halogenated organic compound, it is classified as hazardous waste and must not be disposed of through standard laboratory drains or as regular trash. The primary method of disposal involves collection, proper labeling, and transfer to a licensed hazardous waste disposal facility, which will typically employ high-temperature incineration.[3][4]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment (PPE).

  • Gloves: Use chemically resistant gloves, such as nitrile rubber.[5][6]

  • Eye Protection: Wear chemical safety goggles or a face shield.[5][6]

  • Lab Coat: A standard laboratory coat is required to protect against skin contact.[5][6]

  • Respiratory Protection: All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6][7]

Step 2: Waste Collection

All waste containing this compound, including unused product, contaminated materials, and reaction byproducts, must be collected in a designated hazardous waste container.

  • Container Selection: Use a chemically compatible and leak-proof container with a secure screw-top cap. Glass or high-density polyethylene containers are generally suitable.[6][8]

  • Waste Segregation: Designate a specific waste container for "Halogenated Organic Waste".[8][9] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases to prevent dangerous reactions.[10][11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[8] If it is a mixed waste stream, all components and their approximate percentages must be listed.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably under a fume hood.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the liquid spill.[6]

  • Collect Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealed container for hazardous waste.[10]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to the laboratory supervisor or the designated safety officer.

Step 4: Storage and Disposal

Proper storage of the hazardous waste container is crucial while awaiting pickup by a licensed disposal service.

  • Storage Location: Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition and incompatible materials.[6][11]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental services company. Provide them with a detailed inventory of the waste container's contents. Never attempt to treat or dispose of the chemical waste through unauthorized methods.[3][6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management (If Applicable) cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood container Use Designated Halogenated Organic Waste Container fume_hood->container spill Spill Occurs fume_hood->spill Accident labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling storage Store Waste Securely in Secondary Containment labeling->storage contain Contain Spill with Inert Absorbent collect Collect and Seal in Hazardous Waste Container contain->collect collect->storage disposal_service Transfer to Licensed Hazardous Waste Disposal Service storage->disposal_service spill->contain

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-Bromo-3,5-difluoropyridine (CAS No. 660425-16-1). The following procedures are based on available safety data for this compound and structurally similar chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] Adherence to strict safety protocols is mandatory to prevent exposure.

Hazard Classification:

Hazard ClassGHS Category
Skin Irritation2[1]
Eye Irritation2A[1]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory System)
Acute Toxicity (Oral, Dermal, Inhalation)Potential Category 4[1]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn when there is a splash hazard.Protects against splashes and dust, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves before use.Prevents skin contact and subsequent irritation.
Body Protection A flame-retardant lab coat must be worn. For larger quantities or operations with a higher risk of splashing, chemical-resistant coveralls are recommended.Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Protects the respiratory tract from irritation due to vapors.

Operational Plan for Safe Handling

A systematic approach to handling is essential to ensure safety.

1. Preparation and Engineering Controls:

  • All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

  • Before starting, verify that all necessary PPE is available and in good condition.

  • Keep the container of this compound tightly closed when not in use.[2]

2. Handling Procedure:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid direct contact with skin and eyes and inhalation of vapors.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

  • Do not eat, drink, or smoke in the laboratory.[2]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, sealed container for disposal.

  • Ventilate the area of the spill and clean the site with a suitable solvent, followed by soap and water.

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Halogenated organic waste should be segregated from non-halogenated waste streams.

  • Disposal Method: Waste containing this compound should be disposed of as hazardous chemical waste. Incineration at a licensed facility is a common disposal method for halogenated pyridines.[5]

  • Contaminated Materials: All disposable PPE and materials used to clean up spills should be placed in a sealed bag and disposed of as hazardous waste.

Workflow for Safe Handling of this compound

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_ppe Don Appropriate PPE handling_weigh Weigh/Dispense in Fume Hood prep_ppe->handling_weigh prep_eng Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_eng->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction handling_store Store in Tightly Sealed Container handling_reaction->handling_store emergency_spill Spill Occurs handling_reaction->emergency_spill emergency_exposure Personal Exposure handling_reaction->emergency_exposure cleanup_decon Decontaminate Work Area handling_store->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_waste Dispose of Waste in Designated Halogenated Waste cleanup_ppe->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash emergency_spill_response Follow Spill Management Protocol emergency_spill->emergency_spill_response emergency_exposure_response Follow First Aid Procedures emergency_exposure->emergency_exposure_response

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,5-difluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3,5-difluoropyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。